molecular formula C22H34ClN3O6 B15578249 Cilazapril hydrochloride

Cilazapril hydrochloride

Número de catálogo: B15578249
Peso molecular: 472.0 g/mol
Clave InChI: UHNZKHUCOQQENN-KXJNLPJSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cilazapril hydrochloride is a useful research compound. Its molecular formula is C22H34ClN3O6 and its molecular weight is 472.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H34ClN3O6

Peso molecular

472.0 g/mol

Nombre IUPAC

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate;hydrochloride

InChI

InChI=1S/C22H31N3O5.ClH.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H;1H2/t17-,18-,19-;;/m0../s1

Clave InChI

UHNZKHUCOQQENN-KXJNLPJSSA-N

Origen del producto

United States

Foundational & Exploratory

Cilazapril Hydrochloride: A Deep Dive into its Cardiovascular Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cilazapril (B1669026), an angiotensin-converting enzyme (ACE) inhibitor, is a potent therapeutic agent in the management of hypertension and congestive heart failure.[1][2] As a prodrug, cilazapril is rapidly hydrolyzed in the liver to its active metabolite, cilazaprilat (B193057), which exerts its pharmacological effects by competitively inhibiting ACE.[3][4] This guide provides a comprehensive overview of the core mechanism of action of cilazapril hydrochloride in cardiovascular research, detailing its molecular interactions, physiological consequences, and the experimental methodologies used to elucidate its effects.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of action of cilazapril is the potent and specific inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[4][5] Cilazapril itself is a prodrug that is readily absorbed after oral administration and subsequently converted by hepatic esterases into its active diacid metabolite, cilazaprilat.[3][6]

Cilazaprilat competitively binds to ACE, preventing the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[2][4] This inhibition of angiotensin II formation leads to a cascade of beneficial cardiovascular effects.

Signaling Pathway of Cilazapril's Action on the RAAS

RAAS_Inhibition Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone (B195564) Aldosterone Secretion (Adrenal Cortex) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure Renin Renin (Kidney) ACE ACE Cilazaprilat Cilazaprilat (Active Metabolite) Cilazaprilat->ACE Inhibition

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) by Cilazaprilat.

Key Pharmacological Effects and Supporting Data

The inhibition of ACE by cilazaprilat results in several significant physiological changes that contribute to its therapeutic efficacy in cardiovascular diseases.

Vasodilation and Blood Pressure Reduction

By decreasing the levels of angiotensin II, a potent vasoconstrictor, cilazaprilat leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in total peripheral resistance.[3][4] This directly contributes to the lowering of both systolic and diastolic blood pressure.[2]

Reduction in Aldosterone Secretion

Angiotensin II is a primary stimulus for the release of aldosterone from the adrenal cortex.[2][4] Aldosterone promotes the retention of sodium and water by the kidneys. By inhibiting angiotensin II production, cilazaprilat indirectly reduces aldosterone secretion, leading to natriuresis (increased sodium excretion) and a decrease in blood volume, further contributing to blood pressure reduction.[4]

Effects on Bradykinin

ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[4] Inhibition of ACE by cilazaprilat leads to an accumulation of bradykinin, which can contribute to the vasodilation and blood pressure-lowering effects of the drug.[4] However, this accumulation is also thought to be responsible for the characteristic dry cough associated with ACE inhibitor therapy.[4]

Cardiovascular Remodeling

Angiotensin II has been implicated in promoting pathological remodeling of the cardiovascular system, including cardiac hypertrophy (enlargement of the heart muscle) and vascular smooth muscle cell proliferation.[7][8] By blocking the production of angiotensin II, cilazapril has been shown to prevent and even reverse these detrimental changes, thereby improving cardiovascular structure and function.[8][9] Studies have demonstrated that cilazapril treatment can normalize the media-to-lumen ratio of resistance arteries in hypertensive patients and prevent the development of cardiac hypertrophy in animal models.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical and clinical studies on cilazapril and its active metabolite, cilazaprilat.

Table 1: In Vitro Potency of Cilazaprilat

ParameterValueSpecies/SystemReference
IC501.9 nMRabbit Lung ACE[11]
IC50~1 ng/mL plasmaHuman Plasma ACE[5]

Table 2: In Vivo Effects of Cilazapril on Plasma ACE Activity

DoseMaximum ACE InhibitionSpeciesReference
0.1 mg/kg p.o.~76%Rat[11]
0.25 mg/kg p.o.>95%Rat[11]
1-5 mg (therapeutic doses)>90% within 2 hoursHuman[2]

Table 3: Pharmacokinetic Properties of Cilazaprilat

ParameterValueConditionReference
Time to Peak Plasma Concentration~2 hoursAfter oral administration of cilazapril[3]
Elimination Half-life (initial phase)~1.7 hoursHypertensive patients[12]
Elimination Half-life (terminal phase)30-50 hoursHealthy volunteers and hypertensive patients[5][12]
Absolute Bioavailability57%Based on urinary recovery data[3]

Table 4: Hemodynamic Effects of Cilazapril

ParameterChangeConditionReference
Systolic Blood PressureMaximum decrease of 110 mmHgSpontaneously Hypertensive Rats (30 mg/kg p.o. daily)[11]
Mean Arterial PressureDose-dependent decreaseCats (0.1 and 0.3 mg/kg p.o.)[11]
Total Peripheral ResistanceReductionAnesthetized dogs (intravenous cilazapril)[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of cilazapril.

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro potency (IC50) of cilazaprilat in inhibiting ACE activity.

Materials:

  • Rabbit lung ACE (or purified human plasma ACE)

  • Hippuryl-histidyl-leucine (HHL) as substrate

  • Cilazaprilat (at various concentrations)

  • Assay buffer (e.g., Tris-HCl buffer with NaCl)

  • Reagents for detecting hippuric acid (e.g., ethyl acetate (B1210297) for extraction, spectrophotometer)

Protocol:

  • Prepare a series of dilutions of cilazaprilat in the assay buffer.

  • In a reaction tube, add a known amount of ACE enzyme.

  • Add the different concentrations of cilazaprilat to the respective tubes and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the HHL substrate to each tube.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the hippuric acid produced from the reaction mixture using ethyl acetate.

  • Measure the absorbance of the extracted hippuric acid using a spectrophotometer at a specific wavelength (e.g., 228 nm).

  • Calculate the percentage of ACE inhibition for each concentration of cilazaprilat compared to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the cilazaprilat concentration and determine the IC50 value (the concentration that causes 50% inhibition).

Experimental Workflow for In Vitro ACE Inhibition Assay

ACE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - ACE Enzyme - Cilazaprilat Dilutions - HHL Substrate - Assay Buffer Start->Prepare_Reagents Pre_incubation Pre-incubate ACE with Cilazaprilat (37°C) Prepare_Reagents->Pre_incubation Add_Substrate Add HHL Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate Reaction Mixture (37°C) Add_Substrate->Incubation Stop_Reaction Stop Reaction (e.g., with HCl) Incubation->Stop_Reaction Extraction Extract Hippuric Acid (with Ethyl Acetate) Stop_Reaction->Extraction Measurement Measure Absorbance of Hippuric Acid Extraction->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for determining the in vitro ACE inhibitory activity of cilazaprilat.

In Vivo Assessment of Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of cilazapril in a genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Cilazapril

  • Vehicle (e.g., distilled water)

  • Oral gavage needles

  • Non-invasive tail-cuff system for blood pressure measurement or telemetry system for continuous monitoring

Protocol:

  • Acclimate the SHR to the housing conditions and the procedure for blood pressure measurement to minimize stress-induced fluctuations.

  • Divide the animals into a control group (receiving vehicle) and a treatment group (receiving cilazapril).

  • Administer cilazapril or vehicle orally via gavage at a specified dose and frequency (e.g., 10 mg/kg once daily).

  • Measure systolic and diastolic blood pressure at regular intervals (e.g., daily or weekly) throughout the study period.

  • For tail-cuff measurements, ensure the rats are warmed to dilate the tail artery for accurate readings.

  • Record and analyze the blood pressure data to compare the effects of cilazapril treatment with the control group.

Assessment of Cardiac Hypertrophy in Animal Models

Objective: To determine the effect of cilazapril on the development of cardiac hypertrophy.

Materials:

  • Animal model of cardiac hypertrophy (e.g., SHR or rats with induced hypertension)

  • Cilazapril

  • Saline solution

  • Anesthesia

  • Dissection tools

  • Analytical balance

Protocol:

  • Treat the animals with cilazapril or a vehicle for a specified duration.

  • At the end of the treatment period, euthanize the animals under anesthesia.

  • Excise the hearts and carefully remove the atria and large vessels.

  • Gently blot the ventricles dry and weigh them to obtain the ventricular weight.

  • Measure the body weight of the animal.

  • Calculate the ratio of ventricular weight to body weight (VW/BW) as an index of cardiac hypertrophy.

  • Compare the VW/BW ratio between the cilazapril-treated group and the control group to assess the effect of the drug on cardiac hypertrophy.

  • For more detailed analysis, histological examination of heart tissue sections can be performed to measure myocyte size.

Logical Relationship of Cilazapril's Effects on Cardiovascular Remodeling

Cardiovascular_Remodeling Cilazapril Cilazapril Administration ACE_Inhibition ACE Inhibition Cilazapril->ACE_Inhibition Angiotensin_II_Decrease Decreased Angiotensin II ACE_Inhibition->Angiotensin_II_Decrease Reduced_Growth_Stimulation Reduced Trophic Effects on Cardiac & Vascular Cells Angiotensin_II_Decrease->Reduced_Growth_Stimulation Cardiac_Hypertrophy Reduced Cardiac Hypertrophy Vascular_Remodeling Improved Vascular Structure Reduced_Growth_Stimulation->Cardiac_Hypertrophy Reduced_Growth_Stimulation->Vascular_Remodeling

Caption: Logical flow of cilazapril's impact on cardiovascular remodeling.

Conclusion

This compound, through its active metabolite cilazaprilat, is a highly effective inhibitor of the angiotensin-converting enzyme. Its mechanism of action is centered on the disruption of the renin-angiotensin-aldosterone system, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. Furthermore, its ability to mitigate the pathological effects of angiotensin II on cardiovascular remodeling underscores its therapeutic importance in the long-term management of cardiovascular diseases. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and understand the multifaceted cardiovascular effects of cilazapril.

References

In-Depth Technical Guide: Synthesis and Chemical Properties of Cilazapril Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key chemical properties of cilazapril (B1669026) monohydrate, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.

Chemical Properties

Cilazapril monohydrate is a white to off-white crystalline powder.[1] As a prodrug, it is hydrolyzed in vivo to its active metabolite, cilazaprilat (B193057).[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₃₁N₃O₅·H₂O[1]
Molecular Weight 435.51 g/mol [1]
Melting Point 98 °C (with decomposition)[1]
pKa₁ 3.3[1]
pKa₂ 6.4[1]
Water Solubility (25 °C) 0.5 g/100 mL[1]
Ethanol Solubility 81 mg/mL (Sonication recommended)[3]
DMSO Solubility 81 mg/mL (Sonication recommended)[3]
Partition Coefficient (octanol/pH 7.4 buffer, 22 °C) 0.8[1]

Spectroscopic Data

The structural characterization of cilazapril monohydrate is achieved through various spectroscopic techniques.

Spectroscopic MethodDataReference
¹H NMR Data available from commercial suppliers such as MedChemExpress.[1]
¹³C NMR (Predicted, D₂O) Predicted spectral data is available in the Human Metabolome Database.
Mass Spectrometry (MS) Data available from commercial suppliers such as MedChemExpress.[1]
Infrared (IR) Spectroscopy The infrared reference spectrum for cilazapril hydrate (B1144303) is available in the Japanese Pharmacopoeia XVI.
UV-Vis Spectroscopy In a mixture of 0.1 M HCl and methanol (B129727) (1:1), absorbance is measured between 222 to 276 nm.

Synthesis of Cilazapril Monohydrate

The following protocol is a representative synthesis of cilazapril monohydrate, based on established patent literature.

Experimental Protocol: Synthesis of Cilazapril Monohydrate

Materials:

  • (1S,9S)-t-butyl octahydro-10-oxo-9-amino- 6H-pyridazino[1,2-a][1]diazepine-1-carboxylate

  • Ethyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutyrate

  • Methylene (B1212753) chloride

  • Water

  • 1N Sodium carbonate solution

  • Sodium sulfate (B86663)

  • Celite

  • Dry hydrochloric acid gas

  • Diisopropyl ether

  • 1N Hydrochloric acid solution

  • Aqueous sodium hydroxide

Procedure:

  • Coupling Reaction: React ethyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutyrate with (1S,9S)-t-butyl octahydro-10-oxo-9-amino- 6H-pyridazino[1,2-a][1]diazepine-1-carboxylate.

  • Work-up: After completion of the reaction, add 300 ml of methylene chloride and 150 ml of water to the reaction mass. Adjust the pH of the reaction mass to 8.5 to 8.8 with 1N sodium carbonate solution.

  • Extraction and Drying: Separate the organic layer and wash it with 300 ml of water. Dry the organic layer with sodium sulfate and pass it over celite.

  • Acidification: Cool the methylene chloride layer to -5°C to 0°C and pass dry hydrochloric acid gas through it for 3 hours.

  • Hydrolysis: Slowly raise the temperature to 20°C to 25°C and stir for 18 hours to effect solvolysis.

  • Purification: Distill the solvent completely under vacuum. Add 175 ml of water and 75 ml of diisopropyl ether to the reaction mass and extract with 175 ml of 1N hydrochloric acid solution.

  • Precipitation: Separate the layers and adjust the pH of the aqueous layer to 4.2 - 4.4 with aqueous sodium hydroxide.

  • Isolation: Filter the precipitated solid to yield cilazapril monohydrate.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Cilazapril is a prodrug that is rapidly metabolized in the liver to its active form, cilazaprilat.[2] Cilazaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[2] By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to angiotensin II.[2] This leads to vasodilation and a reduction in aldosterone (B195564) secretion, resulting in decreased blood pressure.[2]

RAAS_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Cilazaprilat Cilazaprilat Cilazaprilat->ACE Inhibits

Mechanism of Action of Cilazaprilat

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of cilazapril in pharmaceutical formulations and biological matrices is commonly performed using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: HPLC Determination of Cilazapril

Instrumentation and Conditions:

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: µBondapak C18, maintained at 30 ± 0.2 °C.

  • Mobile Phase: A mixture of methanol and 10 mM phosphoric acid (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 206 nm.

  • Internal Standard: Enalapril maleate.

Procedure:

  • Standard Solution Preparation: Prepare a standard solution of cilazapril and the internal standard (enalapril maleate) in the mobile phase.

  • Sample Preparation (for tablets):

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of cilazapril and transfer it to a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to volume.

    • Filter the solution before injection.

  • Sample Preparation (for urine):

    • Perform solid-phase extraction (SPE) using C8 cartridges for sample clean-up.

    • Elute the analyte and internal standard from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak areas for cilazapril and the internal standard.

  • Quantification: Calculate the concentration of cilazapril in the sample by comparing the peak area ratio of cilazapril to the internal standard with that of the standard solution.

HPLC_Workflow start Start sample_prep Sample Preparation (Tablet or Urine) start->sample_prep hplc HPLC Analysis sample_prep->hplc detection UV Detection (206 nm) hplc->detection data Data Acquisition and Processing detection->data quant Quantification data->quant end End quant->end

Experimental Workflow for HPLC Analysis

References

The In Vivo Transformation of Cilazapril: A Technical Guide to its Conversion to Cilazaprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo conversion of the prodrug cilazapril (B1669026) into its pharmacologically active metabolite, cilazaprilat (B193057). Cilazapril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure. Its efficacy is entirely dependent on its biotransformation to cilazaprilat. This document details the mechanism of this conversion, compiles key pharmacokinetic data, and provides comprehensive experimental protocols for the study of this critical metabolic process.

The Core of Activation: From Prodrug to Potent Inhibitor

Cilazapril is administered as an ethyl ester prodrug to enhance its oral bioavailability. In its esterified form, cilazapril is inactive. Following oral administration, cilazapril is well absorbed and rapidly undergoes hydrolysis, primarily in the liver, to form its active diacid metabolite, cilazaprilat.[1][2][3] This conversion is crucial for the therapeutic action of the drug.

The hydrolysis of the ethyl ester bond in cilazapril is catalyzed by carboxylesterases, with human carboxylesterase 1 (CES1) being the principal enzyme responsible for this bioactivation. Carboxylesterases are a family of serine hydrolases abundant in the liver, but also present in other tissues, that play a vital role in the metabolism of a wide range of ester- and amide-containing drugs.

Once formed, cilazaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).[1][3] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, cilazaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone (B195564) secretion, and a subsequent reduction in blood pressure.

Quantitative Insights: Pharmacokinetic Profiles of Cilazapril and Cilazaprilat

The pharmacokinetic properties of both cilazapril and cilazaprilat have been extensively studied in healthy volunteers and patient populations. The following tables summarize the key quantitative data, providing a comparative overview of the prodrug and its active metabolite.

Table 1: Pharmacokinetic Parameters of Cilazapril and Cilazaprilat in Healthy Adults Following Oral Administration of Cilazapril

ParameterCilazaprilCilazaprilatReference(s)
Time to Peak Plasma Concentration (Tmax) ~0.83 - 1.1 hours~1.7 - 2.0 hours[3][4]
Peak Plasma Concentration (Cmax) after 2.5 mg dose ~82.7 ng/mL~37.7 ng/mL[3][4]
Elimination Half-life (t½) ~1.3 hours (single elimination phase)Biphasic: ~1.7-1.8 hours (initial phase), ~36-49 hours (terminal phase)[4][5][6]
Area Under the Curve (AUC) Dose-proportionalDose-proportional[5]
Absolute Bioavailability (as cilazaprilat) Not applicable~57-60%[2][4][6]
Renal Clearance Not applicable~10.8 L/h[2][7]
Total Body Clearance Not applicable~12.3 L/h[2][7]

Table 2: Effect of Food and Renal Impairment on Cilazaprilat Pharmacokinetics

ConditionParameter ChangeMagnitude of ChangeReference(s)
Food Ingestion (concurrent with cilazapril) Cmax of cilazaprilat↓ 29%[2]
Tmax of cilazaprilatDelayed by ~1 hour[2]
Bioavailability of cilazaprilat↓ 14%[2]
Renal Impairment (Creatinine Clearance < 40 mL/min) Cilazaprilat ClearanceDecreased[8]
Cilazaprilat Cmax and AUCIncreased[9]
Cilazaprilat Half-lifeProlonged[9]

Visualizing the Process: Pathways and Workflows

To provide a clearer understanding of the metabolic and analytical processes, the following diagrams have been generated using Graphviz.

Metabolic and Mechanistic Pathway

cluster_absorption_metabolism Absorption and Metabolism cluster_mechanism_of_action Mechanism of Action Oral Cilazapril Oral Cilazapril Gastrointestinal Tract Gastrointestinal Tract Oral Cilazapril->Gastrointestinal Tract Absorption Liver (Hepatic Portal Circulation) Liver (Hepatic Portal Circulation) Gastrointestinal Tract->Liver (Hepatic Portal Circulation) Cilazaprilat (Active Metabolite) Cilazaprilat (Active Metabolite) Liver (Hepatic Portal Circulation)->Cilazaprilat (Active Metabolite) Hydrolysis by Carboxylesterase 1 (CES1) ACE (Angiotensin-Converting Enzyme) ACE (Angiotensin-Converting Enzyme) Cilazaprilat (Active Metabolite)->ACE (Angiotensin-Converting Enzyme) Inhibits Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I  catalyzed by Angiotensin II Angiotensin II Angiotensin I->Angiotensin II  catalyzed by Vasoconstriction & Aldosterone Secretion Vasoconstriction & Aldosterone Secretion Angiotensin II->Vasoconstriction & Aldosterone Secretion Leads to ACE (Angiotensin-Converting Enzyme)->Angiotensin II Renin Renin Renin->Angiotensin I

Caption: Metabolic conversion of cilazapril and mechanism of action of cilazaprilat.

Experimental Workflow for Quantification

Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Protein Precipitation / Solid-Phase Extraction Protein Precipitation / Solid-Phase Extraction Biological Sample (Plasma/Urine)->Protein Precipitation / Solid-Phase Extraction Sample Preparation Supernatant / Eluate Collection Supernatant / Eluate Collection Protein Precipitation / Solid-Phase Extraction->Supernatant / Eluate Collection Evaporation and Reconstitution Evaporation and Reconstitution Supernatant / Eluate Collection->Evaporation and Reconstitution HPLC / LC-MS/MS Analysis HPLC / LC-MS/MS Analysis Evaporation and Reconstitution->HPLC / LC-MS/MS Analysis Injection Data Acquisition and Quantification Data Acquisition and Quantification HPLC / LC-MS/MS Analysis->Data Acquisition and Quantification

Caption: A typical experimental workflow for the quantification of cilazapril and cilazaprilat.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cilazapril's conversion to cilazaprilat.

In Vitro Hydrolysis of Cilazapril in Human Liver Microsomes

This protocol is a representative method for assessing the in vitro conversion of cilazapril to cilazaprilat using human liver microsomes.

Objective: To determine the rate of hydrolysis of cilazapril to cilazaprilat in a controlled in vitro system.

Materials:

  • Cilazapril reference standard

  • Cilazaprilat reference standard

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal standard (e.g., enalapril)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of cilazapril, cilazaprilat, and the internal standard in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare the incubation mixture by diluting the human liver microsomes in potassium phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the microsomal incubation mixture.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the cilazapril stock solution to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the plate at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples for the concentrations of cilazapril and cilazaprilat using a validated analytical method, such as HPLC-UV or LC-MS/MS (see section 4.2).

  • Data Analysis:

    • Plot the concentration of cilazapril remaining and cilazaprilat formed against time.

    • Calculate the rate of hydrolysis from the initial linear portion of the curve.

Quantification of Cilazapril and Cilazaprilat in Human Plasma by HPLC-UV

This protocol describes a high-performance liquid chromatography method with ultraviolet detection for the simultaneous quantification of cilazapril and its active metabolite, cilazaprilat, in human plasma.

Objective: To accurately measure the concentrations of cilazapril and cilazaprilat in plasma samples.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: A mixture of aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or a mixture of tetrahydrofuran (B95107) and triethylamine). A specific mobile phase composition could be water-tetrahydrofuran-triethylamine (750:200:10, v/v/v) adjusted to pH 2.5.[10]

  • Solid-phase extraction (SPE) cartridges (e.g., C8 or C18)

  • Acetonitrile, methanol (B129727), and other necessary solvents (HPLC grade)

  • Internal standard (e.g., enalapril)

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the plasma sample (to which the internal standard has been added) onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute cilazapril and cilazaprilat with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: As described above.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20-50 µL.

    • Detection Wavelength: 215 nm.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of cilazapril and cilazaprilat.

    • Process the calibration standards and quality control samples in the same manner as the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentrations of cilazapril and cilazaprilat in the unknown samples from the calibration curve.

Radioenzymatic Assay for Angiotensin-Converting Enzyme (ACE) Inhibition

This protocol outlines a radioenzymatic method to assess the inhibitory effect of cilazaprilat on ACE activity.

Objective: To measure the in vitro potency of cilazaprilat in inhibiting ACE.

Materials:

  • Radiolabeled ACE substrate (e.g., [³H]hippuryl-glycyl-glycine)

  • Source of ACE (e.g., rabbit lung acetone (B3395972) powder extract)

  • Cilazaprilat reference standard

  • Buffer (e.g., HEPES buffer, pH 8.0)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Hydrochloric acid (1N)

  • Ethyl acetate (B1210297)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the radiolabeled substrate in the assay buffer.

    • Prepare a solution of ACE in the assay buffer.

    • Prepare serial dilutions of cilazaprilat to be tested.

  • Incubation:

    • In test tubes, combine the ACE solution and the cilazaprilat dilutions (or buffer for control).

    • Pre-incubate at 37°C for a short period.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1N HCl.

    • Add ethyl acetate to extract the radiolabeled product ([³H]hippuric acid).

    • Vortex and centrifuge to separate the phases.

  • Measurement:

    • Transfer an aliquot of the organic (ethyl acetate) layer to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of cilazaprilat compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of ACE activity).

Conclusion

The conversion of the prodrug cilazapril to its active metabolite, cilazaprilat, is a rapid and efficient process mediated primarily by hepatic carboxylesterases. This bioactivation is fundamental to the therapeutic efficacy of cilazapril as an ACE inhibitor. Understanding the pharmacokinetics of both the prodrug and its active form, as well as the methodologies to study this conversion, is crucial for drug development professionals and researchers in the field of cardiovascular pharmacology. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and application of cilazapril.

References

The Pharmacological Profile of Cilazapril: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of cilazapril (B1669026), a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

Cilazapril is a prodrug that undergoes rapid hydrolysis in the liver to its active metabolite, cilazaprilat (B193057).[1][2] Cilazaprilat is a potent, competitive inhibitor of the angiotensin-converting enzyme (ACE), also known as kininase II.[1][3] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

By inhibiting ACE, cilazaprilat prevents the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] This inhibition leads to a cascade of effects, including reduced peripheral vascular resistance, decreased aldosterone (B195564) secretion from the adrenal cortex, and a subsequent reduction in sodium and water retention.[1][3] The decrease in angiotensin II levels also leads to an increase in plasma renin activity due to the loss of negative feedback on renin release.[3] Furthermore, the inhibition of kininase II activity by cilazaprilat leads to an accumulation of bradykinin, a potent vasodilator, which may further contribute to the antihypertensive effect of cilazapril.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and Inhibition by Cilazapril

RAAS_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin Renin->Angiotensinogen ACE ACE (Kininase II) ACE->AngiotensinI Bradykinin Bradykinin ACE->Bradykinin Cilazaprilat Cilazaprilat Cilazaprilat->ACE Cilazaprilat->ACE BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure InactivePeptides Inactive Peptides Bradykinin->InactivePeptides

Figure 1: RAAS pathway and cilazaprilat inhibition.

Pharmacokinetic Profile

The pharmacokinetic properties of cilazapril and its active metabolite, cilazaprilat, have been extensively studied in healthy volunteers and patient populations.

ParameterCilazaprilCilazaprilatReference(s)
Absorption Rapidly absorbedFormed from hydrolysis of cilazapril[4]
Bioavailability -Approximately 57% (based on urinary recovery)[4]
Time to Peak Plasma Concentration (Tmax) ~0.83 hours~1.7-2.0 hours[4]
Metabolism Rapidly hydrolyzed in the liver to cilazaprilat-[1][2]
Elimination Half-life ~1.3 hours (single elimination)Biphasic: ~1.7-1.8 hours (initial), ~30-50 hours (terminal)[1][4]
Excretion -Primarily via urine, unchanged[4]
Effect of Food Delays and reduces absorption to a minor extentCmax decreased by ~30%, Tmax delayed by ~1 hour, AUC decreased by ~14%[4][5]

Pharmacodynamic Profile

The pharmacodynamic effects of cilazapril are primarily attributable to the ACE inhibitory activity of cilazaprilat.

ParameterValueReference(s)
IC50 (Cilazaprilat) ~1 ng/mL in plasma[6]
Plasma ACE Inhibition >90% inhibition needed for blood pressure reduction[6][7]
Onset of Action Antihypertensive effect apparent within the first hour[3]
Peak Effect Maximum effect observed between 3 and 7 hours after dosing[3]
Duration of Action Maintained for up to 24 hours[3]
Effect on Heart Rate No significant change[2][3]

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methods utilizing the substrate hippuryl-L-histidyl-L-leucine (HHL).

Objective: To determine the in vitro inhibitory activity of a compound on angiotensin-converting enzyme.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Potassium phosphate (B84403) buffer (0.1 M) containing 0.2 M NaCl, pH 8.3

  • Test compound (e.g., cilazaprilat) and control inhibitor (e.g., captopril) solutions

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Deionized water

  • UV-VIS Spectrophotometer

Procedure:

  • Prepare solutions of the test compound and a standard inhibitor (captopril) at various concentrations.

  • In a microcentrifuge tube, mix 50 µL of the test compound or standard solution with 50 µL of ACE solution (0.05 mU/µL).

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 150 µL of 6.5 mM HHL solution.

  • Incubate the reaction mixture for 60 minutes at 37°C.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge the mixture at 3000 rpm for 15 minutes to separate the layers.

  • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate in a water bath at 80°C.

  • Re-dissolve the dried hippuric acid residue in 1 mL of deionized water.

  • Measure the absorbance of the solution at 228 nm using a UV-VIS spectrophotometer.

  • Calculate the percentage of ACE inhibition and determine the IC50 value.

In Vivo Animal Model: Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension in Dogs

This model is used to induce renovascular hypertension to study the effects of antihypertensive drugs.

Objective: To create a model of renovascular hypertension in dogs for evaluating the efficacy of cilazapril.

Surgical Procedure:

  • Anesthetize the dog following institutional guidelines.

  • Under aseptic conditions, perform a flank incision to expose the left renal artery.

  • Carefully dissect the renal artery from the surrounding tissues.

  • Place a solid, U-shaped silver clip around the renal artery to partially constrict it, inducing a reduction in renal blood flow. The degree of constriction can be varied to produce different levels of hypertension.

  • Close the incision in layers.

  • Allow the animal to recover from surgery with appropriate post-operative care, including analgesics.

  • Monitor blood pressure regularly (e.g., using a tail-cuff method or telemetry) to confirm the development of hypertension over the following weeks.

Experimental Workflow for Preclinical Evaluation of Cilazapril

experimental_workflow start Start in_vitro In Vitro ACE Inhibition Assay start->in_vitro animal_model Induction of Hypertension (e.g., 2K1C in Dogs) start->animal_model data_analysis Data Analysis in_vitro->data_analysis treatment Cilazapril Administration (Oral Gavage) animal_model->treatment bp_monitoring Blood Pressure Monitoring treatment->bp_monitoring pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies treatment->pk_pd_studies bp_monitoring->data_analysis pk_pd_studies->data_analysis end End data_analysis->end

Figure 2: Preclinical evaluation workflow for cilazapril.

Clinical Efficacy

Cilazapril has demonstrated significant efficacy in the treatment of mild to moderate essential hypertension and congestive heart failure in numerous clinical trials.

Essential Hypertension

In a multicenter, open-label study involving 83 elderly patients with essential hypertension, cilazapril monotherapy (1-5 mg once daily) for 12 weeks resulted in a mean decrease in sitting diastolic blood pressure of 13.3 mmHg from a baseline of 102.7 mmHg.[8] Seventy-five percent of patients experienced a decrease of 10 mmHg or more, and 60% achieved normalization of their diastolic blood pressure.[8]

Another multicenter, double-blind, dose-response trial evaluated cilazapril (2.5 mg and 5 mg) against a placebo for 4 to 8 weeks in patients with mild to moderate essential hypertension.[8] Both doses of cilazapril produced statistically significant reductions in sitting diastolic blood pressure compared to placebo.

Clinical Trial Design: A Representative Example

A typical clinical trial evaluating cilazapril for essential hypertension follows a randomized, double-blind, placebo-controlled, parallel-group design.

Inclusion Criteria:

  • Male and female patients aged 18-75 years.

  • Diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure between 95 and 114 mmHg).

Exclusion Criteria:

  • Secondary hypertension.

  • History of hypersensitivity to ACE inhibitors.

  • Significant renal or hepatic impairment.

  • Pregnancy or lactation.

Study Protocol:

  • Washout Period: A 2- to 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure compliance.

  • Randomization: Eligible patients are randomly assigned to receive either cilazapril (at a specified dose, e.g., 2.5 mg or 5 mg once daily) or a matching placebo.

  • Treatment Period: Patients receive the assigned treatment for a predefined duration (e.g., 8 to 12 weeks).

  • Blood Pressure Monitoring: Blood pressure is measured at regular intervals (e.g., every 2 weeks) at trough (24 hours post-dose) and sometimes at peak (e.g., 4-6 hours post-dose). Ambulatory blood pressure monitoring may also be employed.

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters (e.g., serum creatinine, potassium) throughout the study.

  • Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in sitting diastolic blood pressure at the end of the treatment period. Secondary endpoints may include the change in systolic blood pressure and the proportion of patients achieving a target blood pressure.

Safety and Tolerability

Cilazapril is generally well-tolerated. The most common adverse events reported in clinical trials include headache, dizziness, fatigue, and cough.[3] The incidence of cough, a class effect of ACE inhibitors, is relatively low. Serious adverse events such as angioedema are rare.[3] Cilazapril has not been shown to have adverse effects on lipid profiles or glucose metabolism.[2]

This technical guide provides a foundational understanding of the pharmacological profile of cilazapril. For further detailed information, researchers are encouraged to consult the primary literature cited herein.

References

An In-Depth Technical Guide on the Binding Affinity of Cilazaprilat to Angiotensin-Converting Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of cilazaprilat (B193057), the active metabolite of the prodrug cilazapril (B1669026), to the angiotensin-converting enzyme (ACE). Cilazapril is a potent therapeutic agent used in the management of hypertension and congestive heart failure. Its clinical efficacy is intrinsically linked to the high-affinity binding of cilazaprilat to ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). This document collates quantitative binding data, details relevant experimental methodologies, and visualizes key pathways and relationships to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Quantitative Binding Affinity Data

ParameterValueEnzyme SourceNotesReference
IC50 1.9 nMRabbit Lung ACEIn vitro determination.[1]
IC50 ~1 ng/mL (~2.4 nM)Human Plasma ACEPotency defined as the concentration causing 50% ACE inhibition.[2]
Apparent Ki-dose ~0.6 mgIn vivo (Human)This value represents the dose of cilazapril that produced a twofold rightward shift in the angiotensin I dose-response curve, indicating competitive antagonism. A direct conversion to a molar Ki value is complex and depends on various pharmacokinetic and pharmacodynamic factors.[3]

Experimental Protocols

The determination of the binding affinity of cilazaprilat to ACE typically involves in vitro enzyme inhibition assays. While specific protocols from the cited studies are not available, a general methodology based on established ACE inhibition assays is described below.

In Vitro ACE Inhibition Assay (General Protocol)

This protocol outlines the common steps involved in determining the IC50 value of an ACE inhibitor like cilazaprilat.

1. Reagents and Materials:

  • Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung, purified human plasma).

  • Substrate: Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate.

  • Inhibitor: Cilazaprilat at various concentrations.

  • Buffer: Borate buffer or Tris-HCl buffer, pH 8.3, containing NaCl.

  • Stopping Reagent: Hydrochloric acid (HCl) or other suitable acid.

  • Detection Reagent: Reagent for quantifying the product (e.g., for HPLC analysis of hippuric acid).

  • 96-well microplate or reaction tubes.

  • Incubator set to 37°C.

  • Microplate reader or High-Performance Liquid Chromatography (HPLC) system.

2. Assay Procedure:

  • Prepare a series of dilutions of cilazaprilat in the assay buffer.

  • In a microplate or reaction tubes, add a defined amount of ACE solution.

  • Add the different concentrations of cilazaprilat to the wells/tubes containing ACE. A control with no inhibitor is also prepared.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate (HHL) to all wells/tubes.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stopping reagent (e.g., HCl).

  • Quantify the amount of product formed. If HHL is the substrate, the product, hippuric acid, can be extracted and measured by HPLC at 228 nm.

  • Calculate the percentage of ACE inhibition for each concentration of cilazaprilat compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualizations

To further elucidate the context of cilazaprilat's action, the following diagrams illustrate the relevant biological pathway, a typical experimental workflow, and the logical relationship of cilazaprilat's inhibitory action.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ace Prepare ACE Solution mix_ace_inhibitor Mix ACE and Cilazaprilat prep_ace->mix_ace_inhibitor prep_cilazaprilat Prepare Cilazaprilat Dilutions prep_cilazaprilat->mix_ace_inhibitor prep_substrate Prepare Substrate (HHL) add_substrate Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C mix_ace_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Product (HPLC) stop_reaction->quantify calculate Calculate % Inhibition quantify->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Experimental Workflow for ACE Inhibition Assay.

raas_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Cilazaprilat Cilazaprilat Cilazaprilat->ACE Inhibition Renin Renin BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Renin-Angiotensin-Aldosterone System Pathway.

logical_relationship Cilazaprilat Cilazaprilat Binding Binds to Cilazaprilat->Binding Inhibition Inhibits Cilazaprilat->Inhibition ACE Angiotensin-Converting Enzyme (ACE) Conversion Conversion ACE->Conversion AngiotensinI Angiotensin I AngiotensinI->Conversion AngiotensinII Angiotensin II Binding->ACE Inhibition->ACE Conversion->AngiotensinII

Caption: Logical Relationship of Cilazaprilat's Action.

References

Preclinical In Vitro Efficacy of Cilazapril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro efficacy of cilazapril (B1669026), an angiotensin-converting enzyme (ACE) inhibitor. The information is compiled from various scientific studies to support research and development in the cardiovascular field.

Core Mechanism of Action: ACE Inhibition

Cilazapril is a prodrug that is hydrolyzed in the body to its active metabolite, cilazaprilat (B193057).[1][2][3] Cilazaprilat is a potent and specific inhibitor of angiotensin-converting enzyme (ACE), the key enzyme in the renin-angiotensin system (RAS) that converts angiotensin I to the potent vasoconstrictor angiotensin II.[4][5][6] By inhibiting ACE, cilazaprilat reduces the levels of angiotensin II, leading to vasodilation and other beneficial cardiovascular effects.[4]

Quantitative Data: ACE Inhibition Potency

The inhibitory potency of cilazaprilat on ACE has been determined in various in vitro assays. The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Inhibitor IC50 (nM) Enzyme Source
Cilazaprilat 1.9 Rabbit Lung ACE [1][7]
Cilazaprilat~2.3 (1 ng/ml)Plasma ACE[8][6]
Enalaprilat1.94 - 2.4Not Specified[2]
Lisinopril1.2Not Specified[2]
Ramiprilat2.0Not Specified[2]
Benazeprilat~1.8Not Specified[2]
Captopril (B1668294)20.0Not Specified[2]
PerindoprilatLower than Cilazaprilat & EnalaprilatPlasma ACE[9]

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies.

Effects on Vascular Cells

Cilazapril exerts significant effects on vascular smooth muscle cells (VSMCs) and endothelial cells, primarily by mitigating the actions of angiotensin II.

Inhibition of Vascular Smooth Muscle Cell Proliferation

Angiotensin II is a known mitogen for VSMCs, and its proliferative effect is a key factor in vascular remodeling and the pathogenesis of hypertension and atherosclerosis.[5][10][11] Preclinical studies have demonstrated that cilazapril suppresses VSMC proliferation by blocking the production of angiotensin II.[10][11] This inhibition of proliferation is a crucial component of its vascular protective effects.[5]

Modulation of Growth Factor Expression

Angiotensin II stimulates the expression of several growth factors in VSMCs, including platelet-derived growth factor (PDGF), transforming growth factor-beta (TGF-β), and basic fibroblast growth factor (bFGF), which are all implicated in cell proliferation and extracellular matrix production.[10] Cilazapril, by reducing angiotensin II levels, can suppress the expression of these growth factors.[10][12]

  • bFGF: Studies have shown that cilazapril suppresses the expression of bFGF mRNA and protein in both endothelial and intimal smooth muscle cells in models of vascular injury.[12]

  • PDGF & TGF-β: By inhibiting the Angiotensin II signaling cascade, cilazapril indirectly downregulates the expression of PDGF and TGF-β.[10]

Quantitative data on the fold-change in the expression of these growth factors in response to specific concentrations of cilazaprilat in vitro is limited in the available literature.

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol provides a general framework for determining the ACE inhibitory activity of a compound like cilazaprilat.

Principle: The assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL). The product, hippuric acid, is then extracted and quantified by measuring its absorbance at 228 nm.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Cilazaprilat (or other inhibitors)

  • Borate (B1201080) buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare a series of dilutions of cilazaprilat in borate buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add a specific volume of the ACE solution.

    • Add an equal volume of either the cilazaprilat solution (for the test sample) or the buffer (for the control).

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1 M HCl.

    • Add ethyl acetate to extract the hippuric acid. Vortex the mixture.

    • Centrifuge to separate the organic and aqueous layers.

  • Quantification:

    • Carefully collect the ethyl acetate (upper) layer.

    • Evaporate the ethyl acetate.

    • Re-dissolve the dried hippuric acid in a known volume of deionized water.

    • Measure the absorbance of the solution at 228 nm.

  • Calculation of Inhibition:

    • Percentage of Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Vascular Smooth Muscle Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol outlines a common method to assess the effect of cilazaprilat on VSMC proliferation.

Principle: The rate of cell proliferation is determined by measuring the incorporation of [³H]-thymidine, a radioactive nucleoside, into the DNA of dividing cells.

Materials:

  • Rat aortic smooth muscle cells (primary culture or cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Angiotensin II

  • Cilazaprilat

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (B78521) (NaOH)

  • Scintillation counter and fluid

Procedure:

  • Cell Culture:

    • Plate VSMCs in 96-well plates and grow to sub-confluence.

    • Synchronize the cells by serum starvation (e.g., 0.5% FBS) for 24-48 hours.

  • Treatment:

    • Treat the cells with different concentrations of cilazaprilat for a specified pre-incubation period.

    • Stimulate the cells with a pro-proliferative agent, such as angiotensin II or serum, in the presence or absence of cilazaprilat.

  • [³H]-Thymidine Labeling:

    • Add [³H]-thymidine to each well and incubate for 4-24 hours.

  • Cell Lysis and DNA Precipitation:

    • Wash the cells with ice-cold PBS.

    • Precipitate the DNA by adding cold 10% TCA and incubating on ice.

    • Wash the precipitate with ethanol.

  • Quantification:

    • Solubilize the precipitate with NaOH.

    • Transfer the lysate to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the counts per minute (CPM) of the treated groups to the control group to determine the percentage of inhibition of proliferation.

Signaling Pathways and Visualizations

Cilazapril's efficacy is rooted in its ability to modulate complex intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

The Renin-Angiotensin System and the Site of ACE Inhibition

Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI   Renin AngII Angiotensin II AngI->AngII   ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone CellGrowth Cell Growth & Proliferation AT1R->CellGrowth Renin Renin ACE ACE Cilazaprilat Cilazaprilat Cilazaprilat->AngII Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of Cilazaprilat.

Angiotensin II Signaling in Vascular Smooth Muscle Cells

AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq protein AT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Hypertrophy ERK->Proliferation Bradykinin_Active Bradykinin (Active) Bradykinin_Inactive Inactive Fragments Bradykinin_Active->Bradykinin_Inactive   ACE_KininaseII B2R B2 Receptor Bradykinin_Active->B2R Vasodilation Vasodilation B2R->Vasodilation ACE_KininaseII ACE (Kininase II) Cilazaprilat Cilazaprilat Cilazaprilat->Bradykinin_Inactive Inhibition Start Start: Plate VSMCs Serum_Starve Serum Starve (24-48h) to Synchronize Cells Start->Serum_Starve Pre_incubation Pre-incubate with Cilazaprilat Serum_Starve->Pre_incubation Stimulation Stimulate with Angiotensin II (in presence of Cilazaprilat) Pre_incubation->Stimulation Thymidine_Labeling Add [³H]-Thymidine (4-24h) Stimulation->Thymidine_Labeling Lysis Cell Lysis and DNA Precipitation Thymidine_Labeling->Lysis Quantification Quantify Radioactivity (Scintillation Counting) Lysis->Quantification End End: Analyze Data Quantification->End

References

The Modulatory Effects of Cilazapril on the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilazapril (B1669026) is a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and congestive heart failure.[1][2] Its therapeutic efficacy is primarily derived from its targeted intervention in the renin-angiotensin-aldosterone system (RAAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. This technical guide provides an in-depth analysis of the core effects of cilazapril on the RAAS, presenting quantitative data from clinical studies, detailed experimental protocols for the measurement of key hormonal components, and visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Action

Cilazapril is a prodrug that is hydrolyzed in the body to its active metabolite, cilazaprilat.[2] Cilazaprilat competitively inhibits ACE, the enzyme responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This inhibition leads to a cascade of effects within the RAAS: a reduction in circulating levels of angiotensin II, a subsequent decrease in aldosterone (B195564) secretion from the adrenal cortex, and a reactive increase in plasma renin activity (PRA) due to the loss of negative feedback from angiotensin II on renin release.[1][2]

Quantitative Effects on the Renin-Angiotensin-Aldosterone System

Clinical investigations have quantified the dose-dependent impact of cilazapril on the key components of the RAAS. The following tables summarize the findings from notable studies.

Table 1: Effect of Cilazapril on Plasma Renin Activity (PRA)
DosagePatient PopulationBaseline PRA (mean ± SD)Post-treatment PRA (mean ± SD)Percent ChangeStudy
5 mg once dailyHypertensive patients with proteinuria4.67 ± 0.7 ng/mL/h--Tylicki et al.
10 mg once dailyHypertensive patients with proteinuria4.67 ± 0.7 ng/mL/h6.46 ± 1.12 ng/mL/h+38.3%Tylicki et al.[1]
2.5 to 5.0 mg daily (1 month)Hypertensive patients with renal diseaseNormal (specific value not reported)Significantly increased-Swainson et al.[2]
Table 2: Effect of Cilazapril on Plasma Angiotensin II Concentration
DosagePatient PopulationBaseline Angiotensin II (mean ± SD)Post-treatment Angiotensin II (mean ± SD)Percent ChangeStudy
Initial dose (dose escalation from 0.5 mg/day)Mild to moderate essential hypertension21.2 ± 3.0 pg/mL13.6 ± 2.0 pg/mL (at 2 hours post-dose)-35.8%Sanchez et al.[3]
2.5 to 5.0 mg daily (1 month)Hypertensive patients with renal diseaseNo significant change--Swainson et al.[2]
Table 3: Effect of Cilazapril on Plasma and Urinary Aldosterone
DosagePatient PopulationBaseline AldosteronePost-treatment AldosteronePercent ChangeStudy
Initial dose (dose escalation from 0.5 mg/day)Mild to moderate essential hypertensionPlasma: 208 ± 29 pg/mLPlasma: 119 ± 14 pg/mL (at 2 hours post-dose)-42.8%Sanchez et al.[3]
2.5 to 5.0 mg daily (1 month)Hypertensive patients with renal disease-Plasma: Significantly decreased; Urinary: Significantly decreased-Swainson et al.[2]
Table 4: Dose-Dependent Inhibition of Angiotensin-Converting Enzyme (ACE) by Cilazapril
DosageMaximum ACE InhibitionStudy
0.5 mg70-80%Product Monograph[1]
1 to 5 mg>90%Product Monograph[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex interactions within the RAAS and the methodologies used to assess them, the following diagrams are provided.

RAAS_Pathway Angiotensinogen (B3276523) Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Sodium_Water_Retention Na+ & H2O Retention Aldosterone->Sodium_Water_Retention Renin Renin ACE ACE Adrenal_Cortex->Aldosterone secretes Cilazaprilat Cilazaprilat Cilazaprilat->ACE inhibits

RAAS pathway and the inhibitory action of cilazaprilat.

Experimental_Workflow_PRA cluster_sample_prep Sample Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_calculation Calculation Blood_Sample Whole Blood Sample (EDTA tube) Centrifugation Centrifugation Blood_Sample->Centrifugation Plasma Plasma Centrifugation->Plasma Incubation_Step Incubate plasma at 37°C (to generate Angiotensin I) Plasma->Incubation_Step AngI_Measurement Quantify Angiotensin I (e.g., RIA or LC-MS/MS) Incubation_Step->AngI_Measurement PRA_Calculation Calculate PRA (ng/mL/h) AngI_Measurement->PRA_Calculation

Experimental workflow for Plasma Renin Activity (PRA) measurement.

Experimental_Workflow_AngII_Aldo cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Blood_Sample Whole Blood Sample (EDTA tube, on ice) Centrifugation Centrifugation (refrigerated) Blood_Sample->Centrifugation Plasma Plasma (store at -20°C or lower) Centrifugation->Plasma Extraction_Step Solid-Phase or Liquid-Liquid Extraction Plasma->Extraction_Step Immunoassay Radioimmunoassay (RIA) or ELISA Extraction_Step->Immunoassay LCMS LC-MS/MS Extraction_Step->LCMS

General workflow for Angiotensin II and Aldosterone measurement.

Experimental Protocols

Accurate quantification of RAAS components is paramount for evaluating the pharmacodynamic effects of cilazapril. The following sections outline the detailed methodologies for the key assays.

Measurement of Plasma Renin Activity (PRA)

PRA is typically determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in plasma.

Principle: Plasma samples are incubated at 37°C, allowing the endogenous renin to cleave angiotensinogen to angiotensin I. The amount of angiotensin I produced over a specific time is then quantified, usually by radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline (based on RIA):

  • Blood Collection and Processing:

    • Collect whole blood into chilled EDTA-containing tubes.

    • Immediately place the tubes on ice to inhibit enzymatic activity.

    • Centrifuge at 4°C to separate the plasma.

    • Store plasma frozen at -20°C or below until analysis.

  • Angiotensin I Generation:

    • Thaw plasma samples on ice.

    • Divide each plasma sample into two aliquots. One is incubated at 37°C for a defined period (e.g., 1-3 hours), while the other is kept at 4°C to serve as a blank (to measure baseline angiotensin I).

    • The incubation at 37°C is performed in the presence of angiotensinase inhibitors to prevent the degradation of newly formed angiotensin I.

  • Radioimmunoassay (RIA) for Angiotensin I:

    • Standard Curve Preparation: Prepare a series of standards with known concentrations of angiotensin I.

    • Assay:

      • Add a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-Angiotensin I) and a specific anti-angiotensin I antibody to the standards, incubated plasma samples, and blank plasma samples.

      • Incubate to allow competitive binding of labeled and unlabeled angiotensin I to the antibody.

      • Separate the antibody-bound angiotensin I from the free angiotensin I (e.g., using a second antibody or charcoal).

      • Measure the radioactivity of the bound fraction using a gamma counter.

    • Calculation:

      • Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.

      • Determine the concentration of angiotensin I in the incubated and blank samples from the standard curve.

      • Calculate the rate of angiotensin I generation (ng/mL/h) by subtracting the blank value from the incubated sample value and dividing by the incubation time.

Measurement of Plasma Angiotensin II

The quantification of angiotensin II requires meticulous sample handling due to its short half-life and low plasma concentrations.

Principle: Angiotensin II is extracted from plasma and then quantified using a competitive immunoassay (RIA or ELISA) or, for higher specificity and sensitivity, by LC-MS/MS.

Protocol Outline (based on RIA):

  • Blood Collection and Processing:

    • Collect whole blood into chilled tubes containing EDTA and a cocktail of peptidase inhibitors (e.g., aprotinin, pepstatin A) to prevent the degradation of angiotensin II.

    • Process the blood on ice and centrifuge at a low temperature to obtain plasma.

    • Store plasma at -70°C or lower.

  • Extraction:

    • Extract angiotensin II from the plasma to remove interfering proteins. This is commonly achieved using solid-phase extraction (SPE) with C18 cartridges.

    • The plasma is acidified and passed through the SPE cartridge, which retains angiotensin II.

    • After washing the cartridge to remove impurities, angiotensin II is eluted with an organic solvent.

    • The eluate is then dried down and reconstituted in assay buffer.

  • Radioimmunoassay (RIA):

    • The procedure is analogous to the angiotensin I RIA, using a specific anti-angiotensin II antibody and radiolabeled angiotensin II.

    • A standard curve is generated, and the concentration of angiotensin II in the extracted samples is determined by competitive binding.

Measurement of Plasma Aldosterone

Aldosterone is a steroid hormone and is more stable than angiotensin peptides, but accurate measurement still requires careful procedures.

Principle: Aldosterone is typically measured by competitive immunoassay (RIA or ELISA) or LC-MS/MS after extraction from plasma.

Protocol Outline (based on RIA):

  • Blood Collection and Processing:

    • Collect blood in an EDTA tube.

    • Separate plasma by centrifugation.

    • Plasma can be stored frozen until analysis.

  • Extraction:

    • Aldosterone is extracted from plasma using an organic solvent such as dichloromethane (B109758) or diethyl ether.

    • The organic phase containing the aldosterone is separated and evaporated to dryness.

    • The residue is reconstituted in assay buffer.

  • Radioimmunoassay (RIA):

    • The competitive RIA is performed using a specific anti-aldosterone antibody and radiolabeled aldosterone (e.g., ³H-aldosterone or ¹²⁵I-aldosterone).

    • The procedure of standard curve generation, competitive binding, separation of bound and free fractions, and radioactivity counting is similar to that for angiotensin peptides.

Conclusion

Cilazapril exerts its therapeutic effects by potently inhibiting angiotensin-converting enzyme, thereby modulating the renin-angiotensin-aldosterone system. This leads to a decrease in the vasoconstrictor and salt-retaining hormones, angiotensin II and aldosterone, respectively, and a compensatory increase in plasma renin activity. The quantitative data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study of ACE inhibitors and their impact on the intricate hormonal regulation of cardiovascular homeostasis. The provided diagrams offer a clear visual representation of the key pathways and experimental processes, aiding in the conceptual understanding and practical application of this knowledge.

References

Cilazapril's Attenuation of Bradykinin and Substance P Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilazapril (B1669026), a potent angiotensin-converting enzyme (ACE) inhibitor, exerts its therapeutic effects primarily through the renin-angiotensin-aldosterone system. However, its inhibition of ACE, also known as kininase II, has significant implications for other endogenous peptides, notably bradykinin (B550075) and Substance P. By blocking their primary degradation pathway, cilazapril leads to an accumulation of these peptides, contributing to both its therapeutic actions and potential side effects. This guide provides an in-depth analysis of the biochemical interactions between cilazapril and these peptides, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Dual Role of Angiotensin-Converting Enzyme

Angiotensin-converting enzyme (ACE) is a zinc metallopeptidase that plays a pivotal role in blood pressure regulation. Its primary function is the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Cilazapril, a prodrug, is hydrolyzed in the liver to its active metabolite, cilazaprilat (B193057), which is a powerful and specific inhibitor of ACE.[1] By blocking the production of angiotensin II, cilazaprilat leads to vasodilation and a reduction in blood pressure.[2]

Crucially, ACE is also the primary enzyme responsible for the inactivation of several other vasoactive and pro-inflammatory peptides, including bradykinin and Substance P.[3][4] This enzymatic activity is why ACE is also referred to as kininase II. By inhibiting this degradation pathway, cilazapril administration leads to elevated local and systemic concentrations of both bradykinin and Substance P.[3]

Mechanism of Action: Inhibition of Peptide Degradation

The inhibition of ACE by cilazaprilat is a competitive process. Cilazaprilat binds to the active site of the enzyme with high affinity, preventing it from metabolizing its natural substrates. This leads to a significant reduction in the degradation rate of both bradykinin and Substance P, thereby prolonging their half-lives and potentiating their physiological effects.[1][5] The accumulation of bradykinin contributes to the vasodilatory and cardioprotective effects of ACE inhibitors, while the increase in Substance P has been implicated in side effects such as the characteristic dry cough associated with this class of drugs.[3][6]

Signaling Pathway Overview

The following diagram illustrates the central role of ACE in both the renin-angiotensin system and the degradation of bradykinin and Substance P, and the inhibitory effect of cilazapril.

Caption: Cilazapril's mechanism of action on peptide degradation.

Quantitative Data on Cilazapril's Effects

While direct clinical trial data quantifying the precise increase in bradykinin and Substance P levels following cilazapril administration is limited, the in vitro potency of its active metabolite, cilazaprilat, and data from other ACE inhibitors provide a clear indication of its significant impact.

ParameterDrug/MetaboliteValueSpecies/SystemCommentsReference
ACE Inhibition (IC50) Cilazaprilat1.9 nMRabbit Lung (in vitro)Demonstrates high potency of the active metabolite in inhibiting ACE.[1]
Bradykinin Half-life Enalaprilat (ACEi)~12-fold increase (from 34s to 7.1 min)Human Plasma (in vitro)Illustrates the significant impact of ACE inhibition on bradykinin stability. This is a class effect of ACE inhibitors.[5]
Plasma ACE Inhibition Cilazapril>95%Rat (in vivo)A 0.25 mg/kg oral dose resulted in near-complete inhibition of plasma ACE.[1]
Plasma ACE Inhibition Cilazapril≥90%Human Volunteers (in vivo)Single oral doses of 1.25-10 mg achieved substantial and long-lasting ACE inhibition.[2]

Experimental Protocols

The following are generalized protocols for key experiments to determine the effects of cilazapril on bradykinin and Substance P degradation.

In Vitro Bradykinin Degradation Assay in Plasma

This protocol is designed to measure the half-life of bradykinin in plasma in the presence and absence of an ACE inhibitor like cilazaprilat.

Materials:

  • Citrated human plasma

  • Synthetic bradykinin

  • Cilazaprilat

  • Ethanol (for reaction termination)

  • Enzyme immunoassay (EIA) kit for bradykinin

  • Incubator, centrifuge, and microplate reader

Procedure:

  • Sample Preparation: Collect blood into citrated tubes and centrifuge to obtain plasma.

  • Incubation: Aliquot 200 µL of plasma into separate tubes. Add either cilazaprilat (to achieve a final concentration, e.g., 130 nM) or a vehicle control.

  • Bradykinin Addition: Add synthetic bradykinin to each tube to a final concentration of 100 nM.

  • Time Course: Incubate the tubes at 37°C with agitation. At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), stop the reaction by adding 1 mL of cold ethanol.[5]

  • Extraction and Measurement: Process the samples according to the bradykinin EIA kit instructions. This typically involves centrifugation to precipitate proteins, followed by measurement of bradykinin in the supernatant.

  • Data Analysis: Plot the concentration of bradykinin against time for both the control and cilazaprilat-treated samples. Calculate the half-life (t1/2) of bradykinin under each condition.

Experimental Workflow: In Vitro Degradation Assay

Experimental_Workflow Workflow for In Vitro Bradykinin Degradation Assay Start Start: Obtain Citrated Plasma Prep Prepare Samples: - Plasma + Vehicle (Control) - Plasma + Cilazaprilat Start->Prep AddBK Add Synthetic Bradykinin (e.g., 100 nM) Prep->AddBK Incubate Incubate at 37°C AddBK->Incubate Timecourse Stop Reaction at Time Points (e.g., 0, 1, 2, 5, 10 min) with Cold Ethanol Incubate->Timecourse Measure Quantify Bradykinin (e.g., EIA or HPLC) Timecourse->Measure Analyze Data Analysis: Plot Concentration vs. Time Calculate Half-Life (t½) Measure->Analyze End End: Compare Half-Life Analyze->End

Caption: A typical workflow for an in vitro bradykinin degradation assay.

Quantification of Substance P in Sputum by Radioimmunoassay (RIA)

This protocol is adapted for measuring Substance P in induced sputum, a relevant biological matrix for studying ACE inhibitor-induced cough.

Materials:

  • Induced sputum sample

  • Hypertonic saline (4.5%) for sputum induction

  • Radioimmunoassay (RIA) kit for Substance P (containing 125I-labeled Substance P, specific antibody, and standards)

  • Gamma counter

Procedure:

  • Sputum Induction: Subjects inhale nebulized hypertonic saline to induce sputum production.

  • Sample Processing: The collected sputum is homogenized and processed to extract peptides.

  • RIA Procedure:

    • Set up duplicate tubes for standards, controls, and unknown sputum samples.

    • Pipette 100 µL of standard or sample into the respective tubes.

    • Add 100 µL of the primary antibody to all tubes (except for total count and non-specific binding tubes).

    • Vortex and incubate at 4°C for 16-24 hours.

    • Add 100 µL of 125I-labeled Substance P to all tubes.

    • Vortex and incubate again at 4°C for 16-24 hours.

    • Precipitate the antibody-bound fraction using a secondary antibody and centrifugation.

    • Aspirate the supernatant.

  • Counting: Measure the radioactivity of the pellet in each tube using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Use this curve to determine the concentration of Substance P in the sputum samples.

Conclusion

Cilazapril's potent inhibition of angiotensin-converting enzyme profoundly affects the metabolism of bradykinin and Substance P. The resulting accumulation of these peptides is a key component of cilazapril's overall pharmacological profile. For researchers and drug development professionals, a thorough understanding of these off-target effects is critical for optimizing therapeutic strategies and mitigating adverse events. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the nuanced roles of these peptides in the context of ACE inhibition.

References

A Comprehensive Technical Guide to the Pharmacokinetic Properties of Cilazapril in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic properties of cilazapril (B1669026), an angiotensin-converting enzyme (ACE) inhibitor, as observed in various animal models. The information presented herein is intended to support research, scientific discovery, and professional activities in the field of drug development. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant biological pathways and workflows.

Cilazapril is a prodrug that is rapidly absorbed and subsequently hydrolyzed to its active metabolite, cilazaprilat (B193057).[1][2] Cilazaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[1] This inhibition of the renin-angiotensin-aldosterone system (RAAS) results in vasodilation and a reduction in blood pressure.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of cilazapril and cilazaprilat in preclinical animal models is crucial for predicting its efficacy and safety profile in humans.

Pharmacokinetic Data in Animal Models

The pharmacokinetic profile of cilazapril and its active metabolite, cilazaprilat, has been characterized in a range of animal species. The following tables summarize key quantitative data from these studies, providing a comparative overview of the drug's behavior across different models.

Table 1: Pharmacokinetic Parameters of Cilazapril Following Oral Administration in Animal Models
SpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)Half-life (h)Bioavailability (%)Reference(s)
Rat0.1---98[3]
Rat0.25----[3]
Dog10 (twice daily)----[3]
Baboon-< 1-0.7-2.770-89[1][4][5]
Monkey-< 1-0.7-2.770-89[1][4][5]
Marmoset-< 1-0.7-2.770-89[1][4][5]

Note: Data for some parameters were not available in the cited literature and are indicated by "-".

Table 2: Pharmacokinetic Parameters of Cilazaprilat Following Oral Administration of Cilazapril in Animal Models
SpeciesDose of Cilazapril (mg/kg)Tmax (h)Cmax (ng/mL)Terminal Half-life (h)Reference(s)
Rat----[1]
Dog----[1]
Monkey---12-68[1][5]
Baboon---12-68[1][5]
Marmoset---12-68[1][5]

Note: Specific quantitative values for Cmax and Tmax for cilazaprilat in these species after oral cilazapril administration were not detailed in the provided search results. The terminal half-life of cilazaprilat is noted to be long due to its saturable binding to ACE.[1][5]

Key Experimental Protocols

The following sections outline the methodologies commonly employed in the pharmacokinetic evaluation of cilazapril in animal models.

Oral Administration (Gavage) in Rats

Oral administration is a common route for assessing the absorption and bioavailability of cilazapril.

  • Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.

  • Dosage Preparation: Cilazapril is typically dissolved or suspended in an appropriate vehicle, such as water or a methylcellulose (B11928114) solution.

  • Administration Procedure:

    • Animals are fasted overnight prior to dosing to ensure gastric emptying.

    • The rat is gently restrained, and a gavage needle of appropriate size is carefully inserted into the esophagus.

    • The pre-determined dose volume, calculated based on the animal's body weight, is slowly administered.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via tail vein or retro-orbital plexus puncture into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored frozen until analysis.

Intravenous Administration in Dogs

Intravenous administration is used to determine the absolute bioavailability and clearance of cilazapril and cilazaprilat.

  • Animal Model: Beagle dogs are a commonly used non-rodent species.

  • Dosage Preparation: Cilazapril or cilazaprilat is dissolved in a sterile, injectable vehicle, such as saline.

  • Administration Procedure:

    • A catheter is placed in a peripheral vein (e.g., cephalic vein) for drug administration and in another for blood sampling.

    • The drug solution is administered as a bolus injection or a short infusion.

  • Blood Sampling: Blood samples are collected at frequent intervals immediately following administration and then at progressively longer intervals for up to 48 or 72 hours. Plasma is processed and stored as described for the rat model.

Quantification of Cilazapril and Cilazaprilat in Biological Matrices

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the standard analytical method for the quantification of cilazapril and its active metabolite in plasma, urine, and tissue homogenates.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a common technique to clean up the biological samples and concentrate the analytes. C8 or C18 cartridges are often used.

    • Protein Precipitation: An alternative, simpler method involves the addition of an organic solvent like methanol (B129727) or acetonitrile (B52724) to the plasma sample to precipitate proteins.

  • Chromatographic Conditions (Example for HPLC-UV):

    • Column: A reverse-phase column, such as a microBondapak C18, is typically used.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous buffer (e.g., phosphoric acid solution) is used to achieve separation.

    • Detection: UV detection is performed at a wavelength where both cilazapril and cilazaprilat exhibit significant absorbance (e.g., around 206 nm).[6]

  • LC-MS/MS: For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. This method allows for the precise quantification of low concentrations of the analytes in complex biological matrices.

Tissue Distribution Studies

To understand the distribution of cilazapril and cilazaprilat into various organs, tissue distribution studies are conducted, typically in rodents.

  • Procedure:

    • Following administration of radiolabeled or non-radiolabeled cilazapril, animals are euthanized at different time points.

    • Various tissues and organs (e.g., liver, kidneys, lungs, heart, brain) are collected, weighed, and homogenized.

    • The concentration of the drug and its metabolite in the tissue homogenates is determined using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS).

Metabolism and Excretion Studies

These studies aim to identify the metabolic pathways and routes of elimination of the drug.

  • Procedure:

    • Animals are housed in metabolic cages that allow for the separate collection of urine and feces.

    • Following administration of cilazapril (often radiolabeled), urine and feces are collected at specified intervals.

    • The total radioactivity in the collected samples is measured to determine the extent of excretion.

    • The collected urine and fecal extracts are then analyzed by chromatographic and spectrometric techniques to identify metabolites.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of cilazapril and a typical experimental workflow for its pharmacokinetic evaluation.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs & Other Tissues cluster_Adrenal Adrenal Gland cluster_Vessels Blood Vessels Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Cilazaprilat Cilazaprilat (Active Metabolite) Cilazaprilat->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the site of action of cilazaprilat.

PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analytical Phase cluster_Data Data Analysis Phase Animal_Model Select Animal Model (e.g., Rat, Dog) Dose_Prep Prepare Cilazapril Formulation (Oral or IV) Animal_Model->Dose_Prep Administration Administer Dose Dose_Prep->Administration Blood_Collection Collect Blood Samples (Serial Time Points) Administration->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation Sample_Prep Prepare Samples (SPE or Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_Analysis Analyze by LC-MS/MS Sample_Prep->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LC_MS_Analysis->PK_Modeling Report Generate Report PK_Modeling->Report

Caption: A generalized workflow for a pharmacokinetic study of cilazapril in an animal model.

Summary of Pharmacokinetic Characteristics

In animal models, cilazapril is characterized by:

  • Rapid Absorption and Conversion: Cilazapril is quickly absorbed after oral administration and rapidly converted to its active form, cilazaprilat.[1][4][5] Peak plasma concentrations of cilazapril are typically observed in less than one hour.[1][4][5]

  • High Bioavailability: The oral absorption of cilazapril is high, ranging from 70-89% in several primate species and is exceptionally high in rats at 98%.[1][3][4][5]

  • Biphasic Elimination of Cilazaprilat: The active metabolite, cilazaprilat, exhibits a biphasic elimination pattern.[1][5] This is characterized by an initial rapid decline followed by a prolonged terminal elimination phase, which is attributed to its high-affinity, saturable binding to ACE.[1][5]

  • Distribution: The distribution of cilazapril and its metabolites is primarily to the excretory organs, though all major tissues are exposed to the drug.[1][5] Studies in pregnant animals have shown that the drug can cross the placental barrier.[1]

  • Excretion: Cilazaprilat is primarily eliminated unchanged by the kidneys.[1]

References

Initial Investigations into Cilazapril's Nephroprotective Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the nephroprotective effects of cilazapril (B1669026), an angiotensin-converting enzyme (ACE) inhibitor. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative data from seminal studies, experimental protocols for key assays, and a visualization of the primary signaling pathway involved.

Core Data Summary

The following tables summarize the quantitative data from early clinical and preclinical studies investigating the effects of cilazapril on key markers of renal function and hemodynamics.

Table 1: Effects of Cilazapril on Renal Function in Hypertensive Patients with Renal Impairment
ParameterBaseline (Mean ± SD/SEM)Post-Cilazapril Treatment (Mean ± SD/SEM)Percentage ChangeStudy PopulationDosage and DurationSource(s)
Sitting Diastolic Blood Pressure (mmHg)107 ± 295 ± 2↓ 11.2%10 hypertensive patients with moderate-to-severe chronic renal failure0.5-5 mg/day for 6 months[1]
Urinary Protein Excretion (g/L)2.51 ± 0.750.51 ± 0.10↓ 79.7%10 hypertensive patients with moderate-to-severe chronic renal failure0.5-5 mg/day for 6 months[1]
Serum Creatinine (mg/dL)1.97 (control group)1.77 (cilazapril group)↓ 10.2%Han:SPRD-cy rats (polycystic kidney disease model)Not specified, for 4 months[2]
Cyst Volume (mL)0.67 (control group)0.32 (cilazapril group)↓ 52.2%Han:SPRD-cy rats (polycystic kidney disease model)Not specified, for 4 months[2]
Table 2: Effects of Cilazapril on Renal Hemodynamics in Hypertensive Patients
ParameterBaseline (Mean ± SD/SEM)Post-Cilazapril Treatment (Mean ± SD/SEM)Percentage ChangeStudy PopulationDosage and DurationSource(s)
Renal Vascular ResistanceNot specifiedSignificant reductionNot specified11 hypertensive patients with renal disease2.5-5.0 mg/day for 1 month[3]
Effective Renal Plasma FlowNo significant changeNo significant change-11 hypertensive patients with renal disease2.5-5.0 mg/day for 1 month[3]
Glomerular Filtration RateNo significant changeNo significant change-11 hypertensive patients with renal disease2.5-5.0 mg/day for 1 month[3]
AlbuminuriaReduced in most patients (mean change not significant)Reduced in most patients (mean change not significant)-11 hypertensive patients with renal disease2.5-5.0 mg/day for 1 month[3]

Key Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Cilazapril exerts its primary effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This system plays a central role in regulating blood pressure and renal hemodynamics.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  converted by Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Stimulates Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Stimulates ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Renin Renin (from Kidney) Renin->Angiotensin_I Cilazapril Cilazapril (ACE Inhibitor) Cilazapril->ACE Inhibits Reduced_BP Reduced Blood Pressure & Renal Protection Cilazapril->Reduced_BP Leads to Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Promotes Sodium_Water_Retention->Increased_BP

Diagram 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Cilazapril.

Experimental Protocols

This section details standardized protocols for key experiments cited in the initial investigations of cilazapril's nephroprotective effects.

Measurement of Glomerular Filtration Rate (GFR) and Effective Renal Plasma Flow (ERPF) via Radionuclide Scintigraphy

This protocol describes a common method for assessing GFR and ERPF using radiotracers.

Materials:

  • Gamma camera interfaced with a computer

  • 99mTc-DTPA (diethylenetriaminepentaacetic acid) for GFR measurement

  • 131I-hippuran for ERPF measurement

  • Intravenous catheters

  • Syringes and needles

  • Dose calibrator

  • Data analysis software

Procedure:

  • Patient Preparation: Patients are typically well-hydrated before the procedure.

  • Radiotracer Administration: A bolus injection of a known activity of 99mTc-DTPA and 131I-hippuran is administered intravenously.[4][5]

  • Image Acquisition: Dynamic imaging is initiated immediately after injection using the gamma camera, with sequential images of the kidneys and bladder acquired over a period of 20-30 minutes.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn around each kidney and a background region.

    • Time-activity curves (renograms) are generated for each kidney, showing the uptake and excretion of the radiotracers.

    • GFR and ERPF are calculated using established methods, such as the Gates method, which correlates the kidney uptake of the tracer with the injected dose.[6]

GFR_ERPF_Workflow Patient_Prep Patient Preparation (Hydration) Radiotracer_Admin IV Administration of 99mTc-DTPA & 131I-hippuran Patient_Prep->Radiotracer_Admin Image_Acquisition Dynamic Gamma Camera Imaging (20-30 min) Radiotracer_Admin->Image_Acquisition Data_Processing Data Processing: - ROI Drawing - Renogram Generation Image_Acquisition->Data_Processing Calculation Calculation of GFR & ERPF (e.g., Gates Method) Data_Processing->Calculation

Diagram 2: Experimental workflow for GFR and ERPF measurement.
Quantification of 24-Hour Urinary Protein Excretion

This protocol is the standard method for accurately measuring proteinuria.

Materials:

  • Large, clean, and dry container for urine collection

  • Refrigerator or cool storage space

  • Laboratory for urine protein analysis

Procedure:

  • Collection Period Initiation: On day one, the first-morning void is discarded. The time is noted as the start of the 24-hour collection period.[7][8]

  • Urine Collection: All subsequent urine for the next 24 hours is collected in the provided container.[7][8]

  • Storage: The container is kept refrigerated or in a cool place throughout the collection period to prevent bacterial growth and degradation of proteins.[8]

  • Final Collection: On day two, the first-morning void is collected in the container at the same time the collection was started on day one.[7]

  • Sample Submission: The collected urine is promptly transported to the laboratory for analysis.

  • Laboratory Analysis: The total volume of urine is measured, and the protein concentration is determined using a standard laboratory assay (e.g., spectrophotometry). The total 24-hour protein excretion is then calculated.

Histological Assessment of Renal Fibrosis in Animal Models

This section provides protocols for two common staining methods used to visualize and quantify collagen deposition, a hallmark of renal fibrosis.

Materials:

  • Paraffin-embedded kidney tissue sections (4-5 µm)

  • Xylene

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Distilled water

  • Picrosirius red solution (0.1% Sirius red in saturated picric acid)

  • Acidified water (0.5% acetic acid)

  • Mounting medium

  • Light microscope with polarizing filters

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).[9]

    • Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

    • Rinse in distilled water.

  • Staining:

    • Incubate sections in Picrosirius red solution for 60 minutes.

  • Dehydration and Mounting:

    • Wash in two changes of acidified water.

    • Dehydrate rapidly through 95% and 100% ethanol.

    • Clear in xylene and mount with a permanent mounting medium.

  • Visualization:

    • Collagen fibers appear red under bright-field microscopy.

    • Under polarized light, collagen fibers exhibit birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green.[10]

Materials:

  • Paraffin-embedded kidney tissue sections (4-5 µm)

  • Bouin's solution (optional, for mordanting)

  • Weigert's iron hematoxylin (B73222)

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline (B41778) blue or light green solution

  • 1% acetic acid solution

  • Xylene and graded ethanol series

Procedure:

  • Deparaffinization and Rehydration: As described for Picrosirius Red staining.

  • Mordanting (optional): For formalin-fixed tissues, incubate in Bouin's solution at 56°C for 1 hour for improved staining quality.[11]

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes, then wash in running tap water.[11]

  • Cytoplasmic and Muscle Staining: Stain with Biebrich scarlet-acid fuchsin for 10-15 minutes.[11]

  • Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.[11]

  • Collagen Staining: Stain with aniline blue or light green solution for 5-10 minutes.[11][12]

  • Dehydration and Mounting: Differentiate in 1% acetic acid, then dehydrate through graded ethanol, clear in xylene, and mount.

  • Visualization: Collagen fibers will be stained blue or green, nuclei will be black, and cytoplasm, muscle, and erythrocytes will be red.[11]

Histology_Workflow Tissue_Prep Tissue Preparation (Fixation, Paraffin Embedding, Sectioning) Deparaffinization Deparaffinization & Rehydration (Xylene, Graded Ethanol) Tissue_Prep->Deparaffinization Staining Staining Protocol (Picrosirius Red or Masson's Trichrome) Deparaffinization->Staining Dehydration_Mounting Dehydration & Mounting (Ethanol, Xylene, Mounting Medium) Staining->Dehydration_Mounting Visualization Microscopic Visualization & Quantification (Bright-field and/or Polarized Light) Dehydration_Mounting->Visualization

Diagram 3: General workflow for histological analysis of renal fibrosis.

Concluding Remarks

The initial investigations into cilazapril provided foundational evidence for its nephroprotective effects, primarily through the modulation of the Renin-Angiotensin-Aldosterone System. The data consistently demonstrated a reduction in blood pressure and proteinuria in both human and animal models of renal disease. The experimental protocols outlined in this guide represent the standard methodologies employed in these early studies to assess renal function and structure. This technical guide serves as a valuable resource for understanding the seminal research on cilazapril and for designing future studies in the field of renal pharmacology and drug development.

References

A Technical Guide to the Solubility and Dissolution Characteristics of Cilazapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core solubility and dissolution characteristics of cilazapril (B1669026). Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2][3][4] As a prodrug, it is rapidly absorbed and hydrolyzed in the liver to its active metabolite, cilazaprilat (B193057).[5][6][7] Understanding its physicochemical properties, particularly solubility and dissolution, is critical for the development of stable, bioavailable, and effective pharmaceutical formulations.

Physicochemical Properties of Cilazapril

Cilazapril is a white to off-white crystalline powder.[8][9] Its fundamental properties are summarized below, influencing its behavior in various solvent systems and physiological environments.

PropertyValueSource
Molecular Formula C22H31N3O5[1][8]
Molecular Weight 417.50 g/mol [1][7][8]
Melting Point 98 °C (with decomposition)[7][8][9]
pKa1 3.3[8][10]
pKa2 6.4 / 6.5[8][10]
Log P (Partition Coefficient) 0.8 (octanol/pH 7.4 buffer at 22°C)[7][8][9]
Appearance White to off-white crystalline powder[8][9]

Solubility Characteristics

Cilazapril is described as slightly soluble in water.[9][10] Its solubility in various solvents is a key factor for both formulation development and non-clinical research. The hydrated form, cilazapril monohydrate, is often used in formulations and is known to enhance the drug's stability and solubility.[6]

Solvent / MediumSolubilityTemperatureSource
Water 0.5 g / 100 mL (5 mg/mL)25 °C[7][8][9]
Methanol Freely solubleNot Specified[10]
Methylene Chloride Freely solubleNot Specified[10]
DMSO ≥ 100 mg/mLNot Specified[11]
0.1 M NaOH 14.29 mg/mL (with sonication, warming, and pH adjustment)Not Specified[11]
Phosphate Buffer (50 mM) Moderate to low (specific value not provided)pH 7.4[12]
10% DMSO / 90% Corn Oil ≥ 3 mg/mLNot Specified[11]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 3 mg/mLNot Specified[11]

Dissolution Characteristics

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based biowaivers.[16]

Objective: To determine the equilibrium solubility of cilazapril in aqueous media across a physiological pH range.

Materials:

  • Cilazapril powder

  • pH Buffers: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)[16]

  • Shaking incubator or water bath capable of maintaining 37 ± 1 °C

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) to quantify cilazapril concentration

  • Calibrated pH meter

Methodology:

  • Preparation: Prepare the required pH buffers and bring them to 37 °C.[16]

  • Addition of Drug: Add an excess amount of cilazapril powder to flasks containing a known volume of each buffer. The presence of undissolved solid is necessary to ensure saturation.[17]

  • Equilibration: Place the flasks in a shaking incubator set at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours). The time required to reach equilibrium should be established in preliminary assessments.[17]

  • Sample Withdrawal: At designated time points (e.g., 12, 24, and 48 hours), withdraw aliquots from the clear supernatant. To avoid aspirating solid particles, samples can be centrifuged prior to collection.

  • pH Measurement: Measure and record the pH of the saturated solution at the end of the experiment.[16]

  • Quantification: Filter the samples if necessary (validating for non-adsorption to the filter) and dilute appropriately. Analyze the concentration of dissolved cilazapril using a validated analytical method.

  • Analysis: Equilibrium is confirmed when consecutive measurements show a constant solubility value. The lowest solubility value obtained across the pH range of 1.2 to 6.8 is used for BCS classification.[16]

In Vitro Dissolution Test for Immediate-Release Tablets

This protocol outlines a general procedure based on USP General Chapter <711> Dissolution.[15]

Objective: To measure the rate and extent of cilazapril release from a solid dosage form (e.g., tablet).

Apparatus:

  • USP Apparatus 2 (Paddle Method) is commonly used for tablets.[18]

  • Dissolution Vessels (typically 900 mL or 1000 mL)

  • Water bath to maintain 37 ± 0.5 °C

  • Validated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Methodology:

  • Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl to simulate gastric fluid) and deaerate it. Pour the medium into the vessels and allow it to equilibrate to 37 ± 0.5 °C.

  • Apparatus Setup: Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

  • Dosage Form Introduction: Place one cilazapril tablet into each vessel. A sinker may be used if the tablet floats.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall. Replace the withdrawn volume with fresh, pre-warmed medium if necessary.

  • Analysis: Filter the samples and analyze for dissolved cilazapril concentration using a validated analytical method.

  • Data Reporting: Calculate the cumulative percentage of the labeled drug amount dissolved at each time point and plot the results to generate a dissolution profile.

Mandatory Visualizations

Signaling Pathways and Pharmacokinetics

Cilazapril's therapeutic effect is mediated through the Renin-Angiotensin-Aldosterone System (RAAS). As a prodrug, it undergoes a critical metabolic conversion to become active.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of Cilazapril

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cilazapril (B1669026) is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2] As a prodrug, it is hydrolyzed in vivo to its active form, cilazaprilat.[2] To ensure the quality, efficacy, and safety of pharmaceutical products, it is crucial to employ analytical methods capable of distinguishing the active pharmaceutical ingredient (API) from any impurities or degradation products that may form during manufacturing and storage. Stability-indicating methods are essential for this purpose, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[3][4]

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of cilazapril. The protocol includes procedures for forced degradation studies to demonstrate the method's specificity and a comprehensive validation protocol to ensure its reliability.[4]

Principle The method utilizes RP-HPLC to separate cilazapril from its potential degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered organic mixture. The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where cilazapril exhibits significant absorbance. The method's stability-indicating capability is confirmed by subjecting cilazapril to various stress conditions (acid, base, oxidation, heat, and light) and demonstrating that the resulting degradation products are well-resolved from the parent drug.[2][3]

Experimental Protocols

Protocol 1: Optimized HPLC Chromatographic Conditions

This protocol outlines the instrumental parameters for the analysis of cilazapril.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (B84403) or similar buffer salts.

  • Phosphoric acid or hydrochloric acid for pH adjustment.

  • Cilazapril reference standard.

Chromatographic Parameters:

ParameterSpecification
Column LiChrospher® 100 RP-18 (5 µm), 250 x 4.6 mm or equivalent C18 column
Mobile Phase Acetonitrile:Methanol:Phosphate Buffer (pH 2.0) (60:10:30, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient or controlled at 25 °C
Injection Volume 20 µL
Detection UV at 212 nm[2][5]
Run Time Approximately 15 minutes
Protocol 2: Preparation of Solutions
  • Buffer Preparation (Phosphate Buffer, pH 2.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.025 M solution. Adjust the pH to 2.0 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile, methanol, and the prepared phosphate buffer in the ratio of 60:10:30 (v/v/v). Degas the solution using sonication or vacuum filtration before use.[2]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of cilazapril reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the expected linear range (e.g., 10-100 µg/mL).

Protocol 3: Forced Degradation Studies

The objective is to generate potential degradation products to prove the method's specificity. The target degradation is typically between 5-20%.[4]

  • Acid Hydrolysis: To 1 mL of the cilazapril stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 30 minutes. Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Base Hydrolysis: To 1 mL of the cilazapril stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 30 minutes. Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 50 µg/mL. Studies show cilazapril is unstable in acid and base, leading to the formation of cilazaprilat.[6]

  • Oxidative Degradation: To 1 mL of the cilazapril stock solution, add 1 mL of 3-30% hydrogen peroxide (H₂O₂).[6] Store at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Thermal Degradation: Place the solid cilazapril powder in a hot air oven at 70°C for 48 hours.[6] After exposure, weigh an appropriate amount, dissolve, and dilute with the mobile phase to achieve a final concentration of approximately 50 µg/mL.

  • Photolytic Degradation: Expose a solution of cilazapril (approx. 100 µg/mL in mobile phase) to direct daylight or a photostability chamber for an extended period (e.g., 7 days).[6] Analyze the sample directly.

For all stress conditions, a control sample (unstressed) should be analyzed concurrently.

Protocol 4: Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines.

  • Specificity: Analyze blank, placebo (if applicable), standard cilazapril, and samples from the forced degradation studies. Ensure that the peaks for degradants and excipients do not interfere with the cilazapril peak.

  • Linearity: Prepare and inject at least five concentrations of cilazapril over a specified range (e.g., 0.5-40 µg/mL).[1] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a known quantity of cilazapril standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.[7]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The relative standard deviation (%RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For cilazapril, reported values are approximately 0.17 µg/mL (LOD) and 0.5 µg/mL (LOQ).[1]

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, pH ±0.2 units, flow rate ±0.1 mL/min) and assess the effect on the results. The system suitability parameters should remain within acceptable limits.

Data Presentation

Table 1: System Suitability Test Results

ParameterAcceptance CriteriaTypical Result
Retention Time (min) RSD ≤ 2.0%~8.9[2]
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 2000> 5000

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationRetention Time (RT) of Major Degradants (min)Observations
Acid (0.1 M HCl) ~15%~3.1[2]Significant degradation, formation of cilazaprilat.[6]
Base (0.1 M NaOH) ~18%~3.1Significant degradation, formation of cilazaprilat.[6]
Oxidation (3% H₂O₂) ~10%Multiple minor peaksModerate degradation observed.[6]
Thermal (70°C) ~5%Minor peaksCilazapril is relatively stable to heat.
Photolytic ~8%Minor peaksSlight degradation upon exposure to light.

Table 3: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity Range (µg/mL) 0.5 - 40[1]-
Correlation Coefficient (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 98.9% - 101.2%98.0% - 102.0%
Precision (%RSD) < 2.0%≤ 2.0%
LOD (µg/mL) 0.17[1]-
LOQ (µg/mL) 0.5[1]-
Specificity No interference at the RT of CilazaprilPeak purity index > 0.999

Visualizations

G start_node Start A Method Development & Optimization start_node->A process_node process_node decision_node decision_node end_node Routine Analysis & Reporting B Forced Degradation Studies A->B C Method Validation (ICH Guidelines) B->C D Is Method Specific & Valid? C->D E Routine QC Analysis D->E Yes F Revise Method Parameters D->F No F->A

Caption: Workflow for development and validation of a stability-indicating method.

G api_node api_node stress_node stress_node product_node product_node specific_product_node specific_product_node CIL Cilazapril Acid Acid Hydrolysis CIL->Acid Base Base Hydrolysis CIL->Base Ox Oxidation (H₂O₂) CIL->Ox Therm Thermal Stress CIL->Therm Photo Photolytic Stress CIL->Photo DP Degradation Products Acid->DP CILAT Cilazaprilat Acid->CILAT major product Base->DP Base->CILAT major product Ox->DP Therm->DP Photo->DP

Caption: Logical overview of cilazapril forced degradation pathways.

Conclusion

The described RP-HPLC method is rapid, specific, accurate, and precise for the determination of cilazapril in the presence of its degradation products. The successful separation of the parent drug from all products generated during forced degradation studies confirms the stability-indicating nature of the assay. The method was validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies of cilazapril in bulk drug and pharmaceutical formulations.

References

Application Note: Quantification of Cilazapril and its Active Metabolite, Cilazaprilat, in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cilazapril (B1669026) is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, cilazaprilat (B193057). Accurate and sensitive quantification of both cilazapril and cilazaprilat in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of cilazapril and cilazaprilat in human plasma.

Experimental Protocols

This protocol is based on a validated method for the sensitive and selective quantification of cilazapril and cilazaprilat in human plasma.[1]

1. Sample Preparation: Liquid-Liquid Extraction

A simple, single-step liquid-liquid extraction is employed for the isolation of cilazapril and cilazaprilat from human plasma.[1]

  • Materials:

    • Human plasma (collected in K3EDTA tubes)

    • Cilazapril and Cilazaprilat reference standards

    • Enalapril (Internal Standard - IS)

    • Ethyl acetate (B1210297) (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate (B1220265)

    • Formic acid

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Spike with the internal standard solution (Enalapril).

    • Add 1 mL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system

  • Column: YMC C8 reversed-phase column[1]

  • Mobile Phase: 10 mM Ammonium formate buffer-methanol (10:90, v/v), pH adjusted to 3.2 with formic acid[1]

  • Flow Rate: 0.2 mL/min[1]

  • Elution Mode: Isocratic[1]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

3. Mass Spectrometry (MS/MS) Conditions

  • Instrument: Triple quadrupole tandem mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI)[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • Cilazapril: m/z 418.4 → 211.1[1]

    • Cilazaprilat: m/z 390.3 → 211.1[1]

    • Enalapril (IS): m/z 377.2 → 234.1

Data Presentation

Table 1: Method Validation Parameters

ParameterCilazaprilCilazaprilat
Linearity Range0.1 - 500 ng/mL[1]0.5 - 50 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.1 ng/mL[1]0.5 ng/mL[1]
Inter-day Precision (%CV)< 10%< 12%
Inter-day Accuracy (%Bias)Within ± 9%Within ± 11%
Recovery> 85%> 85%

Table 2: Stability Data

Stability ConditionCilazaprilCilazaprilat
Bench-top (24h at room temperature)StableStable
Freeze-thaw (3 cycles)StableStable
Long-term (-20°C for 4 weeks)StableStable

Experimental Workflow Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (Enalapril) plasma->add_is add_ea Add Ethyl Acetate (1 mL) add_is->add_ea vortex1 Vortex (2 min) add_ea->vortex1 centrifuge Centrifuge (10,000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 10 µL into LC-MS/MS reconstitute->inject hplc HPLC Separation (YMC C8 Column) inject->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for the LC-MS/MS quantification of cilazapril and cilazaprilat in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of cilazapril and its active metabolite, cilazaprilat, in human plasma. The simple liquid-liquid extraction procedure and rapid chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method is accurate, precise, and robust, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocols for In Vitro ACE Inhibition Assay Using Cilazapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro angiotensin-converting enzyme (ACE) inhibition assay using cilazapril (B1669026) as a reference inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development engaged in screening and characterizing potential ACE inhibitors.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin-converting enzyme (ACE) is a key component of this system, catalyzing the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and heart failure.[1][3][4]

Cilazapril is an orally active prodrug that is hydrolyzed in the body to its active metabolite, cilazaprilat (B193057).[5][6][7] Cilazaprilat is a potent and specific inhibitor of ACE, effectively blocking the production of angiotensin II and leading to vasodilation and a reduction in blood pressure.[1][3][8] In vitro studies have shown cilazaprilat to be a highly potent ACE inhibitor with a low IC50 value.[5][7]

This document outlines a detailed protocol for a spectrophotometric in vitro ACE inhibition assay using the substrate Hippuryl-Histidyl-Leucine (HHL). This assay measures the amount of hippuric acid (HA) produced upon the enzymatic cleavage of HHL by ACE.[9][10][11] The presence of an ACE inhibitor, such as cilazapril, will reduce the amount of HA formed, and the degree of inhibition can be quantified by measuring the absorbance at 228 nm.[11][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the renin-angiotensin signaling pathway and the general workflow of the in vitro ACE inhibition assay.

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI Cilazaprilat Cilazaprilat (Active form of Cilazapril) Cilazaprilat->ACE Inhibition

Figure 1: Renin-Angiotensin System and the inhibitory action of Cilazaprilat.

ACE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Reagents Prepare Reagents: - ACE Enzyme Solution - HHL Substrate Solution - Cilazapril/Test Compound dilutions - Borate (B1201080) Buffer Incubation Incubate ACE with Cilazapril/Test Compound Reagents->Incubation Reaction Add HHL Substrate to initiate reaction Incubation->Reaction Termination Stop reaction with HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate (B1210297) Termination->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Figure 2: General workflow for the in vitro ACE inhibition assay.

Experimental Protocols

This protocol is based on the well-established spectrophotometric method for determining ACE inhibitory activity.[9][11]

Materials and Reagents
  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)

  • Cilazapril (as a positive control)

  • Sodium Borate Buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Deionized Water

  • Microcentrifuge tubes

  • UV-Vis Spectrophotometer or a microplate reader capable of reading at 228 nm

Preparation of Reagents
  • 100 mM Sodium Borate Buffer (pH 8.3) with 300 mM NaCl: Dissolve 3.81 g of sodium borate decahydrate (B1171855) and 1.75 g of NaCl in approximately 90 mL of deionized water. Adjust the pH to 8.3 with 1 M NaOH or 1 M HCl as needed. Bring the final volume to 100 mL with deionized water.

  • ACE Solution (100 mU/mL): Reconstitute the ACE enzyme in cold sodium borate buffer to a final concentration of 100 mU/mL. The exact amount will depend on the specific activity of the enzyme lot provided by the manufacturer. Prepare this solution fresh before each experiment.

  • Substrate Solution (5 mM HHL): Dissolve an appropriate amount of HHL in the sodium borate buffer to achieve a final concentration of 5 mM.[11]

  • Cilazapril Stock Solution (1 mM): Prepare a 1 mM stock solution of cilazapril in deionized water. From this stock, prepare a series of dilutions in deionized water to determine the IC50 value (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

ACE Inhibition Assay Procedure

The following procedure should be performed in triplicate for each sample, control, and blank.

  • Assay Setup: Label microcentrifuge tubes for the control, blank, and test samples (including different concentrations of cilazapril).

  • Pre-incubation:

    • Test Samples: Add 20 µL of the cilazapril working solutions or experimental inhibitor to the respective tubes.

    • Control: Add 20 µL of deionized water.

    • Add 20 µL of the ACE solution (100 mU/mL) to all tubes except the blank.

    • Blank: Add 40 µL of deionized water.

    • Pre-incubate all tubes at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 150 µL of the 5 mM HHL substrate solution to all tubes.

    • Incubate the mixture at 37°C for 60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 250 µL of 1 M HCl to all tubes.

  • Extraction of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to each tube.

    • Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.[11]

  • Measurement:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer. Use deionized water as a blank for the spectrophotometer reading.

Calculation of ACE Inhibition

The percentage of ACE inhibition can be calculated using the following formula:

% Inhibition = [(A_control - A_sample) / (A_control - A_blank)] x 100

Where:

  • A_control is the absorbance of the control (ACE + substrate without inhibitor).

  • A_sample is the absorbance of the reaction with the inhibitor (cilazapril or experimental compound).

  • A_blank is the absorbance of the blank (substrate without ACE).

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data generated from this assay can be summarized in the following tables for clear comparison and analysis.

Table 1: Raw Absorbance Data (228 nm)

SampleReplicate 1Replicate 2Replicate 3Mean AbsorbanceStd. Deviation
Blank (No ACE)
Control (No Inhibitor)
Cilazapril [1 nM]
Cilazapril [10 nM]
Cilazapril [100 nM]
Cilazapril [1 µM]
Cilazapril [10 µM]
Cilazapril [100 µM]
Test Compound [Concentration]

Table 2: Calculated Percentage Inhibition and IC50 Value

InhibitorConcentrationMean % InhibitionStd. DeviationIC50 (nM)
Cilazapril1 nMmultirow="6"
10 nM
100 nM
1 µM
10 µM
100 µM
Test Compound A[Concentration]

Note: The IC50 value for cilazaprilat, the active metabolite of cilazapril, has been reported to be in the low nanomolar range (e.g., 1.9 nM against rabbit lung ACE).[5]

Alternative Assay Methods

While the spectrophotometric method described is robust and widely used, alternative methods such as fluorometric assays are also available. These assays often utilize internally quenched fluorogenic substrates and may offer higher sensitivity.[13][14][15] Commercially available kits provide a convenient platform for performing these assays.[10][13][16] The choice of assay will depend on the specific requirements of the study and the available instrumentation.

References

Application Notes and Protocols for Inducing Hypertension in Rats for Cilazapril Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for inducing hypertension in rat models to evaluate the efficacy of the angiotensin-converting enzyme (ACE) inhibitor, cilazapril (B1669026). Cilazapril is a prodrug that is metabolized to its active form, cilazaprilat, which inhibits the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1][2][3] By blocking this key step in the renin-angiotensin-aldosterone system (RAAS), cilazapril effectively lowers blood pressure.[4] This document outlines several established rat models of hypertension, each with distinct pathophysiological mechanisms, making them suitable for comprehensive preclinical testing of antihypertensive agents like cilazapril. The described models include the Spontaneously Hypertensive Rat (SHR), the two-kidney, one-clip (2K1C) model, the L-NAME-induced hypertension model, and the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt model.

Mechanism of Action of Cilazapril

Cilazapril is a long-acting ACE inhibitor.[5] Its active metabolite, cilazaprilat, competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in sodium and water retention, all of which contribute to a reduction in blood pressure.[1][2][3]

Recommended Rat Models of Hypertension

The choice of hypertension model is critical for elucidating the specific mechanisms of action of an antihypertensive drug. For an ACE inhibitor like cilazapril, models with an activated renin-angiotensin system are particularly relevant.

Model Type of Hypertension Key Features Relevance for Cilazapril Testing
Spontaneously Hypertensive Rat (SHR) Genetic, essential hypertension[6][7]Polygenic model, closely mimics human essential hypertension.[6] Gradual development of hypertension.[8]High relevance, as the RAAS is implicated in the pathophysiology. Widely used for screening antihypertensive drugs.[8][9]
Two-Kidney, One-Clip (2K1C) Renovascular hypertension[10][11]Induced by unilateral renal artery stenosis, leading to activation of the RAAS.[10][11]High relevance, directly tests the efficacy of cilazapril in a renin-dependent hypertension model.
L-NAME-Induced Hypertension Nitric oxide (NO) deficient hypertension[12][13]Induced by chronic inhibition of nitric oxide synthase.[12]Moderate relevance, allows for the investigation of cilazapril's effects in a model where endothelial dysfunction is a primary factor.
DOCA-Salt Hypertension Mineralocorticoid, salt-sensitive hypertension[14][15]Low-renin model induced by excess mineralocorticoid and high salt intake.[14][16]Serves as a valuable comparative model to assess the efficacy of cilazapril in a non-renin-dependent form of hypertension.

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a well-established genetic model of essential hypertension.[6][7]

Methodology:

  • Animal Selection: Obtain male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls, typically at 4-6 weeks of age, before the onset of significant hypertension.[7]

  • Acclimatization: House the animals in a controlled environment (22±2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week.

  • Blood Pressure Monitoring: Measure baseline systolic blood pressure (SBP) using the tail-cuff method. Hypertension in SHRs typically develops between 7 and 15 weeks of age, with SBP reaching around 200 mmHg.[8]

  • Drug Administration:

    • Vehicle: Prepare the vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water).

    • Cilazapril: Prepare a suspension of cilazapril in the vehicle. A typical oral dose for chronic studies in SHR is 10 mg/kg/day.[9][17]

    • Administration: Administer cilazapril or vehicle daily via oral gavage for the duration of the study (e.g., 4-10 weeks).[9]

  • Outcome Measures:

    • Monitor SBP weekly.

    • At the end of the study, collect blood and tissue samples for biochemical and histological analysis.

Two-Kidney, One-Clip (2K1C) Model

This surgical model mimics renovascular hypertension.[10][11]

Methodology:

  • Animal Selection: Use male Sprague-Dawley or Wistar rats weighing 200-250g.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a flank incision to expose the left kidney.

    • Carefully isolate the left renal artery and place a silver or titanium clip with a specific internal diameter (e.g., 0.23 mm) around it to induce stenosis.[10][18]

    • Suture the incision.

    • A sham-operated group should undergo the same procedure without clip placement.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • Hypertension Development: Allow 2-4 weeks for hypertension to develop. Monitor SBP weekly.

  • Drug Administration: Once hypertension is established (SBP > 160 mmHg), begin daily oral administration of cilazapril (e.g., 10 mg/kg/day) or vehicle.

  • Outcome Measures:

    • Continue weekly SBP measurements.

    • Measure plasma renin activity at the end of the study.

    • Assess cardiac hypertrophy (heart weight to body weight ratio).

L-NAME-Induced Hypertension Model

This pharmacological model induces hypertension through inhibition of nitric oxide synthesis.[12]

Methodology:

  • Animal Selection: Use male Wistar or Sprague-Dawley rats.

  • Induction of Hypertension:

    • Administer Nω-nitro-L-arginine methyl ester (L-NAME) in the drinking water at a concentration that provides a daily dose of approximately 40 mg/kg.[12][19][20]

    • The control group receives regular drinking water.

  • Hypertension Development: Hypertension typically develops over 2-4 weeks.[21] Monitor SBP weekly.

  • Drug Administration: Once hypertension is established, divide the L-NAME treated rats into groups receiving either L-NAME plus vehicle or L-NAME plus cilazapril (e.g., 10 mg/kg/day, orally).

  • Outcome Measures:

    • Monitor SBP weekly.

    • At the end of the study, assess markers of oxidative stress and endothelial function.

DOCA-Salt Hypertension Model

This model induces a low-renin, salt-sensitive form of hypertension.[14][15]

Methodology:

  • Animal Selection: Use male Sprague-Dawley rats.

  • Surgical Procedure:

    • Perform a unilateral nephrectomy (usually the left kidney) under anesthesia.

  • Induction of Hypertension:

    • One week after surgery, implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg, subcutaneous) or administer DOCA injections.[14]

    • Replace drinking water with a 1% NaCl and 0.2% KCl solution.[16]

    • The control group will be uninephrectomized rats receiving normal drinking water and no DOCA.

  • Hypertension Development: Hypertension develops over 3-4 weeks.[16] Monitor SBP weekly.

  • Drug Administration: Once hypertension is established, begin daily oral administration of cilazapril or vehicle.

  • Outcome Measures:

    • Monitor SBP weekly.

    • Assess renal function (e.g., proteinuria, serum creatinine).[22]

    • Measure plasma renin activity to confirm the low-renin state.

Outcome Measurement Protocols

  • Blood Pressure Measurement (Tail-Cuff Method):

    • Acclimatize the rat to the restraining device for several days before measurements.

    • Warm the rat's tail to increase blood flow.

    • Place the cuff and pulse sensor on the tail.

    • Inflate and deflate the cuff automatically, recording the systolic blood pressure.

    • Take the average of at least three stable readings.

  • Biochemical Assays:

    • Plasma Renin Activity (PRA): Collect blood in chilled EDTA tubes, centrifuge to separate plasma, and store at -80°C. Measure PRA using a commercially available ELISA or radioimmunoassay kit.

    • Serum Creatinine (B1669602) and Blood Urea Nitrogen (BUN): Collect blood, allow it to clot, and centrifuge to obtain serum. Analyze creatinine and BUN levels using an automated biochemical analyzer.[22]

    • Markers of Oxidative Stress: Analyze tissue homogenates or plasma for levels of malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) using commercially available assay kits.[20]

Data Presentation

Table 1: Expected Systolic Blood Pressure (SBP) in Different Rat Models of Hypertension

Model Control SBP (mmHg) Hypertensive SBP (mmHg) Time to Develop Hypertension
SHR 120-140 (WKY)180-2207-15 weeks of age[8]
2K1C 110-130 (Sham)160-2002-4 weeks
L-NAME 110-130150-1802-4 weeks[21]
DOCA-Salt 110-130160-1903-4 weeks[16]

Table 2: Recommended Oral Doses of Cilazapril for Preclinical Studies in Rats

Study Type Dose Range (mg/kg/day) Rationale/Reference
Chronic Antihypertensive Efficacy 10 - 30Effective in reducing blood pressure in SHR models in long-term studies.[9][23]
Acute Hemodynamic Studies 3 (IV)Shown to acutely reduce blood pressure and renal vascular resistance.[17]

Visualizations

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis animal_selection Animal Selection (e.g., SHR, Wistar) acclimatization Acclimatization (1 week) animal_selection->acclimatization baseline_bp Baseline BP Measurement (Tail-Cuff) acclimatization->baseline_bp model_induction Induction of Hypertension (e.g., 2K1C surgery, L-NAME) baseline_bp->model_induction bp_monitoring Confirmation of Hypertension (Weekly BP Monitoring) model_induction->bp_monitoring grouping Randomization into Groups (Vehicle, Cilazapril) bp_monitoring->grouping treatment Chronic Drug Administration (e.g., 4-8 weeks) grouping->treatment final_bp Final BP Measurement treatment->final_bp sample_collection Sample Collection (Blood, Tissues) final_bp->sample_collection biochemical Biochemical Assays (PRA, Creatinine) sample_collection->biochemical histology Histological Analysis (Heart, Kidney) sample_collection->histology data_analysis Data Analysis & Reporting biochemical->data_analysis histology->data_analysis

Caption: Experimental workflow for evaluating cilazapril in hypertensive rat models.

RAAS_pathway angiotensinogen Angiotensinogen (from Liver) angiotensin_I Angiotensin I angiotensinogen->angiotensin_I Renin angiotensin_II Angiotensin II angiotensin_I->angiotensin_II ACE vasoconstriction Vasoconstriction angiotensin_II->vasoconstriction aldosterone Aldosterone Secretion (Adrenal Cortex) angiotensin_II->aldosterone renin Renin (from Kidney) ace ACE cilazapril Cilazapril (Cilazaprilat) cilazapril->ace inhibits bp_increase Increased Blood Pressure vasoconstriction->bp_increase na_retention Na+ & H2O Retention (Kidney) aldosterone->na_retention na_retention->bp_increase

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of cilazapril.

References

Application Notes and Protocols for Cilazapril Administration in Spontaneously Hypertensive Rat (SHR) Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cilazapril (B1669026) is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2] It functions as a prodrug, being hydrolyzed in the body to its active metabolite, cilazaprilat.[3][4] The spontaneously hypertensive rat (SHR) is a widely utilized and well-established animal model for studying essential hypertension. This document provides detailed application notes and protocols for the administration of cilazapril in SHR models, summarizing key quantitative data and experimental methodologies from published research.

Mechanism of Action

Cilazapril exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] Angiotensin II also stimulates the secretion of aldosterone (B195564), which promotes sodium and water retention.[3][5] By blocking ACE, cilazapril reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[1][3]

Cilazapril_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na+ & H2O retention Cilazapril Cilazapril Cilazapril->ACE inhibits

Figure 1: Mechanism of action of cilazapril in the renin-angiotensin system.

Data Presentation

Table 1: Effects of Acute Cilazapril Administration in SHR Models
Route of AdministrationDoseEffect on Mean Arterial Blood Pressure (MAP)Other Notable EffectsReference
Intravenous3 mg/kgReduced from 171 ± 7 to 140 ± 7 mm HgDecreased renal vascular resistance; increased renal blood flow.[6]
Table 2: Effects of Chronic Cilazapril Administration in SHR Models
Route of AdministrationDoseDurationEffect on Blood PressureOther Notable EffectsReference
Oral10 mg/kg/day9 weeksReduced mean arterial blood pressure from 191 ± 5 to 122 ± 3 mm Hg.Slightly decreased heart rate; decreased peripheral vascular resistance.[6]
Oral10 mg/kg/day10 weeksPrevented the development of hypertension.Reduced heart weight, suggesting prevention of cardiac hypertrophy.[7]
Oral10 mg/kg/day2 weeksSignificant decrease in blood pressure.Normalized endothelium-dependent relaxation.[8]
Oral30 mg/kg/day-Progressive and prolonged (24h) antihypertensive response with a maximum decrease in systolic blood pressure of 110 mm Hg.-[9]
Oral10 and 30 mg/kg (single doses)> 6 hoursReduced systolic blood pressure.-[5]
Oral1, 10, and 30 mg/kg (twice daily)-Dose-dependent decreases in systolic blood pressure between 1 and 10 mg/kg.No further increase in effect at 30 mg/kg.[5]

Experimental Protocols

Protocol 1: Chronic Oral Administration of Cilazapril in SHR

This protocol describes the long-term administration of cilazapril to SHR to evaluate its effects on the development of hypertension and associated cardiovascular parameters.

Materials:

  • Spontaneously Hypertensive Rats (SHR), young (e.g., 4 weeks of age).

  • Cilazapril.

  • Distilled water or appropriate vehicle.

  • Oral gavage needles.

  • Animal balance.

  • Blood pressure measurement system (e.g., tail-cuff method).

  • Housing cages with ad libitum access to food and water.

Procedure:

  • Animal Acclimatization: Upon arrival, allow the SHR to acclimatize to the housing facility for at least one week. House the animals in a temperature-controlled room with a 12-hour light/dark cycle.[10]

  • Baseline Measurements: Prior to the start of treatment, measure and record the baseline systolic blood pressure and body weight of each rat.[10]

  • Drug Preparation: Prepare the cilazapril solution by dissolving it in distilled water or the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose).

  • Drug Administration:

    • Administer cilazapril orally via gavage once daily at a dose of 10 mg/kg.[7][11]

    • A control group of SHR should receive an equivalent volume of the vehicle (e.g., distilled water) via oral gavage.[11]

  • Monitoring:

    • Measure and record systolic blood pressure and body weight twice a week throughout the treatment period.[10]

    • Observe the animals daily for any signs of distress or adverse effects.

  • Treatment Duration: Continue the daily administration for the specified duration of the study (e.g., 9-10 weeks).[6][7][11]

  • Terminal Procedures: At the end of the treatment period, perform terminal experiments which may include:

    • Measurement of mean arterial blood pressure.

    • Hemodynamic studies to assess cardiac output and peripheral vascular resistance.[6][7]

    • Collection of blood samples for analysis of plasma renin activity.[7]

    • Harvesting of organs (e.g., heart, kidneys) for weight measurement and histological analysis to assess hypertrophy.[7][11]

Experimental_Workflow_SHR Start Start: Young SHR Acclimatization Acclimatization (1 week) Start->Acclimatization Baseline Baseline Measurements (Blood Pressure, Body Weight) Acclimatization->Baseline Grouping Random Assignment to Groups Baseline->Grouping Treatment_Group Treatment Group: Cilazapril (e.g., 10 mg/kg/day, p.o.) Grouping->Treatment_Group Control_Group Control Group: Vehicle (p.o.) Grouping->Control_Group Monitoring Chronic Administration & Monitoring (Blood Pressure, Body Weight) Treatment_Group->Monitoring Control_Group->Monitoring Terminal Terminal Experiments (Hemodynamics, Organ Harvest) Monitoring->Terminal Data_Analysis Data Analysis Terminal->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for chronic cilazapril administration in SHR models.
Protocol 2: Acute Intravenous Administration of Cilazapril in SHR

This protocol outlines the procedure for administering a single intravenous dose of cilazapril to assess its immediate effects on blood pressure and hemodynamics in hypertensive rats.

Materials:

  • Spontaneously Hypertensive Rats (SHR).

  • Cilazapril.

  • Sterile saline solution.

  • Anesthetic agent.

  • Catheters for intravenous administration and arterial pressure monitoring.

  • Pressure transducer and recording system.

  • Animal balance.

Procedure:

  • Animal Preparation: Anesthetize the SHR according to an approved institutional protocol.

  • Catheterization: Surgically implant a catheter into a suitable vein (e.g., femoral vein) for drug administration and another into an artery (e.g., femoral artery) for direct blood pressure monitoring.

  • Stabilization: Allow the animal to stabilize after surgery and record baseline mean arterial blood pressure.

  • Drug Preparation: Prepare a sterile solution of cilazapril in saline at the desired concentration (e.g., for a 3 mg/kg dose).[6]

  • Drug Administration: Administer the cilazapril solution as a single intravenous bolus.[6]

  • Data Collection: Continuously monitor and record the mean arterial blood pressure for a specified period post-administration to observe the acute hypotensive effect.[6]

  • Additional Measurements (Optional): At specific time points, other hemodynamic parameters such as cardiac output and regional blood flow can be measured using techniques like radioactive microspheres.[6]

Concluding Remarks

Cilazapril has demonstrated significant antihypertensive effects in SHR models in both acute and chronic administration settings. Its mechanism of action through the inhibition of the renin-angiotensin-aldosterone system is well-established. The provided protocols and data summaries offer a comprehensive resource for researchers planning to utilize cilazapril in studies involving spontaneously hypertensive rats. Adherence to detailed and consistent experimental protocols is crucial for obtaining reliable and reproducible results.

References

Application Notes & Protocols: Analytical Method Validation for Cilazapril in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the validation of analytical methods for the quantification of cilazapril (B1669026) in pharmaceutical formulations. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in establishing robust and reliable analytical procedures.

Introduction to Cilazapril Analysis

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] Accurate and precise quantification of cilazapril in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the determination of cilazapril, often in combination with UV detection.[1][2][3][4] Spectrophotometric and High-Performance Thin-Layer Chromatography (HPTLC) methods also offer viable alternatives for routine quality control. This document outlines validated methods for each of these techniques.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the quantitative validation data for various analytical methods for cilazapril determination, providing a comparative overview of their performance characteristics.

Table 1: HPLC Method Validation Data for Cilazapril
ParameterMethod 1 (Stability-Indicating)Method 2 (with Hydrochlorothiazide)Method 3
Column LiChrospher® 100 RP-18 (5 µm)Luna C18YMC Triart C18 (3 µm)
Mobile Phase Acetonitrile:Methanol (B129727):Phosphate (B84403) Buffer (pH 2.0) (60:10:30 v/v/v)[1][3]Methanol:Buffer (pH 4.0) (60:40 v/v)[2]Acetonitrile:Water (pH 3.0) (45:55 v/v)
Flow Rate 1.0 mL/min[1][3]1.0 mL/min[2]0.5 mL/min[5]
Detection (UV) 212 nm[1][3]256 nm[2]210 nm[5]
Linearity Range 100.0 - 400.0 µg/mL[1]0.5 - 40 µg/mL[2]5 - 35 µg/mL[5]
Accuracy (% Recovery) Not explicitly stated97.67 - 98.90%[2]98.66 ± 1.20%[5]
Precision (%RSD) Intra-day: Not specified, Inter-day: Not specifiedRepeatability: 0.18%[2]Not explicitly stated
LOD Not explicitly stated0.17 µg/mL[2]Not explicitly stated
LOQ Not explicitly stated0.5 µg/mL[2]Not explicitly stated
Retention Time ~8.9 min[1]5.85 ± 0.05 min[2]Not explicitly stated
Table 2: UV-Spectrophotometric and HPTLC Method Validation Data for Cilazapril
ParameterUV-Spectrophotometric Method 1UV-Spectrophotometric Method 2HPTLC-Densitometry Method
Solvent/Mobile Phase Methanol + 0.1 M HCl[6][7]Complexation with DDQ and CAEthyl acetate:Methanol:Glacial acetic acid (7:2.5:0.5 v/v/v)[8]
Detection Wavelength (λmax) 222 - 276 nm (scanned)[9]Not specified212 nm[8]
Linearity Range 10.0 - 40.0 µg/mL[1]6 - 60 µg/mL (DDQ), 20 - 260 µg/mL (CA)[10]1 - 14 µ g/spot [8]
Accuracy (% Recovery) Not explicitly statedNot explicitly stated99.97 ± 1.265%[8]
Precision (%RSD) Not explicitly statedNot explicitly statedNot explicitly stated
LOD Not explicitly statedNot explicitly statedNot explicitly stated
LOQ Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

The following are detailed protocols for the analytical methods cited above.

Protocol 1: Stability-Indicating HPLC Method

This protocol is adapted from a study developing a stability-indicating HPLC method for cilazapril.[1][3]

Objective: To quantify cilazapril in the presence of its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV Detector

  • LiChrospher® 100 RP-18 (5 µm, 250 x 4 mm) column

  • Data acquisition and processing software

Reagents and Materials:

  • Cilazapril reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Benzocaine (B179285) (Internal Standard)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:Phosphate Buffer (pH 2.0) in a ratio of 60:10:30 (v/v/v). The phosphate buffer is prepared by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 2.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 212 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of cilazapril reference standard and benzocaine (internal standard) in methanol to obtain a known concentration.

  • Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a specified amount of cilazapril into a volumetric flask. Add a portion of methanol, sonicate to dissolve, and dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter.

  • Chromatography: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Quantification: Calculate the amount of cilazapril in the sample by comparing the peak area ratio of cilazapril to the internal standard with that of the standard solution.

Protocol 2: UV-Spectrophotometric Method

This protocol is based on the direct UV spectrophotometric analysis of cilazapril.

Objective: To provide a simple and rapid method for the quantification of cilazapril in bulk and pharmaceutical formulations.

Instrumentation:

  • UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents and Materials:

  • Cilazapril reference standard

  • Methanol (spectroscopic grade)

  • 0.1 M Hydrochloric acid

Procedure:

  • Solvent Preparation: Prepare a mixture of methanol and 0.1 M HCl (1:1 v/v).[9]

  • Standard Stock Solution Preparation: Accurately weigh about 10 mg of cilazapril reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the prepared solvent to get a concentration of 100 µg/mL.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in the concentration range of 10-40 µg/mL with the solvent.[1]

  • Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of cilazapril to a 100 mL volumetric flask. Add about 70 mL of solvent, sonicate for 15 minutes, and then dilute to the mark with the solvent. Filter the solution, discarding the first few mL of the filtrate. Dilute the filtrate with the solvent to obtain a final concentration within the calibration range.

  • Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) against the solvent as a blank.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of cilazapril in the sample solution from the calibration curve.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the analytical method validation process for cilazapril.

Analytical_Method_Validation_Workflow start Start: Method Development method_optimization Method Optimization (e.g., Mobile Phase, Wavelength) start->method_optimization end_node End: Validated Method pre_validation Pre-Validation Checks (System Suitability) method_optimization->pre_validation validation_protocol Formal Validation Protocol Execution pre_validation->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (% Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness specificity->end_node linearity->end_node accuracy->end_node precision->end_node lod_loq->end_node robustness->end_node

Caption: Workflow for Analytical Method Validation.

Validation_Parameters_Relationship cluster_params Key Validation Parameters Specificity Specificity Distinguishes analyte from other components Linearity Linearity Proportional response to concentration LOD LOD Lowest detectable amount Linearity->LOD LOQ LOQ Lowest quantifiable amount Linearity->LOQ Range Range Interval of reliable quantification Linearity->Range defines Accuracy Accuracy Closeness to true value Accuracy->Range Precision Precision Agreement between measurements Precision->Range LOQ->Range lower limit Robustness Robustness Insensitive to small variations

Caption: Interrelationship of Validation Parameters.

References

Application Notes and Protocols for the Use of Cilazapril in Myocardial Ischemia and Reperfusion Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cilazapril (B1669026), an angiotensin-converting enzyme (ACE) inhibitor, in preclinical studies of myocardial ischemia and reperfusion (I/R) injury. This document includes summaries of key quantitative data from relevant studies, detailed experimental protocols, and diagrams of associated signaling pathways and workflows.

Introduction to Cilazapril in Cardioprotection

Cilazapril is a prodrug that is rapidly hydrolyzed to its active form, cilazaprilat. As a potent and long-acting ACE inhibitor, it plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by preventing the conversion of angiotensin I to angiotensin II.[1][2] Angiotensin II is a potent vasoconstrictor and has been implicated in cardiac hypertrophy and fibrosis. By inhibiting its production, cilazapril exerts cardioprotective effects, making it a valuable agent for studying mitigation of myocardial I/R injury.[2][3]

The protective mechanisms of cilazapril in the context of I/R injury are multifaceted. Studies have demonstrated its ability to reduce cardiac hypertrophy, improve post-ischemic myocardial function, and exhibit free-radical scavenging potential.[1][4] Furthermore, cilazapril has been shown to improve endothelial function and enhance myocardial perfusion.[5] These application notes will delve into the practical aspects of utilizing cilazapril in a research setting to investigate these cardioprotective effects.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of cilazapril in the context of myocardial ischemia and related cardiovascular conditions.

Table 1: Effects of Cilazapril on Cardiac Function and Remodeling in Animal Models

ParameterAnimal ModelTreatment GroupControl GroupOutcomeReference
Post-ischemic Recovery of Left Ventricular Pressure-Rate Product (%)Hyperthyroid Rats49%14%Cilazapril significantly improved post-ischemic recovery.[4]
Post-ischemic Recovery of Cardiac Work (%)Hyperthyroid Rats43%6%Cilazapril significantly improved post-ischemic cardiac work.[4]
Heart Weight to Body Weight Ratio (HW:BW) ReductionHyperthyroid RatsReduced HW:BWIncreased HW:BWCilazapril reduced cardiac hypertrophy.[4]
Left Ventricular Dilation and Wall ThinningMyocardial Infarction (Rats)Protection against dilation and thinningSignificant dilation and thinningCilazapril provided protection against adverse remodeling.
Systolic Dysfunction (Fractional Shortening)Myocardial Infarction (Rats)Significantly prevented decrease17 ± 3%Cilazapril prevented the decline in systolic function.
Diastolic DysfunctionMyocardial Infarction (Rats)Significantly prevented diastolic dysfunctionIncreased early filling velocity, decreased late filling velocityCilazapril prevented the development of diastolic dysfunction.

Table 2: Effects of Cilazapril on Oxidative Stress Markers

ParameterModelTreatment GroupControl GroupOutcomeReference
Diene ConjugatesRabbit Myocardial I/RDecreased levelsIncreased levelsCilazapril demonstrated free-radical scavenging potential.[1]
CarbonylsRabbit Myocardial I/RDecreased levelsIncreased levelsCilazapril demonstrated free-radical scavenging potential.[1]
MalondialdehydeRabbit Myocardial I/RDecreased levelsIncreased levelsCilazapril demonstrated free-radical scavenging potential.[1]
Protein CarbonylsRabbit Myocardial I/RDecreased levelsIncreased levelsCilazapril demonstrated free-radical scavenging potential.[1]
Protein Sulphydryl GroupsRabbit Myocardial I/RIncreased levelsDecreased levelsCilazapril demonstrated free-radical scavenging potential.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by cilazapril and provide a visual representation of the experimental workflows described in the protocols.

cilazapril_mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Downstream Effects cluster_protection Cardioprotective Outcomes Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone AngiotensinII->Aldosterone CardiacHypertrophy Cardiac Hypertrophy & Fibrosis AngiotensinII->CardiacHypertrophy AngiotensinII->CardiacHypertrophy Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Bradykinin Bradykinin ACE->Bradykinin Degradation Cilazapril Cilazapril (Cilazaprilat) Cilazapril->ACE Inhibition ReducedAfterload Reduced Afterload ReducedPreload Reduced Preload AntiRemodeling Anti-Remodeling Effects AntiIschemic Anti-Ischemic Effects Vasodilation Vasodilation Bradykinin->Vasodilation

Mechanism of action of cilazapril in cardioprotection.

experimental_workflow cluster_endpoints Endpoints AnimalModel Animal Model Preparation (e.g., Rat) Anesthesia Anesthesia & Ventilation AnimalModel->Anesthesia Surgery Surgical Procedure (Thoracotomy, LAD Ligation) Anesthesia->Surgery Ischemia Myocardial Ischemia (e.g., 30 min LAD occlusion) Surgery->Ischemia Reperfusion Reperfusion (e.g., 24 hours) Ischemia->Reperfusion DataCollection Data Collection & Analysis Reperfusion->DataCollection CilazaprilAdmin Cilazapril Administration (e.g., 10 mg/kg/day, oral gavage) CilazaprilAdmin->Ischemia Pre-treatment CilazaprilAdmin->Reperfusion Post-treatment Hemodynamics Hemodynamic Monitoring DataCollection->Hemodynamics InfarctSize Infarct Size Measurement (TTC) DataCollection->InfarctSize Biochem Biochemical Assays (Oxidative Stress, Apoptosis) DataCollection->Biochem

Workflow for in vivo myocardial I/R injury studies.

Experimental Protocols

Protocol 1: In Vivo Rat Model of Myocardial Ischemia-Reperfusion Injury

Objective: To induce a reproducible model of myocardial I/R injury in rats to evaluate the cardioprotective effects of cilazapril.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Cilazapril

  • Anesthetic (e.g., sodium pentobarbital (B6593769), isoflurane)

  • Rodent ventilator

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • ECG monitoring system

  • Warming pad

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat (e.g., sodium pentobarbital 50 mg/kg, intraperitoneally).

    • Place the animal in a supine position on a warming pad to maintain body temperature.

    • Intubate the trachea and connect to a rodent ventilator (e.g., tidal volume 10 ml/kg, respiratory rate 60-70 breaths/min).

  • Surgical Procedure:

    • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.

    • Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.

    • Pass a 6-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin.

  • Ischemia Induction:

    • Induce regional myocardial ischemia by tightening the suture around the LAD artery. A small piece of polyethylene (B3416737) tubing can be placed between the suture and the artery to minimize arterial damage upon ligation.

    • Confirm successful occlusion by observing the pale appearance of the myocardial tissue distal to the ligature and by ECG changes (e.g., ST-segment elevation).

    • Maintain the occlusion for the desired ischemic period (e.g., 30 minutes).

  • Cilazapril Administration:

    • Cilazapril can be administered via oral gavage. A common dosage is 10 mg/kg/day.

    • For pre-treatment protocols, administer cilazapril for a specified period (e.g., 7-14 days) prior to the induction of ischemia.

    • For post-treatment protocols, the first dose can be administered shortly before or at the onset of reperfusion.

  • Reperfusion:

    • After the ischemic period, release the snare to allow reperfusion of the coronary artery.

    • Confirm reperfusion by the return of color to the previously ischemic myocardium.

    • Close the chest in layers and allow the animal to recover from anesthesia. Provide appropriate post-operative analgesia.

    • Maintain the animals for the desired reperfusion period (e.g., 24 hours) with continued daily administration of cilazapril.

Protocol 2: Measurement of Myocardial Infarct Size using TTC Staining

Objective: To quantify the extent of myocardial necrosis following I/R injury.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate buffered saline (PBS), pH 7.4

  • 10% neutral buffered formalin

  • Heart slicing apparatus or sharp blades

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Heart Extraction:

    • At the end of the reperfusion period, re-anesthetize the animal and excise the heart.

    • Wash the heart in cold PBS to remove excess blood.

  • Heart Slicing:

    • Freeze the heart at -20°C for about 30 minutes to facilitate slicing.

    • Cut the ventricles into uniform transverse slices (e.g., 2 mm thick) from apex to base.

  • TTC Staining:

    • Prepare a 1% TTC solution in PBS.

    • Incubate the heart slices in the TTC solution at 37°C for 15-20 minutes. The viable myocardium, containing intact dehydrogenase enzymes, will stain red, while the necrotic infarct tissue will remain pale white.

  • Fixation and Imaging:

    • Fix the stained slices in 10% neutral buffered formalin for at least 24 hours.

    • Arrange the slices and acquire high-resolution digital images.

  • Image Analysis:

    • Using image analysis software, trace the borders of the total left ventricular area and the infarcted (pale) area for each slice.

    • Calculate the infarct size as a percentage of the total left ventricular area for each slice and average across all slices for each heart.

Protocol 3: Assessment of Oxidative Stress Markers

Objective: To measure markers of lipid peroxidation and protein oxidation in myocardial tissue.

Materials:

  • Myocardial tissue homogenates

  • Reagents for measuring malondialdehyde (MDA), diene conjugates, and protein carbonyls.

  • Spectrophotometer

Procedure (Example: Thiobarbituric Acid Reactive Substances - TBARS assay for MDA):

  • Tissue Homogenization:

    • Homogenize a known weight of myocardial tissue in ice-cold buffer (e.g., 1.15% KCl).

    • Centrifuge the homogenate and collect the supernatant.

  • TBARS Reaction:

    • To a sample of the supernatant, add a solution of thiobarbituric acid (TBA) in an acidic medium.

    • Incubate the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow the formation of a pink-colored complex between MDA and TBA.

  • Measurement:

    • Cool the samples and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

    • Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

    • Normalize the results to the protein concentration of the tissue homogenate.

Protocol 4: Western Blot Analysis of Apoptotic Markers

Objective: To assess the expression of pro- and anti-apoptotic proteins in myocardial tissue.

Materials:

  • Myocardial tissue lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Extract total protein from myocardial tissue samples using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-Bax or anti-Bcl-2) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

    • The ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) can be calculated to assess the apoptotic potential.

Conclusion

Cilazapril has demonstrated significant potential in mitigating myocardial ischemia and reperfusion injury in various preclinical models. Its mechanisms of action, primarily through the inhibition of the renin-angiotensin-aldosterone system, lead to a reduction in adverse cardiac remodeling, oxidative stress, and apoptosis. The protocols outlined in these application notes provide a framework for researchers to further investigate the cardioprotective effects of cilazapril and to explore its therapeutic potential in the context of ischemic heart disease. The provided data summaries and diagrams serve as a valuable resource for designing and interpreting such studies.

References

Application Notes and Protocols for Assessing Cilazapril's Effect on Renal Blood Flow in Dogs

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the effect of the angiotensin-converting enzyme (ACE) inhibitor, cilazapril (B1669026), on renal blood flow in canine models.

Introduction

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure. By inhibiting ACE, cilazapril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation, a decrease in total peripheral resistance, and subsequent alterations in renal hemodynamics. In conscious normotensive dogs, cilazapril has been shown to cause a significant increase in renal plasma flow.[1] This protocol outlines the methodology to quantify these effects on renal blood flow in dogs.

Data Presentation

The following table summarizes the expected quantitative effects of ACE inhibitors, including cilazapril, on key renal and hemodynamic parameters in dogs, as derived from various studies.

ParameterBaseline (Pre-treatment)Post-Cilazapril AdministrationPercentage ChangeReference
Renal Plasma Flow (RPF) Varies by individualSignificant Increase~46% increase[1]
Glomerular Filtration Rate (GFR) Varies by individualSlight or no significant changeMinimal change[1]
Mean Arterial Pressure (MAP) Varies by individualDecrease~27% decrease (at 1 mg/kg, i.v.)[1]
Total Peripheral Resistance Varies by individualDecrease~12% decrease (at 1 mg/kg, i.v.)[1]
Plasma Renin Activity Varies by individualIncreaseSignificant Increase[1]
Plasma Angiotensin II Varies by individualDecreaseSignificant Decrease[1]

Experimental Protocols

This section details the key experimental protocols for assessing the impact of cilazapril on renal blood flow in dogs.

Animal Model
  • Species: Beagle or mongrel dogs are commonly used.

  • Health Status: Healthy, adult dogs with no pre-existing renal or cardiovascular conditions.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Diet: Standard canine diet with free access to water. In some study designs, a sodium-restricted diet may be implemented to potentiate the effects of ACE inhibitors.

Cilazapril Administration
  • Dosage:

    • Oral (p.o.): 0.3-10 mg/kg.[1]

    • Intravenous (i.v.): 0.03-1 mg/kg.[1]

  • Administration: The route of administration (oral or intravenous) will depend on the specific aims of the study (e.g., assessing acute vs. chronic effects).

Measurement of Renal Blood Flow

Several validated methods can be employed to measure renal blood flow in dogs. The choice of method will depend on the available equipment and the desired level of invasiveness.

1. Doppler Ultrasonography (Non-invasive)

  • Principle: This technique uses high-frequency sound waves to measure the velocity of blood flow in the renal artery.

  • Procedure:

    • The dog is placed under general anesthesia.

    • The area over the kidney is shaved and acoustic coupling gel is applied.

    • A Doppler ultrasound probe is used to visualize the renal artery.

    • Pulsed-wave Doppler is used to measure the time-averaged velocity of blood flow.

    • The diameter of the renal artery is also measured to calculate the cross-sectional area.

    • Renal blood flow is calculated using the formula: Flow = Time-averaged velocity x Cross-sectional area.

  • Validation: This method has shown a significant correlation with the more invasive electromagnetic flowmeter technique.[2]

2. Transit-Time Ultrasound Flowmetry (Invasive)

  • Principle: This method directly measures the volume of blood flowing through the renal artery using a flow probe placed around the vessel.

  • Procedure:

    • The dog is anesthetized, and the renal artery is surgically exposed.

    • A transit-time ultrasound flow probe of the appropriate size is placed around the renal artery.

    • The probe is connected to a flowmeter to continuously record renal blood flow.

  • Advantages: Provides a continuous and accurate measurement of renal blood flow.

3. Clearance Techniques (e.g., Para-aminohippuric acid - PAH Clearance)

  • Principle: This method estimates effective renal plasma flow (eRPF) based on the rate at which a substance is cleared from the plasma by the kidneys.

  • Procedure:

    • A priming dose of PAH is administered intravenously, followed by a continuous infusion to maintain a stable plasma concentration.

    • Urine is collected via a bladder catheter.

    • Blood samples are collected at timed intervals.

    • PAH concentrations in plasma and urine are measured.

    • eRPF is calculated using the formula: eRPF = (Urine PAH concentration x Urine flow rate) / Plasma PAH concentration.

    • Renal blood flow can then be calculated using the formula: RBF = eRPF / (1 - Hematocrit).

Measurement of Glomerular Filtration Rate (GFR)
  • Method: GFR is typically measured using the clearance of an exogenous filtration marker such as inulin (B196767) or iohexol.

  • Procedure: The procedure is similar to PAH clearance, involving a priming dose, continuous infusion, and timed collection of blood and urine samples to measure the clearance of the marker.

Hemodynamic Monitoring
  • Mean Arterial Pressure (MAP): Can be measured non-invasively using an oscillometric device or invasively via an arterial catheter connected to a pressure transducer.

  • Heart Rate: Monitored continuously using an electrocardiogram (ECG).

Data Analysis
  • Statistical analysis should be performed to compare baseline measurements with post-treatment values.

  • A paired t-test or repeated measures ANOVA can be used to determine the statistical significance of any changes observed.

  • A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway of Cilazapril's Effect on Renal Blood Flow

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kidney Kidney Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Renal_Blood_Flow Renal_Blood_Flow ACE->Renal_Blood_Flow Indirectly Increases Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Efferent_Arteriole Efferent_Arteriole Angiotensin_II->Efferent_Arteriole Constriction Vasoconstriction->Renal_Blood_Flow Decreases Afferent_Arteriole Afferent_Arteriole Efferent_Arteriole->Renal_Blood_Flow Decreases Cilazapril Cilazapril Cilazapril->ACE Inhibits

Caption: Mechanism of Cilazapril on Renal Blood Flow.

Experimental Workflow for Assessing Cilazapril's Effect

cluster_Prep Preparation cluster_Experiment Experiment cluster_Analysis Analysis Animal_Selection Animal Selection (Healthy Dogs) Acclimatization Acclimatization Animal_Selection->Acclimatization Baseline_Measurements Baseline Measurements (RBF, GFR, MAP) Acclimatization->Baseline_Measurements Cilazapril_Admin Cilazapril Administration Baseline_Measurements->Cilazapril_Admin Post_Treatment_Measurements Post-Treatment Measurements (RBF, GFR, MAP) Cilazapril_Admin->Post_Treatment_Measurements Data_Collection Data Collection Post_Treatment_Measurements->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for the Formulation of Cilazapril Pediatric Oral Suspension for Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the formulation and evaluation of a cilazapril (B1669026) oral suspension for pediatric clinical studies. Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily available in solid dosage forms, which are unsuitable for pediatric patients who require smaller, adjustable doses and have difficulty swallowing tablets.[1] This document outlines a detailed protocol for the extemporaneous preparation of a 1 mg/mL oral suspension, its quality control testing, and a framework for clinical evaluation of its palatability.

Introduction

Cilazapril is an effective treatment for hypertension and heart failure and is used in the pediatric population for managing congestive heart failure.[1] However, the lack of a commercially available, age-appropriate liquid formulation necessitates the development of a stable and palatable oral suspension for use in pediatric clinical trials.[1][2] The development of such formulations must adhere to strict guidelines to ensure safety, efficacy, and patient compliance.[3][4] Liquid formulations like solutions and suspensions are preferred for infants and young children due to their ease of administration and flexible dosing.[2] This document details the formulation of a stable 1 mg/mL cilazapril suspension using commercially available tablets and a suspending vehicle, Ora-Blend®.

Formulation Details

The following formulation has been shown to be stable for at least 28 days when stored at room temperature in amber glass or amber PET bottles.[1][5]

Table 1: Composition of Cilazapril Oral Suspension (1 mg/mL)
ComponentQuantity per 100 mLPurpose
Cilazapril TabletsAs required to yield 100 mg of CilazaprilActive Pharmaceutical Ingredient (API)
Ora-Blend®q.s. to 100 mLSuspending and Flavoring Vehicle
Properties of Suspending Vehicle

Ora-Blend® is a commercially available, sweetened oral suspending vehicle designed for extemporaneous compounding.[3] It is buffered to a slightly acidic pH (approximately 4.3) to minimize oxidative degradation of the active ingredient.[3] Its composition includes purified water, sucrose, glycerin, sorbitol, and a blend of suspending agents such as microcrystalline cellulose, carboxymethylcellulose sodium, xanthan gum, and carrageenan to ensure a uniform and physically stable suspension.[3]

Experimental Protocols

Protocol for Preparation of 100 mL of Cilazapril Oral Suspension (1 mg/mL)

Materials and Equipment:

  • Cilazapril tablets (e.g., 1 mg, 2.5 mg, or 5 mg)

  • Ora-Blend® suspending vehicle

  • Mortar and pestle

  • Graduated cylinders (100 mL)

  • Spatula

  • Amber glass or PET prescription bottles with child-resistant caps

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate the number of tablets required. Determine the total number of tablets needed to obtain 100 mg of cilazapril. For example, if using 5 mg tablets, 20 tablets will be required.

  • Tablet Trituration. Place the required number of cilazapril tablets in a clean, dry mortar. Crush the tablets into a fine, uniform powder using the pestle.

  • Levigation. Add a small amount of Ora-Blend® (approximately 10-15 mL) to the powder in the mortar. Triturate the mixture to form a smooth, uniform paste. This step is crucial to ensure proper dispersion of the drug particles.

  • Geometric Dilution. Gradually add more Ora-Blend® in portions, mixing thoroughly after each addition, until the suspension is liquid enough to be transferred.

  • Transfer and Volume Adjustment. Transfer the contents of the mortar to a 100 mL graduated cylinder. Rinse the mortar and pestle with several small portions of Ora-Blend®, adding the rinsings to the graduated cylinder to ensure the complete transfer of the drug.

  • Final Volume. Add a sufficient quantity (q.s.) of Ora-Blend® to the graduated cylinder to reach the final volume of 100 mL.

  • Homogenization and Packaging. Transfer the suspension from the graduated cylinder into an amber prescription bottle. Seal the bottle with a child-resistant cap and shake well to ensure homogeneity.

  • Labeling. The final product should be labeled appropriately, including "Shake Well Before Use" and storage instructions.

Quality Control Testing

A comprehensive quality control program is essential to ensure the safety, efficacy, and stability of the prepared suspension.

ParameterMethodAcceptance Criteria
Physical Appearance Visual InspectionUniform, opaque, pinkish liquid, free from caking and large agglomerates.[3]
pH pH meterWithin the range of 4.0 - 5.0.
Assay (Cilazapril Content) Stability-Indicating HPLC90.0% - 110.0% of the label claim (1 mg/mL).[1]
Content Uniformity HPLCMeets USP <905> requirements for uniformity of dosage units.
Microbiological Quality USP <61> & <62>Total Aerobic Microbial Count: ≤ 100 CFU/mL. Total Yeasts and Molds Count: ≤ 10 CFU/mL. Absence of Escherichia coli.[6]
Viscosity ViscometerConsistent viscosity to ensure pourability and dose accuracy.
Particle Size Distribution Microscopy/Laser DiffractionHomogeneous distribution of fine particles.
Stability-Indicating HPLC Method for Cilazapril Assay

This method is designed to separate and quantify cilazapril in the presence of its degradation products.

ParameterSpecification
Column LiChrospher® 100 RP-18 (5 µm), 250 x 4 mm
Mobile Phase Acetonitrile : Methanol : Phosphate Buffer (pH 2.0) (60:10:30, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 212 nm
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard Benzocaine

Sample Preparation for HPLC Analysis:

  • Accurately transfer 1.0 mL of the well-shaken cilazapril suspension into a suitable volumetric flask.

  • Dilute with the mobile phase to a final theoretical concentration of cilazapril within the calibration range.

  • Mix thoroughly and filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Resolution (Rs) between cilazapril and nearest peak ≥ 1.5
Protocol for Palatability Assessment in a Clinical Setting

Objective: To assess the taste and overall acceptability of the cilazapril oral suspension in the target pediatric population.

Methodology:

  • Study Design: A single-dose, open-label study.

  • Participants: A small cohort of pediatric patients within the target age group for the main clinical trial.

  • Taste Assessment Tool: A 5-point facial hedonic scale is recommended for children, as it is a validated and easy-to-understand tool for this age group.

Procedure:

  • Obtain informed consent from the parent or legal guardian and assent from the child, where appropriate.

  • Administer a single, standard dose of the cilazapril suspension to the child.

  • Immediately after administration, ask the child to rate the taste of the medicine by pointing to the face on the hedonic scale that best represents their feeling.

  • Record the child's response.

  • The researcher or a trained observer should also record the child's immediate reaction (e.g., facial expressions, spitting, refusal).

  • Analyze the data using descriptive statistics to determine the overall palatability profile of the formulation.

Diagrams and Workflows

Formulation Workflow

FormulationWorkflow cluster_prep Preparation cluster_qc Finalization & QC start Calculate Required Number of Cilazapril Tablets triturate Triturate Tablets to a Fine Powder start->triturate levigate Levigate with a Small Amount of Ora-Blend® to Form a Paste triturate->levigate dilute Geometrically Dilute with Remaining Ora-Blend® levigate->dilute transfer Transfer to Graduated Cylinder dilute->transfer Transfer Suspension qs Adjust to Final Volume (q.s.) with Ora-Blend® transfer->qs package Transfer to Amber Bottle and Shake Well qs->package release Quality Control Testing (Assay, pH, Microbiology) package->release end Final Product release->end Release for Clinical Study

Caption: Workflow for the extemporaneous preparation of cilazapril oral suspension.

Stability Testing Workflow

StabilityTestingWorkflow cluster_storage Storage Conditions cluster_testing Time-Point Testing start Prepare Cilazapril Suspension (1 mg/mL) storage_cond Store in Amber Glass/PET Bottles at Room Temperature (25°C) start->storage_cond tp0 Day 0 tp7 Day 7 tp14 Day 14 tp28 Day 28 analysis Analyze Samples: - HPLC Assay for Cilazapril - pH Measurement - Visual Inspection - Microbiological Testing tp0->analysis tp7->analysis tp14->analysis tp28->analysis data_analysis Data Analysis: Compare results to initial (Day 0) and acceptance criteria analysis->data_analysis conclusion Determine Shelf-Life (Stable for 28 days) data_analysis->conclusion

Caption: Workflow for the 28-day stability study of the cilazapril oral suspension.

Conclusion

The provided protocols outline a systematic approach to the formulation, quality control, and clinical assessment of a pediatric cilazapril oral suspension. The extemporaneous preparation using commercially available tablets and Ora-Blend® offers a practical and stable solution for administering cilazapril to children in a clinical trial setting. Adherence to the detailed quality control and stability testing protocols is critical to ensure patient safety and the integrity of the clinical study data. The palatability assessment framework provides a necessary step to ensure the formulation is acceptable to the pediatric population, thereby promoting adherence.

References

Application Notes and Protocols for the Electrochemical Quantification of Cilazapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of cilazapril (B1669026), an angiotensin-converting enzyme (ACE) inhibitor, using various electrochemical techniques. The protocols are designed to be implemented in analytical laboratories for pharmaceutical quality control and research.

Introduction

Cilazapril is a potent antihypertensive drug that requires accurate and sensitive quantification in pharmaceutical formulations and biological fluids. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing rapid, cost-effective, and sensitive analysis. This document outlines protocols for three distinct electrochemical methods: Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV), Square Wave Voltammetry (SWV), and High-Performance Liquid Chromatography with Amperometric Detection (HPLC-AD).

Quantitative Data Summary

The following table summarizes the key analytical performance parameters for the described electrochemical methods for cilazapril quantification.

MethodElectrodeLinear RangeLimit of Detection (LOD)Reference
Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV)Hanging Mercury Drop Electrode (HMDE)Not explicitly stated17.6 ng/mL[1]
Square Wave Voltammetry (SWV)Hanging Mercury Drop Electrode (HMDE)0.5 - 8 µg/mLNot explicitly stated
HPLC with Amperometric Detection (HPLC-AD)Glassy Carbon Electrode (GCE)Not explicitly stated50 ng/mL

Experimental Protocols

Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) at a Hanging Mercury Drop Electrode (HMDE)

This method is based on the adsorptive accumulation of cilazapril onto the surface of an HMDE followed by a differential pulse voltammetric scan to measure the reduction current.

Instrumentation:

  • Voltammetric analyzer/potentiostat

  • Hanging Mercury Drop Electrode (HMDE) assembly

  • Ag/AgCl reference electrode

  • Platinum wire auxiliary electrode

  • Electrochemical cell (10 mL)

  • Nitrogen gas supply for deoxygenation

Reagents:

  • Cilazapril standard

  • Britton-Robinson (B-R) buffer, 0.04 M, pH 9.0

  • High-purity water

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.04 M Britton-Robinson buffer solution and adjust the pH to 9.0 using 0.2 M NaOH.

    • Prepare a stock solution of cilazapril in a suitable solvent (e.g., methanol) and dilute to the desired concentrations with the B-R buffer.

  • Electrochemical Measurement:

    • Pipette 10 mL of the cilazapril standard or sample solution into the electrochemical cell.

    • Deoxygenate the solution by purging with high-purity nitrogen gas for 5-10 minutes. Maintain a nitrogen atmosphere over the solution during the measurement.

    • Set the following instrumental parameters (typical values, optimization may be required):

      • Accumulation Potential: To be optimized (a potential where no faradaic reaction occurs, e.g., -0.2 V vs. Ag/AgCl).

      • Accumulation Time: 10 s (can be varied to improve sensitivity).

      • Stirring: Maintain a constant stirring rate during the accumulation step, then stop stirring for a 10-15 second equilibration period before the scan.

      • Initial Potential: -0.3 V vs. Ag/AgCl

      • Final Potential: -0.8 V vs. Ag/AgCl

      • Pulse Amplitude: 50 mV

      • Scan Rate: To be optimized (e.g., 20 mV/s).

    • Generate a new mercury drop.

    • Initiate the measurement. The peak potential for cilazapril is observed at approximately -0.60 V vs. Ag/AgCl.[1]

    • Record the peak current.

  • Quantification:

    • Construct a calibration curve by plotting the peak current versus the concentration of cilazapril standards.

    • Determine the concentration of cilazapril in the sample from the calibration curve.

DPAdSV_Workflow cluster_prep Solution Preparation cluster_measurement Electrochemical Measurement cluster_quant Quantification prep_buffer Prepare 0.04 M B-R Buffer (pH 9.0) prep_sample Prepare Cilazapril Standard/Sample prep_buffer->prep_sample deoxygenate Deoxygenate with N2 prep_sample->deoxygenate accumulate Adsorptive Accumulation at HMDE (with stirring) deoxygenate->accumulate equilibrate Equilibrate (stirring off) accumulate->equilibrate scan Differential Pulse Voltammetric Scan equilibrate->scan record Record Peak Current at -0.60 V scan->record calibrate Construct Calibration Curve record->calibrate determine Determine Sample Concentration calibrate->determine

Workflow for DPAdSV of Cilazapril.
Square Wave Voltammetry (SWV) at a Hanging Mercury Drop Electrode (HMDE)

SWV is a fast and sensitive voltammetric technique suitable for the quantification of cilazapril.

Instrumentation:

  • Same as for DPAdSV.

Reagents:

  • Cilazapril standard

  • Borate (B1201080) buffer, 0.02 M, pH 9.5

  • Potassium chloride (KCl)

  • High-purity water

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.02 M borate buffer and adjust the pH to 9.5. Add KCl to a final concentration of 0.5 M to act as a supporting electrolyte.

    • Prepare a stock solution of cilazapril and dilute to working concentrations with the borate buffer/KCl solution.

  • Electrochemical Measurement:

    • Transfer 10 mL of the cilazapril solution to the electrochemical cell.

    • Deoxygenate with nitrogen gas for 5-10 minutes.

    • Set the following instrumental parameters:

      • Initial Potential: -0.2 V vs. Ag/AgCl

      • Final Potential: -0.9 V vs. Ag/AgCl

      • Pulse Amplitude: 50 mV

      • Frequency: 150 Hz

      • Step Potential: 4 mV

    • Generate a new mercury drop.

    • Start the SWV scan and record the voltammogram.

    • Measure the peak current at the peak potential.

  • Quantification:

    • Create a calibration plot of peak current against cilazapril concentration.

    • Calculate the concentration of the unknown sample using the calibration curve.

SWV_Workflow start Start prep Prepare 0.02 M Borate Buffer (pH 9.5) with 0.5 M KCl and Cilazapril solutions start->prep cell_setup Transfer solution to cell and deoxygenate with N2 prep->cell_setup set_params Set SWV Parameters: - Pulse Amplitude: 50 mV - Frequency: 150 Hz cell_setup->set_params measurement Perform SWV Scan at HMDE set_params->measurement analysis Measure Peak Current measurement->analysis quantify Quantify using Calibration Curve analysis->quantify end_node End quantify->end_node

Workflow for SWV of Cilazapril.
High-Performance Liquid Chromatography with Amperometric Detection (HPLC-AD)

This method combines the separation power of HPLC with the sensitivity of electrochemical detection for the analysis of cilazapril and its active metabolite, cilazaprilat.

Instrumentation:

  • HPLC system with a pump, injector, and column oven

  • Electrochemical detector with a glassy carbon working electrode, Ag/AgCl reference electrode, and a suitable auxiliary electrode

  • Reversed-phase C18 column (e.g., microBondapak C18)

  • Data acquisition system

Reagents:

Procedure:

  • Preparation of Mobile Phase and Standards:

    • Prepare the mobile phase consisting of a 50:50 (v/v) mixture of methanol and 5 mM phosphoric acid.

    • Filter and degas the mobile phase before use.

    • Prepare cilazapril standards in the mobile phase.

  • Chromatographic and Detection Conditions:

    • Column: microBondapak C18

    • Mobile Phase: Methanol : 5 mM Phosphoric Acid (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 20 µL

    • Detector: Amperometric

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Applied Potential: +1350 mV vs. Ag/AgCl

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the electrochemical detector.

    • Inject the cilazapril standards and samples.

    • Record the chromatograms and measure the peak area or height.

  • Quantification:

    • Construct a calibration curve by plotting the peak area/height against the concentration of cilazapril standards.

    • Determine the concentration of cilazapril in the samples from the calibration curve.

HPLC_AD_Workflow cluster_preparation Preparation cluster_hplc_system HPLC System cluster_analysis Data Analysis mobile_phase Prepare Mobile Phase: Methanol/5mM H3PO4 (50:50) pump Pump (1.0 mL/min) mobile_phase->pump standards Prepare Cilazapril Standards injector Injector (20 µL) standards->injector column C18 Column (40 °C) injector->column pump->injector detector Amperometric Detector GCE at +1350 mV column->detector chromatogram Record Chromatogram detector->chromatogram quantification Quantify using Peak Area chromatogram->quantification

Workflow for HPLC-AD of Cilazapril.

Discussion on Modified Electrodes

While the protocols above primarily describe methods using hanging mercury drop electrodes, modern electroanalytical chemistry is trending towards the use of solid-state and modified electrodes due to their environmental friendliness, portability, and potential for enhanced selectivity and sensitivity. Electrodes such as glassy carbon (GCE) and carbon paste electrodes (CPE) can be modified with various materials like nanoparticles, polymers, and biomolecules to improve their performance in detecting specific analytes.

Although specific literature on modified electrodes for cilazapril is scarce, the successful application of modified GCE and CPE for other ACE inhibitors suggests that similar approaches would be viable for cilazapril. Researchers are encouraged to explore the development of novel sensors for cilazapril by modifying GCE or CPE with materials known to enhance the electrochemical signal of related pharmaceutical compounds. A general approach would involve:

  • Selection of a suitable modifier: Based on the chemical structure of cilazapril, a modifier that can facilitate its oxidation or reduction, or enhance its accumulation at the electrode surface, should be chosen.

  • Electrode modification: The chosen modifier is immobilized on the surface of the GCE or incorporated into the carbon paste.

  • Optimization of experimental parameters: This includes optimizing the pH of the supporting electrolyte, accumulation time and potential (for stripping techniques), and the voltammetric waveform parameters.

  • Validation of the method: The developed method should be validated for its linearity, sensitivity, selectivity, precision, and accuracy.

Conclusion

The electrochemical methods detailed in these application notes provide robust and sensitive options for the quantification of cilazapril. While traditional mercury-based electrodes have demonstrated efficacy, the future of electrochemical analysis for pharmaceuticals like cilazapril lies in the development and application of novel modified solid-state electrodes. The provided protocols serve as a strong foundation for both routine analysis and further research in this area.

References

Application Note: Simultaneous Determination of Cilazapril and Hydrochlorothiazide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPLC-001]

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of the angiotensin-converting enzyme (ACE) inhibitor, cilazapril (B1669026), and the diuretic, hydrochlorothiazide (B1673439), in pharmaceutical dosage forms. The method is demonstrated to be simple, accurate, precise, and suitable for routine quality control analysis.

Introduction

Cilazapril is an ACE inhibitor used in the management of hypertension and congestive heart failure.[1] Hydrochlorothiazide is a diuretic agent also used to treat high blood pressure and fluid retention.[1] The combination of these two drugs is common in antihypertensive therapy. A reliable analytical method for their simultaneous quantification is crucial for ensuring the quality and efficacy of pharmaceutical products. This document provides a detailed protocol for an RP-HPLC method, including chromatographic conditions, sample preparation, and method validation parameters as per ICH guidelines.[1]

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Column: A C18 reversed-phase column is recommended. Specific examples include Luna C18 (250 x 4.6 mm, 5 µm) or Lichrospher 100 RP-18e (250 x 4.0 mm, 5 µm).[1][2]

  • Reagents: HPLC grade methanol (B129727), acetonitrile, potassium dihydrogen phosphate, and orthophosphoric acid are required.[1] Deionized water should be used throughout the experiment.

  • Standards: Reference standards of cilazapril and hydrochlorothiazide are necessary.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the simultaneous analysis of cilazapril and hydrochlorothiazide.

ParameterCondition 1Condition 2
Column Luna C18 (250 x 4.6 mm, 5 µm)Lichrospher 100 RP-18e (250 x 4.0 mm, 5 µm)
Mobile Phase Methanol: 0.025M Potassium Dihydrogen Phosphate Buffer (pH 4.0) (60:40 v/v)[1]Methanol: Phosphate Buffer (Gradient)[2]
Flow Rate 1.0 mL/min[1]0.8 mL/min[2]
Detection Wavelength 256 nm[1]254 nm[2]
Injection Volume 20 µLNot Specified
Column Temperature Ambient40°C[3]

Protocols

Standard Solution Preparation
  • Stock Solutions: Accurately weigh and dissolve approximately 25 mg of cilazapril reference standard and 25 mg of hydrochlorothiazide reference standard in separate 25 mL volumetric flasks with methanol to obtain individual stock solutions.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range of the assay.

Sample Preparation (from Tablets)
  • Weigh and finely powder a minimum of 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of cilazapril and transfer it to a 100 mL volumetric flask.[1]

  • Add approximately 60 mL of methanol and sonicate for 10 minutes to ensure complete dissolution of the active ingredients.[1]

  • Make up the volume to 100 mL with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, with key performance characteristics summarized below.

Linearity

The method demonstrates excellent linearity over the tested concentration ranges.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Cilazapril0.5 - 40[1]0.996[1]
Hydrochlorothiazide5 - 60[1]0.998[1]
Cilazapril15 - 200[2]Not Specified
Hydrochlorothiazide10 - 150[2]Not Specified
Accuracy (Recovery)

The accuracy of the method was confirmed by recovery studies.

AnalyteRecovery (%)
Cilazapril97.67 - 98.90[1]
Hydrochlorothiazide97.60 - 99.06[1]
Cilazapril98.5 ± 0.38[2]
Hydrochlorothiazide99.1 ± 1.15[2]
Precision

The precision of the method is demonstrated by the low relative standard deviation (RSD) for replicate injections.

AnalyteRSD (%)
Cilazapril< 2
Hydrochlorothiazide< 2
Limits of Detection (LOD) and Quantification (LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)
Cilazapril0.17[1]0.5[1]
Hydrochlorothiazide1.3[1]4.1[1]
System Suitability
ParameterTypical Value
Retention Time (Cilazapril) ~5.85 min[1]
Retention Time (Hydrochlorothiazide) ~2.56 min[1]
Theoretical Plates > 2000
Tailing Factor < 2

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start standard_prep Prepare Standard Stock Solutions (Cilazapril & Hydrochlorothiazide) start->standard_prep sample_prep Weigh and Powder Tablets start->sample_prep working_standard Prepare Working Standard Solutions standard_prep->working_standard hplc_injection Inject Samples and Standards into HPLC working_standard->hplc_injection dissolution Dissolve in Methanol & Sonicate sample_prep->dissolution filtration Filter Sample Solution dissolution->filtration dilution Dilute to Final Concentration filtration->dilution dilution->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analytes in Samples calibration_curve->quantification report Report Results quantification->report

Caption: Experimental workflow for the simultaneous determination of cilazapril and hydrochlorothiazide by HPLC.

Conclusion

The presented RP-HPLC method is suitable for the simultaneous determination of cilazapril and hydrochlorothiazide in pharmaceutical formulations. The method is straightforward, accurate, and precise, making it ideal for routine quality control testing in the pharmaceutical industry. The validation data confirms that the method meets the requirements for analytical applications.

References

solid-phase extraction of cilazaprilat from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Solid-Phase Extraction of Cilazaprilat (B193057) from Biological Matrices

Introduction

Cilazapril (B1669026) is an angiotensin-converting enzyme (ACE) inhibitor prescribed for the treatment of hypertension and congestive heart failure. In the body, it is hydrolyzed by hepatic esterases into its active metabolite, cilazaprilat. The quantitative determination of cilazaprilat in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers superior cleanup, concentration, and selectivity compared to methods like protein precipitation or liquid-liquid extraction, thereby minimizing matrix effects and improving analytical method reliability.[1][2][3] This document provides detailed protocols and methodologies for the efficient extraction of cilazaprilat from human plasma and urine using SPE prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to isolate analytes of interest from a complex sample matrix. The process involves passing a liquid sample through a solid sorbent material, which retains the analyte based on specific chemical interactions. The fundamental steps are:

  • Conditioning: The sorbent is treated with a solvent to wet the stationary phase and create an environment suitable for analyte retention.

  • Sample Loading: The biological sample is passed through the conditioned sorbent. The analyte and some endogenous interferences bind to the sorbent.

  • Washing: The sorbent is rinsed with a specific solvent to remove weakly bound interferences while the analyte of interest remains bound.

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis.

Application & Methodology

The selection of the SPE sorbent and protocol depends on the physicochemical properties of cilazaprilat and the nature of the biological matrix. Cilazaprilat is a dicarboxylic acid, making it amenable to retention on reversed-phase (e.g., C8, C18) or mixed-mode sorbents.

Analysis of Cilazaprilat in Human Plasma

For plasma samples, SPE is effective for cleanup after initial sample preparation steps like centrifugation. A reversed-phase mechanism is commonly employed.[4] The subsequent analysis is often performed using sensitive LC-MS/MS methods, which provide high specificity and low detection limits.[5]

Analysis of Cilazaprilat in Human Urine

Urine samples can be effectively cleaned using reversed-phase C8 or C18 cartridges or polymeric sorbents like styrene-divinylbenzene.[6][7][8] These methods have demonstrated high recovery rates and have been successfully applied to samples from hypertensive patients.[6][7] Following extraction, determination can be achieved with HPLC-UV or more advanced techniques.[7][8]

Experimental Protocols

Protocol 1: SPE of Cilazaprilat from Human Plasma

This protocol is designed for the extraction of cilazaprilat from human plasma for LC-MS/MS analysis.

Materials:

  • SPE Cartridge: Reversed-Phase C18 (e.g., 100 mg, 1 mL)

  • Human Plasma (collected in EDTA or heparin tubes)

  • Internal Standard (IS): Enalapril solution (100 ng/mL)

  • Reagents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Deionized Water, Formic Acid, Ammonium (B1175870) Formate (B1220265)

  • SPE Vacuum Manifold

  • Centrifuge

  • Nitrogen Evaporator (optional)[9]

Procedure:

  • Sample Pretreatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 500 µL of plasma into a centrifuge tube.

    • Add 50 µL of Enalapril IS solution and vortex for 30 seconds.

    • (Optional - Protein Precipitation): Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. Use the supernatant for the loading step.

  • SPE Cartridge Conditioning:

    • Place C18 cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pretreated plasma sample (or supernatant) onto the conditioned cartridge.

    • Apply a slow, steady vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes to remove residual water.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute cilazaprilat and the IS with 1 mL of methanol.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[9]

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate buffer-methanol, 10:90, v/v).[5]

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: SPE of Cilazaprilat from Human Urine

This protocol describes the extraction of cilazaprilat from urine for HPLC-UV analysis.

Materials:

  • SPE Cartridge: Reversed-Phase C8 or Styrene-Divinylbenzene (SDB-2)[6][8]

  • Human Urine

  • Internal Standard (IS): Enalapril maleate (B1232345) solution

  • Reagents: Methanol (HPLC grade), Deionized Water, Phosphoric Acid

  • SPE Vacuum Manifold

  • pH Meter

Procedure:

  • Sample Pretreatment:

    • Centrifuge the urine sample at 3000 x g for 10 minutes to remove particulate matter.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Add a known amount of Enalapril maleate IS.[7][8]

    • Adjust the sample pH to ~2.5 with phosphoric acid to ensure the analytes are in a non-ionized state for better retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Place C8 cartridges on the vacuum manifold.

    • Condition with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 10 mM phosphoric acid.

  • Sample Loading:

    • Load the pretreated urine sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Follow with a wash of 1 mL of 20% methanol in water to remove interferences.

    • Dry the sorbent bed completely under vacuum for 5 minutes.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analytes with 1 mL of methanol.

  • Analysis:

    • The eluate can be directly injected or evaporated and reconstituted in the mobile phase (e.g., methanol-10 mM phosphoric acid, 50:50 v/v) for HPLC-UV analysis.[7]

Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Table 1: SPE Sorbent Details and Analyte Recovery.

Biological Matrix SPE Sorbent Recovery (%) Analytical Method Reference
Human Urine C8 Cartridges > 85% HPLC-Amperometric [6]
Human Urine C18 Cartridges > 85% HPLC-Photometric [7]
Human Urine Styrene-divinylbenzene (SDB-2) Not Specified RP-LC [8]

| Human Plasma | RP Select B | Not Specified | HPLC-UV |[4] |

Table 2: Method Validation Parameters for Cilazaprilat Quantification.

Biological Matrix Linearity Range LOQ/LOD Analytical Method Reference
Human Plasma 5 - 200 ng/mL Not Specified HPLC-UV [4]
Human Plasma 0.5 - 50 ng/mL 0.5 ng/mL (LLOQ) LC-MS/MS [5]
Human Urine Not Specified 40 ng/mL (LOD) HPLC-Amperometric [6]
Human Urine Not Specified 70 ng/mL (LOD) HPLC-Photometric [7]

| Human Urine | 1.8 - 20.0 µg/mL | 1.8 µg/mL (LOQ) | RP-LC |[8] |

Visualizations

The following diagrams illustrate the workflow and logical relationships in the analysis of cilazaprilat.

SPE_Workflow cluster_sample_prep Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis Sample Biological Sample (Plasma/Urine) Pretreat Pretreatment (Centrifugation, pH adjustment) Sample->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition Sorbent Condition->Load Wash 3. Wash Interferences Load->Wash Elute 4. Elute Analyte Wash->Elute Evap Evaporation & Reconstitution Elute->Evap Analysis LC-MS/MS or HPLC-UV Analysis Evap->Analysis

Caption: General workflow for solid-phase extraction of cilazaprilat.

Logical_Flow Input Input: Biological Matrix (Plasma, Urine) Process Process: Solid-Phase Extraction (Cleanup & Concentration) Input->Process Isolates Output Output: Purified Cilazaprilat in Solvent Process->Output Yields Result Result: Quantitative Data (Concentration) Output->Result Analyzed via LC

Caption: Logical flow from biological sample to quantitative result.

References

In Vitro Safety Pharmacology of Cilazapril Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilazapril (B1669026) is a prodrug that is hydrolyzed in the body to its active metabolite, cilazaprilat (B193057), which is a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][3] This action leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure, making cilazapril an effective treatment for hypertension and congestive heart failure.[1][3][4] While the primary pharmacology of cilazapril is well-established, a thorough in vitro safety assessment is crucial to identify any potential off-target effects that could lead to adverse drug reactions.

This document provides detailed application notes and protocols for key in vitro safety pharmacology assays relevant to the preclinical safety assessment of cilazapril hydrochloride. The focus is on cardiovascular safety, as recommended by regulatory guidelines, specifically examining potential interactions with key cardiac ion channels.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Cilazapril exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). A clear understanding of this pathway is essential for contextualizing its on-target and potential off-target pharmacology.

cluster_kidney Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Cilazaprilat Cilazaprilat (Active Metabolite) Cilazaprilat->ACE Inhibition

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Cilazaprilat.

Cardiovascular Safety Pharmacology Assays

A standard panel of in vitro cardiovascular safety assays is recommended to assess the potential of a drug candidate to cause cardiac arrhythmias. The following sections detail the protocols for assays targeting the hERG potassium channel, Nav1.5 sodium channel, and Cav1.2 calcium channel.

Data Presentation: Summary of In Vitro Cardiovascular Safety Data

While specific experimental data for this compound in these assays are not publicly available, the following table illustrates how such data would be presented. Preclinical studies have shown cilazaprilat to be a highly specific inhibitor of ACE.[1]

AssayTarget Ion ChannelParameterIllustrative Value (IC50)Potential Clinical Implication
hERG Potassium Channel Assay KCNH2 (hERG)% Inhibition at 10 µM< 10%Low risk of QT prolongation and Torsades de Pointes (TdP).
IC50> 30 µM
Nav1.5 Sodium Channel Assay SCN5A (Nav1.5)% Inhibition at 10 µM< 10%Low risk of effects on cardiac conduction (QRS duration).
IC50> 30 µM
Cav1.2 Calcium Channel Assay CACNA1C (Cav1.2)% Inhibition at 10 µM< 10%Low risk of effects on cardiac contractility and PR interval.
IC50> 30 µM

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound. They reflect a desirable safety profile with low off-target activity.

Experimental Protocols

hERG Potassium Channel Assay (Automated Patch Clamp)

This assay is critical for assessing the risk of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia known as Torsades de Pointes.

Objective: To determine the inhibitory effect of cilazaprilat on the hERG (human Ether-à-go-go-Related Gene) potassium channel current (IKr).

Methodology:

start Start cell_prep Cell Preparation (e.g., HEK293 cells stably expressing hERG channels) start->cell_prep plating Cell Plating (Automated patch clamp chip) cell_prep->plating seal Giga-seal Formation plating->seal whole_cell Whole-cell Configuration seal->whole_cell baseline Baseline Current Recording (Voltage-step protocol) whole_cell->baseline compound_app Compound Application (Cilazaprilat at various concentrations) baseline->compound_app recording hERG Current Recording (Post-compound application) compound_app->recording washout Washout (Optional) recording->washout data_analysis Data Analysis (% Inhibition, IC50 determination) recording->data_analysis washout->data_analysis end End data_analysis->end

Caption: Experimental workflow for the automated patch clamp hERG assay.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in appropriate media and conditions.

  • Cell Preparation: On the day of the experiment, cells are harvested and prepared as a single-cell suspension.

  • Automated Patch Clamp:

    • The cell suspension is loaded into the automated patch clamp system (e.g., QPatch or Patchliner).

    • Cells are captured on the patch clamp chip, and a high-resistance seal (giga-seal) is formed between the cell membrane and the chip.

    • The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of ion channel currents.

  • Voltage Protocol and Recording:

    • A specific voltage-step protocol is applied to elicit hERG tail currents.

    • Baseline hERG currents are recorded in the absence of the test compound.

    • Cilazaprilat, at a range of concentrations (e.g., 0.01 µM to 30 µM), is applied to the cells.

    • hERG currents are recorded in the presence of cilazaprilat.

  • Data Analysis:

    • The peak tail current amplitude is measured before and after compound addition.

    • The percentage of inhibition is calculated for each concentration.

    • An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a Hill equation.

Nav1.5 Sodium Channel Assay (Automated Patch Clamp)

This assay evaluates the potential of a drug to interfere with cardiac conduction by blocking the fast sodium current, which is responsible for the rapid depolarization of the cardiac action potential.

Objective: To determine the inhibitory effect of cilazaprilat on the Nav1.5 sodium channel current (INa).

Methodology:

start Start cell_prep Cell Preparation (e.g., CHO cells stably expressing Nav1.5 channels) start->cell_prep plating Cell Plating (Automated patch clamp chip) cell_prep->plating seal Giga-seal Formation plating->seal whole_cell Whole-cell Configuration seal->whole_cell baseline Baseline Current Recording (Depolarizing voltage step) whole_cell->baseline compound_app Compound Application (Cilazaprilat at various concentrations) baseline->compound_app recording Peak Nav1.5 Current Recording compound_app->recording data_analysis Data Analysis (% Inhibition, IC50 determination) recording->data_analysis end End data_analysis->end

Caption: Experimental workflow for the automated patch clamp Nav1.5 assay.

Detailed Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the Nav1.5 channel are used.

  • Cell Preparation: Cells are prepared as a single-cell suspension for use in the automated patch clamp system.

  • Automated Patch Clamp: The procedure is similar to the hERG assay, establishing a whole-cell patch clamp configuration.

  • Voltage Protocol and Recording:

    • A depolarizing voltage step from a negative holding potential (e.g., -100 mV) is applied to elicit the fast, transient inward Nav1.5 current.

    • Baseline peak Nav1.5 currents are recorded.

    • Cilazaprilat is applied at various concentrations.

    • Peak Nav1.5 currents are recorded in the presence of the compound.

  • Data Analysis:

    • The peak inward current amplitude is measured before and after compound application.

    • The percentage of inhibition is calculated, and an IC50 value is determined from the concentration-response curve.

Cav1.2 Calcium Channel Assay (Automated Patch Clamp)

This assay assesses the potential of a drug to affect cardiac contractility and the plateau phase of the cardiac action potential by modulating the L-type calcium current.

Objective: To determine the inhibitory effect of cilazaprilat on the Cav1.2 calcium channel current (ICa,L).

Methodology:

start Start cell_prep Cell Preparation (e.g., HEK293 cells stably expressing Cav1.2 channels) start->cell_prep plating Cell Plating (Automated patch clamp chip) cell_prep->plating seal Giga-seal Formation plating->seal whole_cell Whole-cell Configuration seal->whole_cell baseline Baseline Current Recording (Depolarizing voltage step) whole_cell->baseline compound_app Compound Application (Cilazaprilat at various concentrations) baseline->compound_app recording Peak Cav1.2 Current Recording compound_app->recording data_analysis Data Analysis (% Inhibition, IC50 determination) recording->data_analysis end End data_analysis->end

Caption: Experimental workflow for the automated patch clamp Cav1.2 assay.

Detailed Protocol:

  • Cell Culture: HEK293 cells stably expressing the human Cav1.2 channel subunits are cultured.

  • Cell Preparation: A single-cell suspension is prepared for the assay.

  • Automated Patch Clamp: A whole-cell configuration is established as previously described.

  • Voltage Protocol and Recording:

    • A depolarizing voltage step is applied to activate the L-type calcium channels and elicit an inward calcium current.

    • Baseline peak Cav1.2 currents are recorded.

    • Cilazaprilat is perfused at a range of concentrations.

    • Peak Cav1.2 currents are measured in the presence of the test compound.

  • Data Analysis:

    • The peak inward calcium current is measured before and after the application of cilazaprilat.

    • The percentage of inhibition is calculated, and an IC50 value is determined.

Conclusion

The in vitro safety pharmacology assays detailed in this document are fundamental for the preclinical safety evaluation of this compound. By assessing its potential for off-target interactions with key cardiac ion channels, these assays provide crucial data to predict the risk of cardiovascular adverse effects. Based on its high specificity for ACE, it is anticipated that cilazapril would exhibit a clean profile in these assays, with high IC50 values indicating a low risk for clinically relevant cardiac channel blockade. However, experimental verification as outlined in these protocols is an indispensable step in the comprehensive safety assessment of this important therapeutic agent.

References

Application Notes and Protocols for Long-Term Administration of Cilazapril in Chronic Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of cilazapril (B1669026), an angiotensin-converting enzyme (ACE) inhibitor, in preclinical models of chronic heart failure (CHF). The protocols and data presented are synthesized from various studies to guide the design and execution of similar research endeavors.

Introduction

Cilazapril is a potent, long-acting ACE inhibitor that exerts its therapeutic effects by suppressing the renin-angiotensin-aldosterone system (RAAS).[1][2] In chronic heart failure, the RAAS is often overactivated, leading to vasoconstriction, sodium and water retention, and adverse cardiac remodeling, including hypertrophy and fibrosis.[1][2] By inhibiting ACE, cilazapril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby reducing afterload and preload on the heart and mitigating the pathological remodeling processes.[1][2][3] Preclinical studies in animal models are crucial for elucidating the long-term efficacy and mechanisms of action of cilazapril in ameliorating the progression of CHF.

Signaling Pathway of Cilazapril in Cardiac Remodeling

Cilazapril's primary mechanism of action is the inhibition of the angiotensin-converting enzyme. This action interrupts the renin-angiotensin-aldosterone system, leading to a cascade of downstream effects that collectively reduce cardiac workload and inhibit pathological remodeling of the heart muscle in chronic heart failure.

cilazapril_signaling_pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Cilazapril Cilazapril Cilazapril->ACE inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Cardiac_Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis) Angiotensin_II->Cardiac_Remodeling Increased_Afterload Increased Afterload Vasoconstriction->Increased_Afterload Sodium_Retention Na+ & H2O Retention Aldosterone->Sodium_Retention Increased_Preload Increased Preload Sodium_Retention->Increased_Preload experimental_workflow Animal_Acclimatization Animal Acclimatization CHF_Induction CHF Induction (LAD Ligation) Animal_Acclimatization->CHF_Induction Post_Op_Recovery Post-Operative Recovery (1 week) CHF_Induction->Post_Op_Recovery Group_Assignment Random Group Assignment Post_Op_Recovery->Group_Assignment Treatment_Phase Long-Term Treatment (Cilazapril or Vehicle) Group_Assignment->Treatment_Phase Interim_Assessments Interim Assessments (e.g., Echocardiography) Treatment_Phase->Interim_Assessments periodic Terminal_Assessments Terminal Assessments Treatment_Phase->Terminal_Assessments Interim_Assessments->Treatment_Phase Hemodynamics Hemodynamic Measurements Terminal_Assessments->Hemodynamics Histology Histological Analysis Terminal_Assessments->Histology Gene_Expression Gene Expression Analysis Terminal_Assessments->Gene_Expression Data_Analysis Data Analysis & Interpretation Hemodynamics->Data_Analysis Histology->Data_Analysis Gene_Expression->Data_Analysis logical_relationships Cilazapril Long-Term Cilazapril Administration ACE_Inhibition ACE Inhibition Cilazapril->ACE_Inhibition Reduced_AngII Reduced Angiotensin II ACE_Inhibition->Reduced_AngII Reduced_Afterload Reduced Afterload Reduced_AngII->Reduced_Afterload Reduced_Preload Reduced Preload Reduced_AngII->Reduced_Preload Inhibited_Remodeling Inhibition of Pathological Cardiac Remodeling Reduced_AngII->Inhibited_Remodeling Improved_Function Improved Cardiac Function (Systolic & Diastolic) Reduced_Afterload->Improved_Function Reduced_Preload->Improved_Function Inhibited_Remodeling->Improved_Function Amelioration_CHF Amelioration of Chronic Heart Failure Improved_Function->Amelioration_CHF

References

Troubleshooting & Optimization

troubleshooting poor peak shape in cilazapril HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of cilazapril (B1669026). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) in cilazapril HPLC analysis?

A1: Poor peak shape in cilazapril HPLC analysis often stems from several factors. Peak tailing, the most common issue, can be caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on silica-based columns.[1][2][3][4] Other contributing factors include:

  • Mobile Phase pH: An inappropriate mobile phase pH relative to cilazapril's pKa can lead to inconsistent ionization and peak asymmetry.[1]

  • Column Issues: Degradation of the column, contamination, or void formation can all lead to distorted peaks.[3][5]

  • Sample Overload: Injecting too much sample can saturate the column, causing peak fronting or tailing.[3]

  • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening.[1]

Q2: Why is the mobile phase pH critical for good peak shape with cilazapril?

A2: The pH of the mobile phase is crucial because it controls the ionization state of both the cilazapril molecule and the stationary phase (for silica-based columns). Cilazapril is an ACE inhibitor with basic functional groups.[2] At a mobile phase pH above 3, residual silanol groups on the silica (B1680970) packing can become ionized and interact with the basic analyte, leading to peak tailing.[1][2] To minimize this, it is often recommended to use a mobile phase with a low pH (around 2-3) to suppress the ionization of the silanol groups.[5]

Q3: What role do mobile phase additives play in improving cilazapril peak shape?

A3: Mobile phase additives, such as long-chain amines (e.g., hexylamine (B90201), heptylamine), can significantly improve the peak symmetry of cilazapril.[6] These additives act as "silanol blockers" by competing with the analyte for interaction with active silanol sites on the stationary phase, thereby reducing peak tailing.[6] The addition of a small percentage (e.g., 0.1% v/v) of these amines to the mobile phase has been shown to dramatically improve peak shape.[6]

Q4: Can the choice of organic modifier in the mobile phase affect my results?

A4: Yes, the choice and ratio of the organic modifier (commonly acetonitrile (B52724) or methanol) are critical. The organic modifier controls the retention time and can influence peak shape. Different ratios of acetonitrile and methanol (B129727), often in combination with a buffer, are used to achieve optimal separation and peak symmetry.[7][8] For instance, a mobile phase consisting of acetonitrile, methanol, and a phosphate (B84403) buffer has been successfully used for cilazapril analysis.[7][9]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step approach to troubleshooting peak tailing in your cilazapril HPLC analysis.

Caption: A step-by-step workflow for troubleshooting peak tailing in cilazapril HPLC analysis.

Steps:

  • Verify Mobile Phase pH: Ensure the mobile phase pH is in the acidic range of 2.0-3.0.[7][9] This suppresses the ionization of silanol groups on the column, which can cause peak tailing through secondary interactions with cilazapril.[1][2]

  • Incorporate a Mobile Phase Additive: If peak tailing persists, consider adding a long-chain amine like hexylamine (around 0.1% v/v) to the mobile phase.[6] This additive will competitively bind to active silanol sites, minimizing their interaction with the analyte.[6]

  • Assess Column Health: A degraded or contaminated column is a common source of poor peak shape.[3][5] If the column has been in use for an extended period or with complex sample matrices, consider replacing it with a new, high-quality, end-capped C18 column.

  • Check for Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion.[3] Try diluting your sample and re-injecting to see if the peak shape improves.

  • Inspect for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize peak broadening.[1]

Guide 2: Optimizing Mobile Phase Composition

The composition of the mobile phase is critical for achieving good separation and peak shape.

G cluster_0 High pH (>4) cluster_1 Low pH (2-3) high_ph_cilazapril Cilazapril (Basic) Potentially Neutral high_ph_interaction Strong Ionic Interaction Leads to Peak Tailing high_ph_cilazapril->high_ph_interaction high_ph_silanol Silanol Groups (Si-O-) Ionized (Negative Charge) high_ph_silanol->high_ph_interaction low_ph_cilazapril Cilazapril (Basic) Protonated (Positive Charge) low_ph_interaction Minimal Interaction Good Peak Shape low_ph_silanol Silanol Groups (Si-OH) Neutral

Caption: The effect of mobile phase pH on cilazapril and silanol group interactions.

  • Buffer Selection and pH: A phosphate buffer is commonly used to maintain a stable, low pH.[7][8][9] A pH of 2.0 is often effective.[7][9]

  • Organic Modifiers: A mixture of acetonitrile and methanol is frequently employed. The ratio can be adjusted to optimize retention time and resolution.

  • Additives: As mentioned, long-chain amines can be crucial for achieving a symmetrical peak.[6]

Quantitative Data Summary

The following tables summarize typical HPLC parameters used for cilazapril analysis based on published methods.

Table 1: Mobile Phase Compositions for Cilazapril HPLC Analysis

Organic Solvents & RatioAqueous Component & pHAdditivesReference
Acetonitrile:Methanol (60:10)Phosphate Buffer (pH 2.0)None specified[7][9]
Methanol (60)0.025M KH2PO4 Buffer (pH 4.0)None specified[8]
Methanol (50)10mM Phosphoric AcidNone specified[10]
Acetonitrile and Methanol25mM Phosphate Buffer (pH 2.2)0.1% Hexylamine[6]
Methanol (55)Phosphate Buffer (pH 3)None specified[11]

Table 2: Chromatographic Conditions for Cilazapril Analysis

ParameterTypical ValueReference
ColumnC18 (e.g., LiChrospher 100 RP-18, 5 µm)[7][9]
Flow Rate1.0 mL/min[7][8][9][10]
Detection Wavelength212 nm[7][9][11]
Column TemperatureAmbient or controlled (e.g., 25°C, 30°C)[7][9][10][12]
Injection Volume20 µL[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cilazapril

This protocol is based on a validated method for the determination of cilazapril in the presence of its degradation products.[7][9]

1. Materials and Reagents:

  • Cilazapril reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Water (freshly bidistilled)

  • Benzocaine (B179285) (Internal Standard)

2. Mobile Phase Preparation:

  • Prepare a phosphate buffer (pH 2.0) by dissolving an appropriate amount of potassium phosphate monobasic in water, adjusting the pH with 80% orthophosphoric acid, and bringing it to the final volume.[7]

  • Mix acetonitrile, methanol, and the phosphate buffer in a ratio of 60:10:30 (v/v/v).[7][9]

  • Filter and degas the mobile phase before use.[7]

3. Standard and Sample Solution Preparation:

  • Standard Solution: Prepare a stock solution of cilazapril in methanol. Further dilutions can be made with methanol to achieve the desired concentrations for the calibration curve (e.g., 100.0 µg/mL, 200.0 µg/mL, and 400.0 µg/mL).[7]

  • Internal Standard (IS) Solution: Prepare a 20.0 µg/mL solution of benzocaine in methanol.[7]

  • Sample Preparation: Mix 1 mL of the cilazapril solution with 0.5 mL of the IS solution.[7]

4. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: LiChrospher® 100 RP-18 (5 µm), 250 x 4 mm or equivalent.[7][9]

  • Flow Rate: 1.0 mL/min.[7][9]

  • Detection Wavelength: 212 nm.[7][9]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: Ambient.[7][9]

5. Analysis:

  • Inject the prepared samples into the HPLC system.

  • The retention times are approximately 8.9 min for cilazapril, 3.1 min for its degradation product, and 2.8 min for the internal standard (benzocaine).[7]

References

Technical Support Center: Optimizing Cilazapril and Cilazaprilat Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of cilazapril (B1669026) and its active metabolite, cilazaprilat (B193057).

Troubleshooting Guide

This guide addresses common issues encountered during the separation of cilazapril and cilazaprilat via High-Performance Liquid Chromatography (HPLC).

Question: Why am I observing poor peak resolution between cilazapril and cilazaprilat?

Answer:

Poor resolution between cilazapril and its metabolite cilazaprilat is a common challenge. Several factors in the mobile phase can be adjusted to improve separation.

  • Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is critical. Insufficient organic solvent can lead to long retention times and broad peaks, while an excess can cause rapid elution with poor separation.

  • pH of the Aqueous Buffer: The pH of the mobile phase buffer plays a crucial role in the ionization state of both cilazapril and cilazaprilat, which contain acidic and basic functional groups.[1] A low pH, typically around 2.0 to 3.0, is often employed to ensure good separation.[2][3] For instance, a mobile phase consisting of acetonitrile (B52724), methanol (B129727), and phosphate (B84403) buffer at pH 2.0 has been shown to be effective.[2]

  • Organic Modifier: While acetonitrile is a common choice, incorporating methanol can improve peak shape, leading to sharper and more symmetrical peaks.[2] The addition of methanol can increase peak height and reduce peak width for both compounds.[2] In some methods, tetrahydrofuran (B95107) has also been used as an organic modifier.[4]

  • Additives: The use of long-chain amines, such as hexylamine (B90201) or heptylamine, at low concentrations (e.g., 0.1% v/v) in the mobile phase can significantly improve peak symmetry.[5]

Question: My peaks for cilazapril and cilazaprilat are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase.

  • Mobile Phase pH: An incorrect pH can lead to undesirable interactions between the analytes and the column's stationary phase. Optimizing the pH, as mentioned above, is a key step.

  • Use of Amine Modifiers: Tailing can often be mitigated by adding a small concentration of an amine modifier like triethylamine (B128534) (TEA) or a long-chain amine to the mobile phase.[6] These modifiers compete with the analytes for active sites on the stationary phase, reducing tailing.

  • Column Condition: A contaminated or worn-out guard or analytical column can also cause peak tailing. If adjusting the mobile phase doesn't resolve the issue, try removing the guard column. If tailing improves, the guard column should be replaced. If the problem persists, the analytical column may need to be cleaned or replaced.

Question: I am experiencing fluctuating retention times for my analytes. What should I check?

Answer:

Inconsistent retention times are often indicative of a problem with the HPLC system itself or the mobile phase preparation.

  • System Leaks: Check for any leaks in the pump, injector, or fittings, as these can cause pressure fluctuations and lead to variable retention times.[7]

  • Pump Performance: Issues with the pump, such as worn seals or malfunctioning check valves, can lead to an inconsistent flow rate. Ensure the pump is properly maintained.

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed.[7] Inconsistent composition can lead to shifting retention times. If using a buffer, make sure it is prepared fresh and the pH is consistent between batches.

  • Column Temperature: Maintaining a constant column temperature is important for reproducible chromatography.[8][9] Fluctuations in ambient temperature can affect retention times.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating cilazapril and cilazaprilat?

A1: A good starting point for method development is a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or a methanol/acetonitrile mixture) and an acidic phosphate buffer (pH 2.0-3.0).[2][3] A common ratio to begin with is in the range of 50:50 to 60:40 (organic:aqueous).[8][9]

Q2: What type of HPLC column is recommended for this separation?

A2: Reversed-phase columns, such as C8 or C18, are most commonly used for the separation of cilazapril and cilazaprilat.[2][8][9]

Q3: How can I improve the peak shape of cilazapril?

A3: The addition of methanol to an acetonitrile-based mobile phase can result in sharper and more symmetric peaks.[2] Furthermore, the inclusion of a small amount of a long-chain amine like hexylamine (around 0.1%) in the mobile phase has been shown to dramatically improve peak symmetry.[5]

Q4: What detection wavelength is typically used for cilazapril and cilazaprilat?

A4: A UV detector set at a low wavelength, typically around 206 nm to 215 nm, is commonly used for the detection of both cilazapril and cilazaprilat.[5][9]

Quantitative Data Summary

The following tables summarize typical experimental conditions and performance data from various published methods for the separation of cilazapril and cilazaprilat.

Table 1: HPLC Method Parameters for Cilazapril and Cilazaprilat Separation

ParameterMethod 1Method 2Method 3
Column µBondapak C18LiChrospher 100 RP-18 (5 µm)RP Select B
Mobile Phase Methanol: 5mM Phosphoric Acid (50:50, v/v)Acetonitrile:Methanol:Phosphate Buffer (pH 2.0) (60:10:30, v/v/v)Water:Tetrahydrofuran:Triethylamine (750:200:10), pH 2.5
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection Amperometric (1350 mV)UV at 212 nmUV
Temperature 40°CAmbientNot Specified
Internal Standard Not SpecifiedBenzocaineNot Specified

Sources:[2][4][8]

Table 2: Reported Retention Times

AnalyteMethod 1 (min)Method 2 (min)
Cilazapril 5.9Not Specified
Cilazaprilat 13.9Not Specified

Source:[4]

Experimental Protocols

Method 1: HPLC with Amperometric Detection

This method is suitable for the quantification of cilazapril and its active metabolite cilazaprilat in urine and tablets.[8]

  • Chromatographic System: A µBondapak C18 column is used.[8]

  • Mobile Phase: Prepare a mixture of methanol and 5 mM phosphoric acid in a 50:50 (v/v) ratio.[8]

  • Flow Rate: Set the pump to a flow rate of 1.0 mL/min.[8]

  • Column Temperature: Maintain the column at a constant temperature of 40°C.[8]

  • Detection: Use a glassy carbon electrode set at a potential of 1350 mV for amperometric detection.[8]

  • Sample Preparation (Urine): Perform solid-phase extraction using C8 cartridges. This procedure allows for recoveries greater than 85% for both compounds.[8]

Method 2: HPLC with UV Detection

This stability-indicating method is designed for the determination of cilazapril.[2]

  • Chromatographic System: A LiChroCART® 250-4 HPLC-Cartridge with a LiChrospher® 100 RP-18 (5 µm) column is utilized.[2]

  • Mobile Phase: The mobile phase consists of acetonitrile, methanol, and phosphate buffer (pH 2.0) in a 60:10:30 (v/v/v) ratio.[2]

  • Flow Rate: The mobile phase is pumped at a flow rate of 1.0 mL/min.[2]

  • Detection: Set the UV detector to a wavelength of 212 nm.[2]

  • Internal Standard: Benzocaine is used as the internal standard.[2]

Visualizations

TroubleshootingWorkflow cluster_resolution Resolution Troubleshooting cluster_tailing Tailing Troubleshooting cluster_retention Retention Time Troubleshooting start Start: Poor Separation of Cilazapril & Cilazaprilat issue_resolution Poor Peak Resolution start->issue_resolution issue_tailing Peak Tailing Observed? issue_resolution->issue_tailing No adjust_organic_ratio Adjust Organic Solvent Ratio (Acetonitrile/Methanol) issue_resolution->adjust_organic_ratio Yes issue_retention Fluctuating Retention Times? issue_tailing->issue_retention No check_ph_tailing Verify/Optimize Mobile Phase pH issue_tailing->check_ph_tailing Yes check_leaks Check System for Leaks issue_retention->check_leaks Yes end Problem Resolved issue_retention->end No optimize_ph Optimize Buffer pH (Target pH 2.0-3.0) adjust_organic_ratio->optimize_ph add_methanol Consider Adding Methanol to Acetonitrile optimize_ph->add_methanol add_methanol->issue_tailing add_amine Add Amine Modifier (e.g., Hexylamine, TEA) check_ph_tailing->add_amine check_column Inspect/Replace Guard & Analytical Column add_amine->check_column check_column->issue_retention check_pump Verify Pump Performance (Flow Rate Consistency) check_leaks->check_pump check_mobile_phase_prep Ensure Proper Mobile Phase Preparation & Degassing check_pump->check_mobile_phase_prep control_temp Maintain Constant Column Temperature check_mobile_phase_prep->control_temp control_temp->end

Caption: Troubleshooting workflow for optimizing cilazapril and cilazaprilat separation.

References

cilazapril stability issues in aqueous solutions under heat and light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cilazapril (B1669026) in aqueous solutions, specifically under the influence of heat and light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of cilazapril in aqueous solutions?

The primary degradation product of cilazapril is cilazaprilat (B193057), which is formed through the hydrolysis of the ester group.[1][2][3][4] Under forced degradation conditions, such as acidic and basic environments, cilazaprilat is the main substance identified.[4] Oxidative stress may lead to the formation of other, currently unidentified degradation products.[4]

Q2: How does temperature affect the stability of cilazapril in aqueous solutions?

Cilazapril is known to be sensitive to temperature. Increased temperatures accelerate its degradation.[1][2][3] The degradation process in the presence of moisture and heat has been observed to follow first-order or autocatalytic kinetics.[1][5]

Q3: What is the impact of light on the stability of cilazapril solutions?

While detailed studies on the photodegradation of cilazapril in aqueous solutions are not extensively covered in the provided results, forced degradation studies indicate that cilazapril is susceptible to photolytic degradation.[4][6] It is advisable to protect cilazapril solutions from light to minimize degradation.[3]

Troubleshooting Guide

Problem: I am observing rapid degradation of my cilazapril stock solution.

  • Possible Cause 1: Improper Storage Temperature.

    • Troubleshooting Step: Ensure your stock solution, prepared typically in methanol, is stored at a low temperature, such as 2°C, and protected from light.[3] Stock solutions stored under these conditions have shown no evidence of decomposition for up to 7 days.[3]

  • Possible Cause 2: Presence of Moisture.

    • Troubleshooting Step: Cilazapril is highly sensitive to moisture, which accelerates its degradation to cilazaprilat.[1][2][5] When preparing aqueous solutions, use freshly prepared buffers and minimize the exposure of the drug substance to ambient humidity during weighing and dissolution.

  • Possible Cause 3: Inappropriate pH of the Aqueous Solution.

    • Troubleshooting Step: Cilazapril is unstable in both acidic and basic conditions.[4] The pH of your aqueous solution can significantly impact stability. It is recommended to work with buffered solutions and to have determined the pH of optimal stability for your specific experimental conditions.

Problem: I am seeing unexpected peaks in my chromatogram when analyzing cilazapril samples subjected to stress conditions.

  • Possible Cause 1: Formation of Degradation Products.

    • Troubleshooting Step: The primary degradation product is cilazaprilat.[1][3][4] However, under oxidative stress, other degradation products can be formed.[4][7] It is crucial to use a validated stability-indicating analytical method that can resolve cilazapril from all potential degradation products.[6]

  • Possible Cause 2: Interaction with Excipients or Other Components.

    • Troubleshooting Step: If your formulation contains excipients, they may interact with cilazapril and affect its stability.[5] It is advisable to conduct compatibility studies with all formulation components.

Quantitative Data on Cilazapril Degradation

The following tables summarize the quantitative data from forced degradation studies.

Table 1: Summary of Forced Degradation Studies on Cilazapril

Stress ConditionReagent/DetailsTemperatureDurationObservationsReference
Acid Hydrolysis2 M HCl100°C2 hoursDegradation observed[7]
Acid Hydrolysis0.1 M, 0.5 M, 1.0 M HClNot specifiedNot specifiedUnstable, forms cilazaprilat[4]
Base Hydrolysis2 M NaOH100°C2 hoursDegradation observed[7]
Base Hydrolysis0.1 M, 0.5 M, 1.0 M NaOHNot specifiedNot specifiedUnstable, forms cilazaprilat[4]
Oxidation30% (w/v) H₂O₂Not specifiedNot specifiedDegradation observed[7]
Oxidation3-30% H₂O₂Not specifiedNot specifiedFormation of unknown products[4]
Thermal Degradation70°CNot specifiedNot specifiedDegradation observed[4]
PhotodegradationDaylightNot specifiedNot specifiedDegradation observed[4]

Experimental Protocols

1. Forced Degradation Study for Identification of Degradation Products

  • Objective: To induce the degradation of cilazapril under various stress conditions to identify potential degradation products.

  • Methodology:

    • Acid Hydrolysis: Reflux 50 mg of cilazapril with 50 mL of 2 M HCl at 100°C for 2 hours. Neutralize the solution with 2 M NaOH and evaporate to dryness under a vacuum.[7]

    • Base Hydrolysis: Reflux 50 mg of cilazapril with 50 mL of 2 M NaOH at 100°C for 2 hours. Neutralize the solution with 2 M HCl and evaporate to dryness under a vacuum.[7]

    • Oxidative Degradation: Treat cilazapril with 30% (w/v) hydrogen peroxide.[7]

    • Analysis: Analyze the resulting solutions using a validated stability-indicating method, such as HPLC or TLC, to separate and identify the degradation products.[7]

2. Stability-Indicating HPLC Method

  • Objective: To quantify the amount of intact cilazapril and its degradation products over time.

  • Methodology:

    • Column: Phenomenex Luna C18.[7]

    • Mobile Phase: Methanol-phosphate buffer, pH 3 (55:45, v/v).[7]

    • Temperature: 25°C.[7]

    • Detection: UV at 212 nm.[7]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Cilazapril Cilazapril Bulk Drug Solution Prepare Aqueous Solution Cilazapril->Solution Heat Heat Exposure (e.g., 70°C) Solution->Heat Light Light Exposure (e.g., Daylight) Solution->Light HPLC Stability-Indicating HPLC Heat->HPLC Light->HPLC Data Quantify Degradation HPLC->Data

Caption: Experimental workflow for assessing cilazapril stability under heat and light.

degradation_pathway Cilazapril Cilazapril Cilazaprilat Cilazaprilat (Primary Degradation Product) Cilazapril->Cilazaprilat Hydrolysis (Heat, Moisture, pH) Other Other Degradation Products Cilazapril->Other Oxidation / Photolysis

Caption: Simplified degradation pathway of cilazapril.

References

minimizing cilazapril hydrolysis to cilazaprilat during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the hydrolysis of the prodrug cilazapril (B1669026) to its active metabolite, cilazaprilat (B193057), during sample preparation for bioanalysis. Adherence to these protocols is critical for obtaining accurate and reproducible pharmacokinetic data.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when handling biological samples containing cilazapril?

A1: The main challenge is the ex vivo hydrolysis of the ethyl ester group of cilazapril, converting it to the pharmacologically active carboxylic acid, cilazaprilat. This conversion can be catalyzed by esterase enzymes present in biological matrices, particularly blood and plasma, and is also influenced by pH and temperature. Inaccurate quantification of cilazapril can result if this hydrolysis is not controlled during sample collection, handling, and preparation.

Q2: What are the key factors that promote the hydrolysis of cilazapril?

A2: The hydrolysis of cilazapril is primarily influenced by three factors:

  • Enzymatic Activity: Esterases in blood and plasma are the main drivers of hydrolysis.

  • pH: Cilazapril is susceptible to both acid- and base-catalyzed hydrolysis.[1]

  • Temperature: Higher temperatures accelerate the rate of both enzymatic and chemical hydrolysis.[2][3]

Q3: How can I prevent the enzymatic hydrolysis of cilazapril in blood or plasma samples?

A3: To inhibit esterase activity, it is crucial to use an esterase inhibitor immediately upon sample collection. Commonly used inhibitors include:

For effective inhibition, blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA) and the chosen esterase inhibitor.

Q4: What is the optimal pH for storing and processing samples containing cilazapril?

A4: While cilazapril is susceptible to both acidic and basic hydrolysis, a slightly acidic pH is generally recommended to minimize chemical degradation. For analytical purposes, such as in HPLC methods, a mobile phase with a pH of 2.0 has been shown to be effective for the separation of cilazapril and cilazaprilat, suggesting good stability under these acidic conditions during the analytical run.[10] For storage, maintaining a pH around 4 is thought to provide the greatest stability for ester prodrugs.[2]

Q5: What are the recommended temperature conditions for handling and storing cilazapril samples?

A5: To minimize both enzymatic and chemical degradation, samples should be kept on ice immediately after collection and during all processing steps. For long-term storage, samples should be frozen at -20°C or, ideally, -80°C.[11]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in cilazapril concentrations between replicate samples. Inconsistent sample handling, leading to variable degrees of hydrolysis.Ensure strict adherence to a standardized protocol for all samples, including immediate cooling and addition of esterase inhibitors.
Consistently low or undetectable cilazapril concentrations, with correspondingly high cilazaprilat levels. Significant hydrolysis has occurred.Review the entire sample handling workflow. Check for the correct use and concentration of esterase inhibitors, ensure samples are maintained at a low temperature, and minimize the time between collection and analysis or freezing.
Precipitation observed in plasma samples upon thawing. Improper freezing or thawing technique.Thaw samples slowly and uniformly, for example, in a refrigerator or a cool water bath. Vortex gently after thawing to ensure homogeneity.
Interference in the analytical assay. The chosen esterase inhibitor may be interfering with the analysis.If using an inhibitor like BNPP, ensure that its concentration does not interfere with the analytical method. A validation of the analytical method in the presence of the inhibitor is necessary.[7][9]

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation

Objective: To collect and process blood samples to obtain stabilized plasma for cilazapril analysis.

Materials:

  • Vacutainer tubes containing K2EDTA and an esterase inhibitor (e.g., sodium fluoride or pre-spiked with BNPP solution).

  • Biohazard sample bags.

  • Ice bath.

  • Refrigerated centrifuge.

  • Polypropylene (B1209903) cryovials.

Procedure:

  • Collect whole blood directly into pre-chilled Vacutainer tubes containing K2EDTA and an esterase inhibitor.

  • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitor.

  • Place the tube immediately in an ice bath.

  • Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge (2-8°C).

  • Carefully aspirate the supernatant (plasma) and transfer it to a clean, pre-chilled polypropylene cryovial.

  • Immediately freeze the plasma samples at -80°C until analysis.

Protocol 2: Preparation of Stabilized Plasma with BNPP

Objective: To prepare a stock solution of the esterase inhibitor BNPP and use it to stabilize plasma samples.

Materials:

  • Bis(4-nitrophenyl) phosphate (BNPP).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Freshly collected K2EDTA plasma.

  • Vortex mixer.

Procedure:

  • Prepare a stock solution of BNPP in DMSO (e.g., 100 mM).

  • Immediately after plasma separation (as per Protocol 1), spike the plasma with the BNPP stock solution to achieve a final concentration of 10 mM.[7][9]

  • Vortex the sample gently to ensure uniform distribution of the inhibitor.

  • Store the stabilized plasma at -80°C until analysis.

Data Summary

ParameterConditionEffect on Cilazapril StabilityRationale
Temperature High (e.g., Room Temperature)Decreased stabilityIncreased rate of enzymatic and chemical hydrolysis.[2][3]
Low (e.g., 2-8°C or frozen)Increased stabilitySlows down enzymatic and chemical reactions.[11]
pH Acidic (e.g., pH 2.0-4.0)Generally increased stability for analysis and storageMinimizes chemical hydrolysis.[2][10]
Neutral to AlkalineDecreased stabilitySusceptible to base-catalyzed hydrolysis.[1]
Esterase Inhibitors Present (e.g., NaF, BNPP)Significantly increased stabilityInhibits the enzymatic activity of esterases.[7][8][9]
AbsentPoor stability in blood/plasmaUninhibited enzymatic hydrolysis occurs.

Visualizations

Hydrolysis of Cilazapril

G Cilazapril Cilazapril (Prodrug - Ethyl Ester) Hydrolysis Hydrolysis (Esterases, H₂O, pH, Temperature) Cilazapril->Hydrolysis Cilazaprilat Cilazaprilat (Active Metabolite - Carboxylic Acid) Hydrolysis->Cilazaprilat

Caption: The conversion of cilazapril to its active form, cilazaprilat.

Troubleshooting Workflow for Cilazapril Instability

G start Inconsistent Cilazapril Results check_temp Were samples immediately cooled and kept cold? start->check_temp check_inhibitor Was an esterase inhibitor used correctly? check_temp->check_inhibitor Yes implement_cooling Implement and enforce strict cold chain procedures. check_temp->implement_cooling No check_time Was the time from collection to freezing minimized? check_inhibitor->check_time Yes validate_inhibitor Verify inhibitor type, concentration, and mixing. check_inhibitor->validate_inhibitor No streamline_process Optimize workflow to reduce processing time. check_time->streamline_process No review_protocol Re-evaluate and revise the entire sample handling protocol. check_time->review_protocol Yes implement_cooling->check_inhibitor validate_inhibitor->check_time streamline_process->review_protocol

References

addressing matrix effects in LC-MS/MS analysis of cilazapril

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of cilazapril (B1669026). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS/MS analysis of cilazapril?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as cilazapril, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] Components in biological matrices like phospholipids, salts, and endogenous metabolites are common causes of matrix effects.[2]

Q2: How can I detect the presence of matrix effects in my cilazapril assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a cilazapril standard solution into the mass spectrometer while injecting an extracted blank matrix sample. Any deviation from the stable baseline signal at the retention time of cilazapril indicates the presence of ion suppression or enhancement.

  • Post-Extraction Spike: This is a quantitative assessment.[2] You compare the peak area of cilazapril in a solution prepared by spiking the analyte into a pre-extracted blank matrix with the peak area of cilazapril in a neat solvent solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2]

Q3: What is a suitable internal standard (IS) for cilazapril analysis, and why is it important?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of cilazapril (e.g., cilazapril-d5). A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to cilazapril, meaning it will co-elute and experience the same matrix effects.[3] This allows for accurate correction of any signal variability. If a SIL-IS is unavailable, a structural analog (a molecule with a similar structure and chromatographic behavior) can be used, but it may not compensate for matrix effects as effectively.[3]

Troubleshooting Guide: Cilazapril Analysis

This guide addresses specific issues you may encounter during your LC-MS/MS analysis of cilazapril.

Issue 1: Poor recovery of cilazapril during sample preparation.

  • Possible Cause: Inefficient extraction from the biological matrix.

  • Troubleshooting Steps:

    • Optimize Sample Preparation Method: If using protein precipitation (PPT), you may be losing cilazapril due to co-precipitation. Consider switching to a more robust method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which generally provide cleaner extracts.[4]

    • Select the Right SPE Sorbent: For ACE inhibitors like cilazapril, polymeric reversed-phase sorbents such as Oasis HLB have been shown to be effective.[5] A C18 sorbent can also be a good choice.[6]

    • Adjust pH: Ensure the pH of your sample and wash solutions are optimized for the best retention of cilazapril on the SPE sorbent.

Experimental Protocols

Below are detailed methodologies for experiments relevant to addressing matrix effects in cilazapril analysis.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a recommended starting point for extracting cilazapril from human plasma, adapted from successful methods for other ACE inhibitors.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 50 µL of the internal standard working solution (e.g., cilazapril-d5 (B1157644) in methanol).

    • Vortex for 30 seconds.

    • Add 200 µL of 4% phosphoric acid, and vortex again.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB (30 mg, 1 cc) SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of Milli-Q water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Wash the cartridge with 1 mL of Milli-Q water.

  • Elution:

    • Elute cilazapril and the internal standard with 1 mL of methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

Protocol 2: LC-MS/MS Parameters

These are suggested starting parameters for the chromatographic separation and mass spectrometric detection of cilazapril.

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 0.5 min.

    • Linearly increase to 95% B over 3.5 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B and re-equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Transitions (Hypothetical):

    • Cilazapril: Q1: 418.2 -> Q3: 234.1

    • Cilazapril-d5 (IS): Q1: 423.2 -> Q3: 239.1

    • Note: These transitions should be optimized in your laboratory.

Quantitative Data Summary

The following tables summarize the expected performance of the recommended protocols, based on data from similar ACE inhibitor analyses.

Table 1: Recovery and Matrix Effect Data

AnalyteSample PreparationMean Recovery (%)Matrix Factor (MF)IS-Normalized MF
CilazaprilProtein Precipitation75.20.820.98
CilazaprilSolid-Phase Extraction92.50.971.01

Data is illustrative and based on typical results for ACE inhibitors.

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.06.8102.37.5101.5
Low3.05.298.76.199.2
Mid50.04.5101.15.3100.4
High150.03.999.54.899.8

LLOQ: Lower Limit of Quantification. Data is illustrative.

Visualizations

Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (50 µL) Plasma->Add_IS Pretreat Pre-treat (4% H3PO4) Add_IS->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash (x2) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for SPE-based sample preparation of cilazapril from plasma.

Troubleshooting Start Inconsistent/Inaccurate Cilazapril Results Check_IS Check Internal Standard Response Start->Check_IS Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME IS Response OK Improve_Cleanup Improve Sample Cleanup (e.g., switch to SPE) Assess_ME->Improve_Cleanup Matrix Effect Present (MF ≠ 1) End Accurate Results Assess_ME->End No Matrix Effect (MF ≈ 1) Improve_Cleanup->Assess_ME Optimize_LC Optimize Chromatography (Separate from interference) Improve_Cleanup->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled IS Improve_Cleanup->Use_SIL_IS Optimize_LC->Assess_ME

Caption: Troubleshooting logic for addressing matrix effects in cilazapril analysis.

References

Technical Support Center: Optimizing Cilazaprilat Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of cilazaprilat (B193057) from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting cilazaprilat from plasma?

A1: The most frequently employed methods for extracting cilazaprilat from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method has its advantages and disadvantages in terms of recovery, cleanliness of the extract, and throughput.

Q2: Which analytical techniques are typically used for the quantification of cilazaprilat in plasma?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common method.[1][2] For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[3][4][5][6][7]

Q3: What is the "matrix effect" and how can it affect my results?

A3: The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix (e.g., plasma).[8][9][10] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of cilazaprilat.[8][10] Phospholipids are a major contributor to matrix effects in plasma samples.[9]

Q4: How can I minimize the matrix effect in my LC-MS/MS analysis?

A4: To minimize matrix effects, you can employ more effective sample cleanup techniques like SPE, optimize chromatographic separation to separate cilazaprilat from interfering matrix components, or use a stable isotope-labeled internal standard. Simple dilution of the sample extract can also help reduce matrix effects.[8]

Troubleshooting Guide

Issue 1: Low Recovery of Cilazaprilat

Symptoms:

  • Peak area of cilazaprilat is consistently lower than expected in spiked plasma samples compared to neat solutions.

  • Poor accuracy and precision in quality control (QC) samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction For LLE: • Optimize the extraction solvent. Ethyl acetate (B1210297) has been shown to be effective.[3] • Adjust the pH of the plasma sample to ensure cilazaprilat is in its non-ionized form for better partitioning into the organic solvent. • Increase the vortexing time and/or speed for better mixing.For SPE: • Ensure the SPE cartridge is appropriate for the analyte (e.g., C8 or C18).[1][2] • Optimize the wash and elution solvent compositions and volumes. • Ensure the sample is not loaded onto the cartridge too quickly.
Incomplete Protein Precipitation • Increase the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma. A 3:1 or 4:1 ratio is common.[10][11][12] • Ensure thorough vortexing and adequate centrifugation time and speed to completely pellet the precipitated proteins.[13]
Analyte Adsorption • Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to minimize non-specific binding of cilazaprilat.
Analyte Degradation • Process samples on ice and store extracts at low temperatures to minimize potential degradation.
Issue 2: High Matrix Effect Leading to Inaccurate Quantification

Symptoms:

  • Significant difference in cilazaprilat response between neat standards and matrix-matched standards.

  • Poor reproducibility of results between different plasma lots.

  • Ion suppression or enhancement observed during post-column infusion experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Sample Cleanup • Switch from protein precipitation to a more rigorous cleanup method like SPE or LLE to remove more interfering matrix components.[9] • For SPE, include an interference wash step with a solvent that removes matrix components but not cilazaprilat.
Co-elution of Matrix Components • Modify the HPLC/LC gradient to better separate cilazaprilat from endogenous plasma components, especially phospholipids. • Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
Ionization Suppression/Enhancement • Dilute the final extract with the mobile phase. This can significantly reduce the concentration of matrix components reaching the MS source.[8] • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cilazaprilat from Human Plasma

This protocol is based on methodologies described for the extraction of similar analytes and cilazaprilat itself.[1][2]

Materials:

  • C8 or C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Human plasma

  • Methanol (B129727)

  • Phosphoric acid or Formic acid

  • Deionized water

  • Acetonitrile

  • Internal Standard (IS) solution (e.g., enalapril)[2][3]

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add 50 µL of the internal standard solution.

    • Vortex for 30 seconds.

    • Acidify the sample by adding 500 µL of 2% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the cilazaprilat and internal standard with 1 mL of methanol or a mixture of methanol and acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Cilazaprilat from Human Plasma

This protocol is adapted from a validated method for cilazaprilat analysis.[3]

Materials:

  • Human plasma

  • Ethyl acetate

  • Internal Standard (IS) solution (e.g., enalapril)[3]

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma in a polypropylene tube, add 50 µL of the internal standard solution.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 2.5 mL of ethyl acetate to the plasma sample.

    • Vortex vigorously for 5 minutes.

  • Centrifugation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Cilazaprilat

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Reported Recovery >85%[2]Generally >80%Can be lower and more variable[14][15]
Matrix Effect LowerModerateHigher[8]
Throughput Can be automated for high throughputCan be automated in 96-well format[4]High throughput, simple procedure[11]
Selectivity HighModerateLow

Table 2: Typical LC-MS/MS Parameters for Cilazaprilat Analysis

Parameter Value Reference
Column YMC C8 or similar C18[3]
Mobile Phase A 10mM Ammonium formate (B1220265) buffer (pH 3.2)[3]
Mobile Phase B Methanol[3]
Flow Rate 0.2 - 0.5 mL/min[3][6]
Ionization Mode Positive Electrospray Ionization (ESI+)[3][4]
MRM Transition m/z 390.3 > 211.1[3]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction plasma Plasma Sample + IS acidify Acidification plasma->acidify load Load Sample acidify->load condition Condition Cartridge (Methanol, Water) condition->load wash1 Wash 1 (Water) load->wash1 wash2 Wash 2 (20% Methanol) wash1->wash2 elute Elute (Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of Cilazaprilat.

Troubleshooting_Low_Recovery cluster_extraction Extraction Issues cluster_other Other Factors cluster_solutions Potential Solutions start Low Cilazaprilat Recovery inefficient_extraction Inefficient Extraction (LLE/SPE) start->inefficient_extraction incomplete_ppt Incomplete Protein Precipitation start->incomplete_ppt adsorption Adsorption to Surfaces start->adsorption degradation Analyte Degradation start->degradation solution1 • Optimize solvents/pH • Increase mixing inefficient_extraction->solution1 solution2 • Increase solvent:plasma ratio • Optimize centrifugation incomplete_ppt->solution2 solution3 • Use low-adsorption labware adsorption->solution3 solution4 • Process samples on ice degradation->solution4

Caption: Troubleshooting Logic for Low Cilazaprilat Recovery.

References

Cilazapril Solid Dosage Formulations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the interaction of cilazapril (B1669026) with excipients in solid dosage forms.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for cilazapril in solid dosage forms?

A1: The primary degradation pathway for cilazapril in the solid-state is hydrolysis, which leads to the formation of its active metabolite, cilazaprilat (B193057).[1][2][3] This degradation is significantly accelerated by the presence of moisture and elevated temperatures.[1][3][4] The degradation kinetics of cilazapril in the presence of certain excipients have been shown to follow an autocatalytic model.[1][2]

Q2: Which common excipients are known to be incompatible with cilazapril?

A2: Studies have shown that several common excipients can impair the stability of cilazapril.[1][3][4] Excipients such as lactose (B1674315), hypromellose, and talc (B1216) have been observed to significantly decrease the stability of cilazapril, particularly in the presence of moisture.[1][3][4] The hygroscopic nature of these excipients can increase water activity within the formulation, thereby accelerating the hydrolysis of cilazapril.[1]

Q3: Are there any excipients that can enhance the stability of cilazapril?

A3: Yes, certain excipients have been found to have a stabilizing effect on cilazapril. Maize starch has been shown to improve the stability of cilazapril, likely due to its moisture-scavenging properties.[1][3][4] In one study, a binary mixture of cilazapril and maize starch showed a significantly lower percentage of degradation compared to pure cilazapril under stress conditions.[1] Polyvinylpyrrolidone (PVP) has also been identified as a potential stabilizer for cilazapril, with studies indicating it can reduce the degradation rate.[3][4]

Q4: Can the manufacturing process impact the stability of cilazapril?

A4: Absolutely. Manufacturing processes that involve water, such as wet granulation, are discouraged for cilazapril-containing solid dosage forms due to its sensitivity to moisture.[1] Such processes can introduce moisture into the formulation, leading to accelerated degradation. Direct compression is a more suitable manufacturing method to maintain the stability of cilazapril.

Q5: What is the Maillard reaction, and is it a concern for cilazapril formulations containing lactose?

A5: The Maillard reaction is a chemical reaction between an amino acid (or a compound with a primary or secondary amine group) and a reducing sugar, such as lactose. This reaction can lead to browning of the product and the formation of degradation products. Since cilazapril contains a secondary amine group, there is a potential for the Maillard reaction to occur when formulated with lactose, especially under conditions of high temperature and humidity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration (browning) of tablets during stability studies. This is likely due to the Maillard reaction between cilazapril (a secondary amine) and a reducing sugar excipient like lactose.- Replace lactose with a non-reducing sugar diluent such as microcrystalline cellulose (B213188) or dibasic calcium phosphate (B84403).- Control the moisture content of the formulation and store in packaging with a good moisture barrier.[5]
Higher than expected levels of cilazaprilat detected during stability testing. Accelerated hydrolysis of cilazapril due to the presence of moisture and/or incompatible excipients.- Avoid hygroscopic excipients like hypromellose and talc.[1][3][4]- Incorporate a moisture-scavenging excipient such as maize starch.[1][3][4]- Utilize a manufacturing process that avoids the use of water, such as direct compression.[1]- Ensure the use of high-barrier packaging to protect from environmental moisture.[1]
Poor content uniformity in a direct compression formulation. Inadequate blending or poor flow properties of the powder mixture.- Optimize the blending time and speed.- Incorporate a glidant, such as colloidal silicon dioxide, to improve powder flow.- Ensure that the particle size distribution of cilazapril and the excipients are compatible to prevent segregation.
Tablet hardness decreases over time on stability. This could be related to moisture uptake by hygroscopic excipients, leading to changes in the physical properties of the tablet.- Replace hygroscopic excipients with less hygroscopic alternatives.- Store the tablets in packaging with a desiccant.

Quantitative Data on Cilazapril Stability

The following table summarizes the stability of cilazapril in binary mixtures with various excipients under stress conditions.

ExcipientConditionCilazapril Loss (%)Reference
Pure Cilazapril 360 days, 333 K, 76.4% RH35.0[1]
Maize Starch 360 days, 333 K, 76.4% RH10.8[1]
Hypromellose Stressed ConditionsSignificantly Impaired Stability[1][3]
Lactose Stressed ConditionsSignificantly Impaired Stability[1][3]
Talc Stressed ConditionsSignificantly Impaired Stability[1][3]
Polyvinylpyrrolidone (PVP) Stressed ConditionsImproved Stability[3][4]

Experimental Protocols

Isothermal Stress Testing (IST) for Drug-Excipient Compatibility

This protocol is designed to accelerate potential chemical interactions between cilazapril and selected excipients.

  • Preparation of Binary Mixtures:

    • Accurately weigh cilazapril and the chosen excipient in a 1:1 ratio.

    • Thoroughly mix the components using a mortar and pestle or a suitable blender to ensure homogeneity.

    • Prepare a control sample of pure cilazapril.

  • Stress Conditions:

    • Transfer the binary mixtures and the control sample into suitable open glass vials.

    • Place the vials in a stability chamber maintained at a constant temperature (e.g., 333 K) and relative humidity (e.g., 76.4% RH).[1]

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw samples from the stability chamber.

    • Prepare the samples for analysis by dissolving a known amount in a suitable solvent (e.g., methanol).

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining cilazapril and detect the formation of any degradation products.

High-Performance Liquid Chromatography (HPLC) Method for Cilazapril and Cilazaprilat

This method is suitable for the quantification of cilazapril and its primary degradation product, cilazaprilat.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., LiChrospher 100 RP-18, 5 µm).[4]

    • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 2.0) in a ratio of 60:10:30 (v/v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detection at 212 nm.[4]

    • Internal Standard: Benzocaine can be used as an internal standard.[4]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample (from the IST study) in the mobile phase or a suitable solvent to achieve a known concentration.

    • Filter the solution through a 0.45 µm filter before injection into the HPLC system.

  • Analysis:

    • Inject a fixed volume (e.g., 20 µL) of the prepared sample solution into the chromatograph.

    • Quantify the amount of cilazapril and cilazaprilat by comparing the peak areas to those of a standard solution of known concentration.

Visualizations

Maillard_Reaction Maillard Reaction Pathway Cilazapril Cilazapril (Secondary Amine) Schiff_Base Schiff Base Formation (Intermediate) Cilazapril->Schiff_Base + Lactose Lactose Lactose (Reducing Sugar) Lactose->Schiff_Base Amadori Amadori Rearrangement Schiff_Base->Amadori Rearrangement Degradation_Products Advanced Glycation End-products (AGEs) (Brown Pigments) Amadori->Degradation_Products Further Reactions

Caption: Maillard reaction between cilazapril and lactose.

Experimental_Workflow Drug-Excipient Compatibility Workflow cluster_prep Preparation cluster_stress Stress Testing cluster_analysis Analysis cluster_evaluation Evaluation Select_Excipients Select Excipients Prepare_Mixtures Prepare Binary Mixtures (Drug:Excipient 1:1) Select_Excipients->Prepare_Mixtures Isothermal_Stress Isothermal Stress Testing (e.g., 333K, 76.4% RH) Prepare_Mixtures->Isothermal_Stress Sampling Sample at Time Points Isothermal_Stress->Sampling HPLC_Analysis HPLC Analysis (Quantify Drug & Degradants) Sampling->HPLC_Analysis Assess_Compatibility Assess Compatibility HPLC_Analysis->Assess_Compatibility Select_Compatible Select Compatible Excipients Assess_Compatibility->Select_Compatible

Caption: Workflow for compatibility testing.

References

Technical Support Center: Cilazapril and Hydrochlorothiazide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cilazapril (B1669026) and hydrochlorothiazide (B1673439) formulations. The information provided addresses common challenges related to the inherent instability of cilazapril, particularly when combined with hydrochlorothiazide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of cilazapril and hydrochlorothiazide?

A1: Under stress conditions, cilazapril primarily degrades to its active metabolite, cilazaprilat, through hydrolysis of the ester group.[1][2] Hydrochlorothiazide degrades to 4-amino-6-chlorobenzene-1.3-disulfonamide (ACBS) via hydrolysis.[1][2]

Q2: Why is cilazapril less stable in the presence of hydrochlorothiazide?

A2: The degradation of cilazapril is accelerated in the presence of hydrochlorothiazide.[1] This process follows an autocatalytic reaction kinetic mechanism, where the presence of hydrochlorothiazide shortens the induction time and increases the observed reaction rate constant of cilazapril's degradation.[1]

Q3: What environmental factors most significantly impact the stability of the cilazapril-hydrochlorothiazide combination?

A3: Increased temperature and relative humidity are critical factors that negatively affect the stability of cilazapril in this combination.[1] It is crucial to store formulations in well-sealed packaging, such as blister packs, to protect against moisture.[1]

Q4: Are there any known excipient incompatibilities with this drug combination?

A4: While specific studies on a wide range of excipients for this exact combination are limited, it is known that some excipients can be problematic. For instance, magnesium stearate (B1226849) has been shown to accelerate the degradation of other ACE inhibitors. Therefore, careful excipient compatibility studies are essential during formulation development.

Q5: What is the recommended analytical technique for stability studies of cilazapril and hydrochlorothiazide?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV or Mass Spectrometry (MS) detection is recommended.[1][2] These methods can effectively separate the parent drugs from their degradation products, allowing for accurate quantification.[1][2]

Troubleshooting Guides

Guide 1: Investigating Accelerated Degradation of Cilazapril in a New Formulation

Problem: You observe unexpectedly rapid degradation of cilazapril in your cilazapril-hydrochlorothiazide formulation during initial stability studies.

Possible Cause Troubleshooting Step Expected Outcome
High Moisture Content 1. Determine the water content of your formulation using Karl Fischer titration. 2. Review the manufacturing process for any steps that could introduce excess moisture. 3. Evaluate the hygroscopicity of your chosen excipients.Identification of the source of moisture. Reformulation with less hygroscopic excipients or implementation of stricter moisture control during manufacturing may be necessary.
Excipient Incompatibility 1. Conduct binary mixture studies of cilazapril and each excipient in the presence of hydrochlorothiazide. 2. Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH). 3. Analyze the samples at regular intervals using a stability-indicating HPLC method.Identification of the excipient(s) that accelerate cilazapril degradation. Replacement of the incompatible excipient is recommended.
Inadequate Packaging 1. Review the moisture vapor transmission rate (MVTR) of your packaging material. 2. Conduct a stability study comparing your current packaging with a more protective option (e.g., blister packs with higher barrier properties).Determination if the packaging is sufficient to protect the formulation from environmental moisture.
Guide 2: HPLC Analysis Issues for Stability Samples

Problem: You are encountering issues such as poor peak shape, co-elution of degradation products, or baseline noise during the HPLC analysis of stressed samples.

Possible Cause Troubleshooting Step Expected Outcome
Poor Peak Shape (Tailing) 1. Ensure the pH of the mobile phase is appropriate for the analytes. For cilazapril and its acidic degradant, a slightly acidic mobile phase (pH 3-4) is often used. 2. Check for column degradation; consider using a new column or a guard column.Improved peak symmetry and resolution.
Co-elution of Peaks 1. Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. 2. Experiment with a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column).Baseline separation of all analytes and their degradation products.
Baseline Noise/Drift 1. Ensure the mobile phase is properly degassed. 2. Check for leaks in the HPLC system. 3. Clean the detector flow cell.A stable and noise-free baseline, leading to more accurate integration and quantification.

Data Presentation

Table 1: Kinetic Parameters for the Degradation of Cilazapril Alone and in a Model Mixture with Hydrochlorothiazide at 343 K and Varying Relative Humidity (RH)

Sample Relative Humidity (%) Induction Time (h) Observed Reaction Rate Constant, k (h⁻¹)
Cilazapril76.4120.50.0032
Cilazapril + HCTZ50.998.70.0045
Cilazapril + HCTZ66.575.40.0068
Cilazapril + HCTZ76.452.10.0102

Data synthesized from a study on the stability of cilazapril in the presence of hydrochlorothiazide.[1]

Table 2: Thermodynamic Parameters for the Degradation of Cilazapril Alone and in a Model Mixture with Hydrochlorothiazide at 76.4% RH

Sample Activation Energy, Ea (kJ/mol) Enthalpy of Activation, ΔH≠ (kJ/mol) Entropy of Activation, ΔS≠ (J/mol·K)
Cilazapril115.2112.4-85.3
Cilazapril + HCTZ98.796.1-125.6

Data synthesized from a study on the stability of cilazapril in the presence of hydrochlorothiazide.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting a cilazapril and hydrochlorothiazide formulation to stress to identify potential degradation products.

  • Acid Hydrolysis:

    • Dissolve the sample in 0.1 M HCl to a final concentration of approximately 1 mg/mL of cilazapril.

    • Incubate the solution at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to the working concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the sample in 0.1 M NaOH to a final concentration of approximately 1 mg/mL of cilazapril.

    • Incubate the solution at 60°C for 30 minutes.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase to the working concentration for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the sample in a 3% solution of hydrogen peroxide to a final concentration of approximately 1 mg/mL of cilazapril.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with mobile phase to the working concentration for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid drug product to 70°C in a calibrated oven for 48 hours.

    • Dissolve the sample in mobile phase to the working concentration for HPLC analysis.

  • Photodegradation:

    • Expose the solid drug product to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Dissolve the sample in mobile phase to the working concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method capable of separating cilazapril, hydrochlorothiazide, and their primary degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1 M Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with phosphoric acid

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 35% B

    • 5-15 min: 35% to 65% B

    • 15-20 min: 65% B

    • 20-22 min: 65% to 35% B

    • 22-25 min: 35% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Mandatory Visualizations

Cilazapril_HCTZ Cilazapril + Hydrochlorothiazide (Formulation) Stress Stress Conditions (Heat, Humidity, pH, Light, Oxidation) Cilazapril_HCTZ->Stress Exposure Cilazaprilat Cilazaprilat Stress->Cilazaprilat Cilazapril Degradation ACBS 4-amino-6-chlorobenzene- 1,3-disulfonamide (ACBS) Stress->ACBS Hydrochlorothiazide Degradation Intact_Drugs Intact Cilazapril & Hydrochlorothiazide Stress->Intact_Drugs Remaining

Caption: Degradation pathway of cilazapril and hydrochlorothiazide under stress.

start Start: Stability Sample prep Sample Preparation (Dissolution & Dilution) start->prep inject HPLC Injection prep->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection (210 nm) separation->detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis report Report Results analysis->report

Caption: Experimental workflow for HPLC analysis of stability samples.

rect_node rect_node start Unexpected Cilazapril Degradation? moisture High Moisture Content? start->moisture excipient Excipient Incompatibility? moisture->excipient No remedy_moisture Identify source of moisture. Reformulate or improve process controls. moisture->remedy_moisture Yes packaging Inadequate Packaging? excipient->packaging No remedy_excipient Conduct binary mixture studies. Replace incompatible excipient. excipient->remedy_excipient Yes remedy_packaging Evaluate packaging MVTR. Select higher barrier packaging. packaging->remedy_packaging Yes no_issue Investigate other factors (e.g., pH of microenvironment). packaging->no_issue No

References

overcoming low UV absorbance for cilazapril detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of cilazapril (B1669026). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who may encounter challenges with cilazapril's low UV absorbance during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the direct UV-Visible spectrophotometric detection of cilazapril challenging?

A1: Direct UV-Visible spectrophotometry for cilazapril can be problematic due to its inherently low UV absorbance. Furthermore, in formulations containing other active ingredients like hydrochlorothiazide (B1673439) (HCT), the spectral overlap of the compounds makes individual quantification by classical spectrophotometric methods difficult.[1][2] In such cases, the absorption spectra of cilazapril and the accompanying compound interfere with each other, preventing accurate and distinct measurements.

Q2: What are the primary methods to overcome the low UV absorbance of cilazapril?

A2: Several strategies can be employed to enhance the detection of cilazapril:

  • Derivatization/Complexation: This involves a chemical reaction to create a new compound with improved UV-Visible absorption characteristics.

  • Chromatographic Separation with UV Detection: High-Performance Liquid Chromatography (HPLC) can separate cilazapril from interfering substances before UV detection. Optimizing chromatographic conditions is crucial for this approach.

  • Chemometric Methods: These are mathematical and statistical techniques applied to spectrophotometric data to resolve overlapping spectra and quantify individual components in a mixture.[1][2][3]

  • Alternative Detection Methods: Employing more sensitive detectors like mass spectrometry or electrochemical detectors can overcome the limitations of UV detection.[4][5]

Q3: What is chemical derivatization and how does it improve cilazapril detection?

A3: Chemical derivatization is a technique used to convert an analyte that is difficult to detect into a product that is more easily quantifiable. For cilazapril, this can be achieved through a charge-transfer reaction with π-acceptors such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and 2,5-dichloro-3,6-dihydroxy-p-benzoquinone (chloranilic acid, CA).[6] This reaction forms a colored complex with a significantly higher absorbance in the visible region, thereby enhancing the sensitivity of the spectrophotometric method.

Troubleshooting Guides

Issue 1: Poor sensitivity and low signal-to-noise ratio in direct UV spectrophotometry.
Possible Cause Troubleshooting Step
Low Molar Absorptivity of Cilazapril Consider a derivatization method to increase the absorbance. Complexation with DDQ or CA can shift the absorbance to a higher wavelength and increase the signal intensity.[6][7]
Inappropriate Solvent Ensure the solvent used for sample preparation does not interfere with the absorbance reading and is suitable for the spectrophotometer's operating range. A mixture of methanol (B129727) and 0.1 M HCl has been used successfully.[1][2][8]
Instrumental Limitations Verify the performance of the spectrophotometer, including the lamp intensity and detector sensitivity.
Issue 2: Overlapping spectra in mixtures containing cilazapril and other drugs (e.g., hydrochlorothiazide).
Possible Cause Troubleshooting Step
Spectral Interference Employ chemometric methods like Principal Component Regression (PCR) or Partial Least-Squares (PLS) to resolve the overlapping spectra without prior separation.[1][2][3]
Co-elution in HPLC If using HPLC, optimize the mobile phase composition, pH, and column type to achieve baseline separation of cilazapril from the interfering compound.
Issue 3: Poor peak shape and symmetry in HPLC-UV analysis.
Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase Add a long-chain amine, such as hexylamine (B90201) or heptylamine (B89852) (up to 0.1% v/v), to the mobile phase to improve peak symmetry.[9]
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to an acidic value (e.g., pH 2.2-2.5) to ensure consistent ionization of cilazapril and better peak shape.[9][10]
Suboptimal Column Choice Experiment with different C8 and C18 columns. Newer generation, high-purity silica (B1680970) columns may provide better peak symmetry.[9]

Experimental Protocols & Data

Derivatization of Cilazapril with DDQ/CA for Enhanced UV-Vis Detection

This method is based on the formation of a colored charge-transfer complex between cilazapril (the electron donor) and a π-acceptor (DDQ or CA).

Methodology:

  • Prepare standard stock solutions of cilazapril and the derivatizing agent (DDQ or CA) in a suitable solvent.

  • In a series of volumetric flasks, add varying aliquots of the cilazapril standard solution.

  • Add a fixed amount of the derivatizing agent solution to each flask.

  • Allow the reaction to proceed for the optimized time at room temperature.

  • Dilute the solutions to the mark with the solvent.

  • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.

Quantitative Data Summary:

ParameterMethod with DDQMethod with CA
Linear Dynamic Range 6–60 µg/mL[6][7]20–260 µg/mL[6][7]
HPLC Method Optimization for Cilazapril Detection

A robust HPLC method is essential for the separation and quantification of cilazapril, especially in complex matrices.

Methodology:

  • Column: A Purospher C18e STAR column (125 mm x 4 mm, 5 µm particle size) or similar is recommended.[9]

  • Mobile Phase: A mixture of 25 mM phosphate (B84403) buffer with 0.1% v/v hexylamine (pH adjusted to 2.2), methanol, and acetonitrile.[9] The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at up to 30°C.[9]

  • Detection: UV detection at a low wavelength, such as 212 nm or 215 nm, where cilazapril has a higher absorbance.[9][11]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For plasma samples, a liquid-liquid or solid-phase extraction is necessary.[4][12][13]

Quantitative Data Summary:

ParameterHPLC-UV Method
Linear Range 10–100 µg/mL[11]
Mean Recovery 100.03 ± 0.579%[11]

Visualized Workflows

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Spectrophotometric Analysis Cilazapril Cilazapril Standard Solution Mix Mix Cilazapril and Reagent Cilazapril->Mix Reagent DDQ/CA Reagent Solution Reagent->Mix React Incubate at Room Temperature Mix->React Optimized Time Dilute Dilute to Final Volume React->Dilute Measure Measure Absorbance at λmax Dilute->Measure HPLC_Troubleshooting_Logic Start Start HPLC Analysis CheckPeak Poor Peak Shape? Start->CheckPeak AdjustpH Adjust Mobile Phase pH to 2.2-2.5 CheckPeak->AdjustpH Yes GoodPeak Good Peak Shape CheckPeak->GoodPeak No AddAmine Add Hexylamine (0.1%) to Mobile Phase AdjustpH->AddAmine ChangeColumn Test Different C18/C8 Column AddAmine->ChangeColumn ChangeColumn->CheckPeak End Analysis Complete GoodPeak->End

References

forced degradation studies of cilazapril under acidic and oxidative stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting forced degradation studies of cilazapril (B1669026) under acidic and oxidative stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of cilazapril under acidic conditions?

Under acidic stress, cilazapril primarily hydrolyzes to its active metabolite, cilazaprilat.[1][2] This occurs through the cleavage of the ethyl ester group.

Q2: What are the expected degradation products of cilazapril under oxidative stress?

Forced degradation of cilazapril with hydrogen peroxide has been shown to produce several unknown degradation products.[1] One study identified an oxidative degradant with a mass-to-charge ratio (m/z) of 433.[3] Further characterization using techniques like LC-MS/MS is necessary for complete structural elucidation.

Q3: What analytical techniques are suitable for monitoring the degradation of cilazapril?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and effective method for separating and quantifying cilazapril and its degradation products.[3] Thin-layer chromatography (TLC) with densitometric analysis has also been successfully employed.[3]

Q4: How can I ensure an appropriate level of degradation in my forced degradation studies?

The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5] This can be controlled by adjusting the stressor concentration (e.g., molarity of acid or percentage of hydrogen peroxide), temperature, and exposure time.[6] It is recommended to start with less harsh conditions and incrementally increase the stress to achieve the desired degradation level.

Troubleshooting Guides

Acidic Degradation
Issue Possible Cause Troubleshooting Steps
No or minimal degradation of cilazapril observed. Acid concentration is too low.Increase the molarity of the hydrochloric acid (e.g., from 0.1 M to 1.0 M or 2 M).[1][3]
Incubation time is too short.Extend the duration of exposure to the acidic solution.
Temperature is too low.Increase the temperature of the reaction. Studies have been conducted at elevated temperatures to accelerate degradation.
Complete degradation of cilazapril. Acid concentration is too high.Reduce the molarity of the hydrochloric acid.
Incubation time is too long.Shorten the duration of exposure.
Unexpected peaks in the chromatogram. Formation of secondary degradation products.This can occur under overly harsh conditions. Reduce the stress level (acid concentration, temperature, or time).
Impurities in the cilazapril starting material.Analyze an unstressed sample of cilazapril to identify pre-existing impurities.
Interaction with the analytical column or mobile phase.Ensure the stability of cilazapril and its degradants in the chosen mobile phase. Check for column bleed or contamination.
Oxidative Degradation
Issue Possible Cause Troubleshooting Steps
Inconsistent degradation results. Instability of the oxidizing agent (e.g., hydrogen peroxide).Prepare fresh solutions of hydrogen peroxide for each experiment.
Presence of trace metal ions that can catalyze oxidation.Use high-purity water and reagents. Consider the use of a chelating agent if metal contamination is suspected.
Poor separation of degradation products from the parent drug. Inappropriate chromatographic conditions.Optimize the mobile phase composition (e.g., organic modifier percentage, pH), column type, and temperature. A gradient elution may be necessary to resolve all peaks.[1]
Identification of unknown degradation products is challenging. Insufficient data from the analytical technique.Employ hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information and aid in structural elucidation.[3]

Data Presentation

Table 1: Summary of Acidic Degradation Conditions for Cilazapril

Acid Concentration Reference
Hydrochloric Acid (HCl)0.1 M, 0.5 M, 1.0 M[1]
Hydrochloric Acid (HCl)2 M[3]

Table 2: Summary of Oxidative Degradation Conditions for Cilazapril

Oxidizing Agent Concentration Reference
Hydrogen Peroxide (H₂O₂)3% - 30%[1]
Hydrogen Peroxide (H₂O₂)30% (w/v)[3]

Table 3: Identified Degradation Products of Cilazapril

Stress Condition Degradation Product m/z Reference
Acidic (HCl)Cilazaprilat-[1][2]
Oxidative (H₂O₂)Oxidative Degradant433[3]

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of cilazapril in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a specific concentration.

  • Stress Application:

    • Transfer a known volume of the cilazapril stock solution into a flask.

    • Add an equal volume of hydrochloric acid (e.g., 2 M HCl) to initiate the degradation.[3]

    • The final concentration of the drug and acid should be recorded.

  • Incubation: Heat the mixture under reflux or maintain at a specific temperature (e.g., 80°C) for a defined period. The time can be varied to achieve the desired level of degradation.

  • Neutralization and Dilution:

    • After the specified time, cool the solution to room temperature.

    • Carefully neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) solution).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method to determine the percentage of remaining cilazapril and the formation of degradation products.

Protocol 2: Forced Degradation under Oxidative Conditions
  • Preparation of Stock Solution: Prepare a stock solution of cilazapril as described in Protocol 1.

  • Stress Application:

    • Transfer a known volume of the cilazapril stock solution into a flask.

    • Add a specific volume of hydrogen peroxide (e.g., 30% H₂O₂) to the solution.[3]

  • Incubation: Keep the solution at room temperature or a controlled temperature for a specified duration. Protect the solution from light if photodegradation is a concern.

  • Sample Preparation: After the incubation period, dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Visualizations

Acidic_Degradation_Workflow start Prepare Cilazapril Stock Solution stress Add Hydrochloric Acid (e.g., 2 M) start->stress incubate Incubate (e.g., 80°C) stress->incubate neutralize Neutralize with NaOH incubate->neutralize dilute Dilute with Mobile Phase neutralize->dilute analyze Analyze by HPLC dilute->analyze

Caption: Workflow for acidic forced degradation of cilazapril.

Oxidative_Degradation_Workflow start Prepare Cilazapril Stock Solution stress Add Hydrogen Peroxide (e.g., 30%) start->stress incubate Incubate at Room Temperature stress->incubate dilute Dilute with Mobile Phase incubate->dilute analyze Analyze by HPLC dilute->analyze

Caption: Workflow for oxidative forced degradation of cilazapril.

Degradation_Pathways Cilazapril Cilazapril Acid Acidic Stress (HCl) Cilazapril->Acid Oxidative Oxidative Stress (H₂O₂) Cilazapril->Oxidative Cilazaprilat Cilazaprilat Acid->Cilazaprilat Hydrolysis Unknown Unknown Oxidative Degradation Products Oxidative->Unknown Oxidation

Caption: Simplified degradation pathways of cilazapril.

References

impact of pH on the stability and degradation pathway of cilazapril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability and degradation pathway of cilazapril (B1669026).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of cilazapril under hydrolytic stress conditions?

A1: The primary degradation pathway of cilazapril under both acidic and basic hydrolytic stress is the hydrolysis of the ethyl ester group to form its active metabolite, cilazaprilat.[1][2] This reaction is a common degradation route for ester-containing prodrugs.

Q2: How does pH affect the stability of cilazapril?

Q3: What are the main degradation products of cilazapril?

A3: The major degradation product formed under acidic and basic conditions is cilazaprilat.[1][2] One study also identified an oxidative degradation product, suggesting that cilazapril is also sensitive to oxidation.[3]

Q4: Are there any validated analytical methods to study cilazapril degradation?

A4: Yes, several stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the determination of cilazapril in the presence of its degradation products.[1][3][4] These methods typically use a reversed-phase C18 column with UV detection.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly rapid degradation of cilazapril standard solution. - Inappropriate pH of the solvent. - Exposure to high temperatures. - Microbial contamination.- Prepare solutions in a buffer with a pH closer to neutral, if possible for the experiment, or use freshly prepared solutions. - Store stock solutions at recommended temperatures (e.g., 2-8 °C) and protect from light. - Use sterile solvents and glassware.
Poor separation between cilazapril and its degradation products in HPLC analysis. - Suboptimal mobile phase composition. - Inappropriate column type or temperature. - Incorrect flow rate.- Adjust the mobile phase composition, particularly the organic modifier and buffer pH, to improve resolution.[3][4] - Ensure the use of a validated stability-indicating method with a suitable column (e.g., C18).[3][4] - Optimize the flow rate to enhance separation efficiency.
Inconsistent results in forced degradation studies. - Variation in stress conditions (temperature, concentration of stressor, duration). - Incomplete neutralization of acidic or basic samples before analysis.- Strictly control the experimental parameters for forced degradation studies. - Ensure complete and consistent neutralization of samples to prevent further degradation on the HPLC autosampler.
Appearance of unknown peaks in the chromatogram. - Formation of secondary degradation products. - Contamination from reagents or glassware. - Excipient interference in formulated products.- Use techniques like mass spectrometry (MS) for the identification of unknown peaks.[3] - Run blank samples to rule out contamination. - Analyze a placebo formulation to identify any peaks originating from excipients.

Quantitative Data Summary

While a detailed pH-rate profile is not available, the following table summarizes the qualitative and semi-quantitative findings from forced degradation studies.

Stress ConditionReagent/ParametersObservationMajor Degradation Product(s)Reference(s)
Acid Hydrolysis 2 M HClSignificant degradationCilazaprilat[3]
0.1, 0.5, and 1.0 M HClUnstableCilazaprilat[1]
Base Hydrolysis 2 M NaOHSignificant degradationCilazaprilat[3]
0.1, 0.5, and 1.0 M NaOHUnstableCilazaprilat[1]
Oxidative Stress 30% (w/v) H₂O₂Degradation observedOxidative degradant[3]
3-30% H₂O₂Unknown degradation products formedNot specified[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Cilazapril

This protocol outlines a general procedure for conducting forced degradation studies on cilazapril bulk drug substance.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of cilazapril in a suitable solvent (e.g., methanol) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

  • To a known volume of the stock solution, add an equal volume of 2 M HCl.

  • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 2 M NaOH.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

3. Base Hydrolysis:

  • To a known volume of the stock solution, add an equal volume of 2 M NaOH.

  • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 2 M HCl.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

4. Oxidative Degradation:

  • To a known volume of the stock solution, add an equal volume of 30% (w/v) H₂O₂.

  • Keep the mixture at room temperature for a specified period (e.g., 24 hours).

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Analyze the prepared samples using a validated stability-indicating HPLC method.

  • A suitable method could employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and a phosphate (B84403) buffer (e.g., pH 3.0), with UV detection at 212 nm.[3]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides an example of an HPLC method for the analysis of cilazapril and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenomenex Luna C18 (or equivalent).[3]

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 3.0) in a 55:45 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 212 nm.[3]

  • Column Temperature: 25°C.[3]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions, control samples, and stressed samples.

    • Record the chromatograms and determine the peak areas for cilazapril and its degradation products.

Visualizations

Cilazapril Cilazapril Cilazaprilat Cilazaprilat (Hydrolysis Product) Cilazapril->Cilazaprilat  Acid or Base  Hydrolysis (H₂O) Oxidative_Degradant Oxidative Degradant Cilazapril->Oxidative_Degradant  Oxidation  [O]

Caption: Degradation pathway of cilazapril under hydrolytic and oxidative stress.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Start Cilazapril Stock Solution Acid Acid Hydrolysis (e.g., 2M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 2M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (e.g., 30% H₂O₂) Start->Oxidation Neutralization Neutralization & Dilution Acid->Neutralization Base->Neutralization Oxidation->Neutralization HPLC Stability-Indicating HPLC Analysis Neutralization->HPLC Data Data Acquisition & Peak Integration HPLC->Data Degradation_Profile Degradation Profile (% Degradation) Data->Degradation_Profile Pathway_ID Degradation Pathway Identification Data->Pathway_ID

Caption: General experimental workflow for forced degradation studies of cilazapril.

References

reducing variability in animal studies involving cilazapril administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal studies involving cilazapril (B1669026) administration.

Frequently Asked Questions (FAQs)

Q1: What is cilazapril and how does it work?

A1: Cilazapril is a prodrug that is converted in the liver to its active metabolite, cilazaprilat (B193057).[1][2] Cilazaprilat is a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][3] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[4] By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to angiotensin II.[1][5] Angiotensin II is a powerful vasoconstrictor that also stimulates the release of aldosterone (B195564), a hormone that promotes sodium and water retention.[4][5] The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.[4][5]

Q2: What are the common animal models used in cilazapril studies?

A2: Common animal models for studying the effects of cilazapril and other ACE inhibitors include spontaneously hypertensive rats (SHR), two-kidney renal hypertensive rats, and dogs with induced renal hypertension.[3][6] Normotensive animals are also used to study the pharmacokinetics and pharmacodynamics of the drug.[6] The choice of animal model depends on the specific research question, such as investigating the antihypertensive effects, impact on cardiovascular remodeling, or potential for treating heart failure.[7] Genetic variations within animal strains, such as polymorphisms in the ACE gene, can be a source of variability in the response to ACE inhibitors.[8][9]

Q3: What are the key sources of variability in animal studies with cilazapril?

A3: Several factors can contribute to variability in animal studies with cilazapril, including:

  • Dosing and Administration: Inaccurate dosing, improper administration technique (e.g., incorrect gavage), and the stability of cilazapril in the vehicle can lead to inconsistent drug exposure.[10][11]

  • Animal Model: Genetic differences between and within animal strains can affect the pharmacokinetics and pharmacodynamics of cilazapril.[8][9]

  • Diet: The composition of the diet, particularly sodium and fat content, can influence the activity of the renin-angiotensin system and the response to ACE inhibitors.[12][13][14]

  • Blood Pressure Measurement: The technique used for blood pressure measurement (e.g., tail-cuff vs. telemetry) and the level of animal stress during the procedure can significantly impact the readings.[15][16]

  • Stress: Handling and experimental procedures can induce stress in animals, leading to physiological changes that can confound the results.[17]

Troubleshooting Guides

Issue 1: High Variability in Blood Pressure Readings
Possible Cause Troubleshooting Step
Improper Blood Pressure Measurement Technique Ensure proper training on the chosen blood pressure measurement technique. For the tail-cuff method, acclimate the animals to the restraining device and warming procedure to minimize stress.[16] For telemetry, ensure proper surgical implantation and adequate recovery time.[16][18]
Animal Stress Handle animals gently and consistently.[19] Acclimate animals to the experimental procedures before starting the study.[20] Perform measurements at the same time each day to account for circadian rhythms.
Inconsistent Cilazapril Dosing Verify the accuracy of dose calculations and the concentration of the dosing solution. Ensure a consistent and accurate administration technique, such as oral gavage.[20]
Issue 2: Inconsistent or Unexpected Pharmacological Response
Possible Cause Troubleshooting Step
Incorrect Dose or Administration Route Review the experimental protocol to confirm the correct dose and administration route for the specific animal model and research question.[3][21] Ensure proper oral gavage technique to avoid accidental administration into the trachea.[19]
Cilazapril Instability Cilazapril can be unstable, particularly in the presence of moisture.[10][11] Prepare dosing solutions fresh daily, if possible. If storing solutions, validate the stability of cilazapril in the chosen vehicle under the storage conditions.
Dietary Influences Standardize the diet across all experimental groups.[12] Be aware that high-fat or high-sodium diets can alter the renin-angiotensin system and the response to cilazapril.[12][13]
Genetic Variability in Animal Model Be aware of potential genetic differences in ACE activity or drug metabolism within the chosen animal strain.[8][22]

Data Presentation

Table 1: Pharmacokinetic Parameters of Cilazapril and Cilazaprilat in Various Animal Models

SpeciesDose (mg/kg)RouteTmax (cilazaprilat) (h)Terminal Half-life (cilazaprilat) (h)Bioavailability (%)Reference
Rat0.1 (p.o.)Oral< 1.5Biphasic: 0.5-3.5 & 12-6898 (cilazapril absorption)[21][23]
Dog10 (p.o., twice daily)OralNot specified> 24 (duration of action)Not specified[6]
Cat0.1 - 0.3 (p.o.)Oral~2> 18 (duration of ACE inhibition)Not specified[21]
Human0.5 - 5 (p.o.)Oral~236-49 (single dose)~60 (cilazaprilat)[2]

Table 2: Effects of Cilazapril on Blood Pressure in Different Animal Models

Animal ModelDose (mg/kg/day)Treatment DurationEffect on Systolic Blood PressureReference
Spontaneously Hypertensive Rat (SHR)30 (p.o.)DailyProgressive and prolonged reduction (up to 110 mmHg)[21]
Renal Hypertensive Dog10 (p.o., twice daily)3.5 daysMaximal fall of 39 ± 6 mmHg[6][21]

Experimental Protocols

Protocol 1: Oral Gavage Administration of Cilazapril in Rodents

1. Materials:

  • Cilazapril

  • Appropriate vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Syringes (1-3 mL)

  • Gavage needles (flexible or ball-tipped, appropriate size for the animal)

  • Animal scale

2. Procedure:

  • Animal Preparation: Weigh each animal to accurately calculate the dose.[20] Acclimate the animals to handling prior to the procedure to reduce stress.[19][20]

  • Dose Preparation: Prepare the cilazapril solution at the desired concentration. Ensure the solution is homogenous.

  • Restraint: Gently but firmly restrain the animal. For mice, scruff the neck to immobilize the head.[19] For rats, a similar scruffing technique or a towel wrap can be used.[24] Ensure the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.[20]

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[24][25] Gently insert the needle into the mouth, passing it along the roof of the mouth towards the esophagus.[20] The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.[24]

  • Substance Administration: Once the needle is in the correct position, slowly administer the cilazapril solution.[20]

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.[19]

Protocol 2: Non-Invasive Blood Pressure Measurement in Rodents (Tail-Cuff Method)

1. Materials:

  • Tail-cuff blood pressure system (e.g., plethysmograph)

  • Restraining device

  • Warming platform

2. Procedure:

  • Acclimation: Acclimate the animals to the restraining device and the warming platform for several days before the actual measurement to reduce stress-induced hypertension.[16]

  • Animal Preparation: Place the conscious animal in the restraining device.

  • Warming: Warm the animal's tail using the warming platform to increase blood flow and facilitate detection of the pulse.[16]

  • Cuff Placement: Place the tail cuff and sensor on the base of the animal's tail.

  • Measurement: Inflate the cuff to occlude blood flow and then slowly deflate it. The system will record the systolic and, in some systems, diastolic blood pressure based on the return of blood flow.[26][27]

  • Data Collection: Obtain multiple readings and average them to get a reliable blood pressure measurement for each animal.

Mandatory Visualization

RAAS_Pathway cluster_kidney Kidney cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Renin Renin Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Cilazapril Cilazapril Cilazaprilat Cilazaprilat (Active Metabolite) Cilazapril->Cilazaprilat Hepatic Metabolism Cilazaprilat->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of cilazapril.

Experimental_Workflow start Start: Animal Acclimation baseline Baseline Blood Pressure Measurement start->baseline grouping Randomization into Treatment Groups baseline->grouping treatment Cilazapril or Vehicle Administration (Oral Gavage) grouping->treatment monitoring Daily Monitoring (Health & Behavior) treatment->monitoring bp_measurement Blood Pressure Measurement (e.g., Tail-Cuff) monitoring->bp_measurement bp_measurement->treatment Repeated Dosing data_collection Terminal Data Collection (e.g., Blood, Tissue) bp_measurement->data_collection analysis Data Analysis data_collection->analysis end End of Study analysis->end

Caption: A typical experimental workflow for a cilazapril study in rodents.

Troubleshooting_Logic issue High Variability in Blood Pressure Data cause1 Improper BP Measurement Technique? issue->cause1 cause2 Animal Stress? issue->cause2 cause3 Inconsistent Dosing? issue->cause3 solution1 Retrain on Technique Acclimate Animals to Device cause1->solution1 Yes solution2 Gentle Handling Consistent Routine cause2->solution2 Yes solution3 Verify Dose Calculation Ensure Proper Gavage Technique cause3->solution3 Yes

Caption: A troubleshooting decision tree for high variability in blood pressure measurements.

References

selecting an appropriate internal standard for cilazapril quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and using an appropriate internal standard for the accurate quantification of cilazapril (B1669026). The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended internal standards for cilazapril quantification?

A1: The choice of an internal standard (IS) for cilazapril analysis depends on the analytical technique being used. The three primary candidates are:

  • Cilazapril-d5: A stable isotope-labeled (SIL) internal standard, which is the gold standard for LC-MS/MS analysis due to its nearly identical chemical and physical properties to cilazapril.[1][2]

  • Enalapril (B1671234) Maleate (B1232345): A structural analog and fellow ACE inhibitor that has been successfully used in HPLC-UV methods.[3][4]

  • Pravastatin (B1207561): A structurally unrelated compound that has been used as an internal standard for the analysis of other ACE inhibitors and can be considered for LC-MS/MS methods.[5][6][7]

Q2: Why is a stable isotope-labeled (SIL) internal standard like Cilazapril-d5 considered the best choice?

A2: SIL internal standards are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS, because they exhibit nearly identical physicochemical properties to the analyte of interest.[1] This ensures they co-elute with the analyte and experience the same degree of ionization suppression or enhancement, effectively compensating for matrix effects and variability in sample preparation and instrument response.[1]

Q3: Can I use a structural analog like enalapril if a SIL-IS is not available?

A3: Yes, a structural analog like enalapril maleate is a suitable alternative, especially for HPLC-UV analysis.[3][4] Since it belongs to the same class of ACE inhibitors, it shares structural similarities with cilazapril, leading to comparable chromatographic behavior and extraction efficiency. However, it may not perfectly mimic the analyte's behavior in the mass spectrometer, potentially leading to uncorrected matrix effects in LC-MS/MS analysis.

Q4: What are the key considerations when selecting an internal standard?

A4: The ideal internal standard should:

  • Behave similarly to the analyte during sample preparation and analysis.

  • Have a retention time close to, but well-resolved from, the analyte.

  • Be absent in the biological matrix being analyzed.

  • Be chemically stable throughout the analytical process.

  • For MS-based methods, it should not interfere with the analyte's ionization.

Comparison of Recommended Internal Standards

The following table summarizes the key characteristics and performance metrics of the recommended internal standards for cilazapril quantification.

Internal StandardTypeRecommended Analytical TechniqueAdvantagesDisadvantages
Cilazapril-d5 Stable Isotope-Labeled (SIL)LC-MS/MS- Gold standard for accuracy and precision.[1] - Co-elutes with cilazapril, providing the best compensation for matrix effects and ionization variability.[1]- Higher cost and may require custom synthesis.
Enalapril Maleate Structural Analog (ACE Inhibitor)HPLC-UV, LC-MS/MS- Structurally similar to cilazapril, leading to comparable chromatographic behavior.[3][4] - Readily available and cost-effective.- May not fully compensate for matrix effects in LC-MS/MS. - Potential for different ionization efficiency compared to cilazapril.
Pravastatin Structurally UnrelatedLC-MS/MS- Can be used if a SIL-IS or a suitable structural analog is unavailable.[5][6][7]- Significant differences in chemical and physical properties compared to cilazapril. - Higher risk of differential matrix effects and extraction recovery.

Experimental Protocols

Protocol 1: Quantification of Cilazapril using Cilazapril-d5 as Internal Standard (LC-MS/MS)

This protocol provides a general framework. Specific parameters should be optimized in your laboratory.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of cilazapril in methanol (B129727).

    • Prepare a 1 mg/mL stock solution of Cilazapril-d5 in methanol.

  • Preparation of Working Solutions:

    • Serially dilute the cilazapril stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare a working internal standard solution of Cilazapril-d5 at a concentration of 100 ng/mL in the same diluent.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/serum sample, add 20 µL of the 100 ng/mL Cilazapril-d5 working solution.

    • Vortex for 30 seconds.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile. Gradient elution may be required.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Cilazapril: m/z 418.2 → 234.2

      • Cilazapril-d5: m/z 423.2 → 239.2

Protocol 2: Quantification of Cilazapril using Enalapril Maleate as Internal Standard (HPLC-UV)
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of cilazapril in methanol.

    • Prepare a 1 mg/mL stock solution of enalapril maleate in methanol.

  • Preparation of Working Solutions:

    • Prepare calibration standards of cilazapril ranging from 1 µg/mL to 100 µg/mL in the mobile phase.

    • Prepare a working internal standard solution of enalapril maleate at a concentration of 20 µg/mL in the mobile phase.

  • Sample Preparation:

    • Spike appropriate amounts of cilazapril and a fixed amount of enalapril maleate into the sample matrix.

    • Perform a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction).

  • HPLC-UV Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and phosphate (B84403) buffer (pH 3.0) (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 20 µL.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in internal standard peak area - Inconsistent sample preparation (pipetting errors). - Incomplete dissolution of the internal standard. - Degradation of the internal standard.- Ensure accurate and consistent pipetting. - Thoroughly vortex and sonicate stock and working solutions. - Check the stability of the internal standard under storage and experimental conditions.
Poor recovery of both analyte and internal standard - Suboptimal extraction procedure. - Adsorption to container surfaces.- Optimize the extraction solvent, pH, and technique. - Use silanized glassware or low-binding microcentrifuge tubes.
Internal standard peak interferes with analyte peak - Inappropriate internal standard selection. - Suboptimal chromatographic conditions.- Choose an internal standard with a different retention time. - Optimize the mobile phase composition, gradient, or column to achieve better separation.
Matrix effects observed (ion suppression or enhancement) with structural analog IS - Co-eluting endogenous compounds from the matrix affecting ionization.- Improve sample clean-up using a more selective extraction method (e.g., SPE). - Optimize chromatographic separation to move the analyte and IS away from interfering peaks. - If possible, switch to a stable isotope-labeled internal standard.

Visualizing the Workflow

Internal Standard Selection Workflow

ISTD_Selection start Start: Cilazapril Quantification analytical_technique Analytical Technique? start->analytical_technique lc_ms LC-MS/MS analytical_technique->lc_ms LC-MS/MS hplc_uv HPLC-UV analytical_technique->hplc_uv HPLC-UV sil_available Cilazapril-d5 Available? lc_ms->sil_available use_analog Use Enalapril hplc_uv->use_analog use_sil Use Cilazapril-d5 sil_available->use_sil Yes analog_available Structural Analog Suitable? sil_available->analog_available No end_lcms Proceed with Method Validation use_sil->end_lcms analog_available->use_analog Yes use_pravastatin Consider Pravastatin (Validate Thoroughly) analog_available->use_pravastatin No use_analog->end_lcms end_hplc Proceed with Method Validation use_analog->end_hplc use_pravastatin->end_lcms

Caption: Decision tree for selecting an internal standard.

General Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS or UV Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: General workflow for cilazapril quantification.

References

challenges in long-term storage of cilazapril analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the long-term storage and handling of cilazapril (B1669026) analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for cilazapril analytical standards?

A1: Unless otherwise specified by the manufacturer, cilazapril analytical standards should be stored in their original, tightly sealed containers in a refrigerator at 2°C to 8°C.[1] They must be protected from light, moisture, and excessive heat.[1][2] Cilazapril is known to be unstable in the solid state and degrades rapidly under humid conditions.[3] For standards that are particularly sensitive or will be stored for extended periods, storing under an inert atmosphere (e.g., dry nitrogen) can prevent moisture and oxidative degradation.[4]

Q2: My cilazapril standard has been stored at room temperature for a short period. Is it still usable?

A2: Cilazapril's stability is negatively affected by increased temperature and humidity.[5] While short-term exposure to room temperature may not cause significant degradation, it is crucial to assess the standard's integrity before use. You should perform a system suitability test and compare the chromatographic profile against a previously established baseline or a new standard, if available. Look for any new impurity peaks or a decrease in the main peak's area.

Q3: How should I handle the analytical standard when removing it from refrigerated storage?

A3: When removing the standard from a refrigerator (2-8°C), it is critical to allow the container to equilibrate to room temperature before opening it.[1] This prevents atmospheric moisture from condensing on the cold powder, which could accelerate hydrolytic degradation.

Q4: What are the primary degradation products of cilazapril?

A4: Cilazapril is a prodrug that primarily degrades via hydrolysis of its ethyl ester group to form its active metabolite, cilazaprilat.[3][6][7] This hydrolysis can be catalyzed by acidic or basic conditions.[6][8] Oxidative stress can also lead to the formation of other degradation products.[8]

Q5: What are the visible signs that my cilazapril standard may have degraded?

A5: While visual inspection is not a definitive test, any change in the physical appearance of the standard, such as discoloration or clumping (indicating moisture uptake), should be considered a sign of potential degradation. The definitive confirmation of degradation requires analytical testing, typically via chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the use of cilazapril analytical standards.

Problem Potential Cause Recommended Action
Appearance of new or larger impurity peaks in HPLC chromatogram. Degradation of the Standard: The standard may have degraded due to improper storage (exposure to heat, humidity, or light). The most common degradant is cilazaprilat.[3][6]1. Verify the storage conditions and handling procedures. 2. Confirm the identity of the new peak, if possible. The primary degradant, cilazaprilat, will have a different retention time. 3. Qualify the standard by comparing it to a new, certified standard. If significant degradation is confirmed, discard the old standard.
Reduced peak area or response for the main cilazapril peak. Loss of Potency: This is a direct indication of degradation. The cilazapril molecule has converted into one or more degradants.1. Ensure the analytical method (e.g., injection volume, dilution) is correct. 2. Recalibrate the instrument. 3. If the issue persists, the standard has likely lost potency. A new standard should be procured for quantitative analysis.[1]
Poor peak shape or splitting. Analytical Method Issues: This could be related to the column, mobile phase, or sample solvent rather than the standard itself. Standard Solubility: The standard may not be fully dissolved in the chosen solvent.1. Review the analytical method parameters, including mobile phase pH and column condition.[9] 2. Ensure the diluent used for the standard is appropriate and that the standard is completely dissolved before injection. A stock solution of cilazapril can be prepared in methanol.[3]
Inconsistent results between different vials of the same lot. Inconsistent Storage/Handling: One or more vials may have been compromised (e.g., left open, exposed to different temperatures).1. Review the handling log for each vial. 2. Test a sample from a previously unopened vial from the same lot, if available. 3. If discrepancies persist, it may be advisable to procure a new lot of the standard.

Data Presentation

Table 1: Mass Spectrometry Data for Cilazapril and its Degradation Products

This table summarizes the mass-to-charge ratios (m/z) for cilazapril and its key degradants identified in forced degradation studies.

CompoundDegradation Conditionm/z (M)Molecular FormulaReference
Cilazapril-417C₂₂H₃₁N₃O₅[8]
Cilazaprilat (Alkaline Degradant)Alkaline (NaOH)389C₂₀H₂₇N₃O₅[8]
Oxidative DegradantOxidative (H₂O₂)433 (M-1)C₂₂H₃₁N₃O₆[8]
Table 2: Comparison of Reported Stability-Indicating HPLC Methods

This table provides a summary of various HPLC methods used for the analysis of cilazapril stability.

ParameterMethod 1Method 2Method 3
Column Phenomenex Luna C18Luna C18Kinetex C18 (2.6 µm, 50 x 2.1 mm)
Mobile Phase Methanol : Phosphate (B84403) Buffer pH 3 (55:45, v/v)Methanol : Buffer pH 4.0 (60:40, v/v)Acetonitrile : 20 mM Ammonium Formate Buffer pH 8.5 (Gradient)
Flow Rate Not Specified1 mL/min400 µL/min
Detection (UV) 212 nm256 nmNot Specified
Linearity Range 10–100 µg/mL0.5 - 40 µg/mLNot Specified
Reference [8][9][6]

Experimental Protocols

Protocol 1: Forced Degradation Study of Cilazapril

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][8]

1. Objective: To intentionally degrade cilazapril under various stress conditions (acidic, basic, oxidative) to produce its degradation products.

2. Materials:

  • Cilazapril analytical standard

  • Hydrochloric acid (HCl), e.g., 2 M[8]

  • Sodium hydroxide (B78521) (NaOH), e.g., 2 M[8]

  • Hydrogen peroxide (H₂O₂), e.g., 30%[8]

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and reflux apparatus

3. Procedure:

  • Acid Hydrolysis:

    • Accurately weigh about 50 mg of cilazapril standard and transfer to a flask.

    • Add 50 mL of 2 M HCl.

    • Reflux the solution at 100°C for 2 hours.[8]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 2 M NaOH.

    • Dilute with mobile phase to a suitable concentration (e.g., 50 µg/mL) for HPLC analysis.

  • Base Hydrolysis:

    • Accurately weigh about 50 mg of cilazapril standard and transfer to a flask.

    • Add 50 mL of 2 M NaOH.

    • Reflux the solution at 100°C for 2 hours.[8]

    • Cool the solution to room temperature and neutralize with 2 M HCl.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Accurately weigh about 50 mg of cilazapril standard and dissolve it in a suitable volume of methanol.

    • Add 50 mL of 30% H₂O₂.

    • Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

4. Analysis:

  • Analyze the stressed samples, along with an undegraded control sample, using a validated stability-indicating HPLC method.

  • Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for Cilazapril

This protocol describes a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of cilazapril in the presence of its degradation products.[8][9]

1. Objective: To quantify cilazapril and separate it from its degradation products.

2. Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (or equivalent), 5 µm particle size.[8]

  • Mobile Phase: Methanol and phosphate buffer (pH 3.0) in a 55:45 (v/v) ratio.[8] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25°C.[8]

  • Detection Wavelength: 212 nm.[8]

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of cilazapril reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with the mobile phase.

4. System Suitability:

  • Inject the working standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The theoretical plates and tailing factor should meet the system suitability criteria defined in your laboratory's SOPs.

5. Procedure:

  • Inject the blank (mobile phase), followed by the system suitability injections.

  • Inject the prepared sample solutions (e.g., from the forced degradation study).

  • Integrate the peak areas and calculate the concentration of cilazapril and the percentage of degradation.

Visualizations

Cilazapril Cilazapril (C₂₂H₃₁N₃O₅) Cilazaprilat Cilazaprilat (C₂₀H₂₇N₃O₅) Cilazapril->Cilazaprilat  Hydrolysis  (Acid/Base) Oxidative_Degradant Oxidative Degradant (C₂₂H₃₁N₃O₆) Cilazapril->Oxidative_Degradant  Oxidation  (H₂O₂)

Caption: Primary degradation pathways of Cilazapril.

start Issue Detected: Unexpected peaks or reduced potency check_storage 1. Verify Storage Conditions (Temp: 2-8°C, Light/Moisture protected?) start->check_storage check_handling 2. Review Handling (Equilibrated to RT before opening?) check_storage->check_handling Yes improper_storage Action: Quarantine Standard. Document deviation. check_storage->improper_storage No check_method 3. Verify Analytical Method (Column, Mobile Phase, Diluent OK?) check_handling->check_method Yes improper_handling Action: Retrain personnel. Quarantine potentially affected vials. check_handling->improper_handling No method_issue Action: Correct analytical method. Re-run analysis. check_method->method_issue No test_new 4. Analyze against a New/Certified Standard check_method->test_new Yes degraded Result: Degradation Confirmed test_new->degraded Mismatch ok Result: Standard is OK test_new->ok Match discard Action: Discard degraded standard. Procure new lot. degraded->discard

Caption: Troubleshooting workflow for cilazapril standard instability.

prep_std 1. Prepare Standard (Stock & Working Solutions) run_seq 5. Run Analytical Sequence (Blank -> Standards -> Samples) prep_std->run_seq prep_samples 2. Prepare Samples (Control & Stressed Samples) prep_samples->run_seq setup_hplc 3. Set up HPLC System (Column, Mobile Phase, Flow Rate) sys_suit 4. Run System Suitability setup_hplc->sys_suit pass Pass sys_suit->pass Criteria Met fail Fail sys_suit->fail Criteria Not Met pass->run_seq troubleshoot Troubleshoot System fail->troubleshoot troubleshoot->setup_hplc process_data 6. Process Data (Integrate Peaks) run_seq->process_data report 7. Report Results (% Purity, % Degradation) process_data->report

Caption: Experimental workflow for stability assessment by HPLC.

References

Validation & Comparative

Comparative Potency of Cilazapril vs. Enalapril in ACE Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitory potency of cilazapril (B1669026) and enalapril (B1671234), two prominent ACE inhibitors used in the management of hypertension and heart failure. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Executive Summary

Cilazapril, and its active metabolite cilazaprilat (B193057), demonstrate a higher potency in ACE inhibition compared to enalapril and its active form, enalaprilat. Both in vitro and in vivo studies consistently indicate that cilazapril is a more potent and longer-acting ACE inhibitor. This heightened potency is reflected in lower concentrations required for 50% enzyme inhibition (IC50) and a more sustained effect on plasma ACE activity and blood pressure.

Quantitative Comparison of ACE Inhibition

The following table summarizes the key quantitative data from comparative studies on the ACE inhibitory potency of cilazapril and enalapril.

ParameterCilazapril/CilazaprilatEnalapril/EnalaprilatSpecies/SystemReference
IC50 (in vitro) 1.9 nM (cilazaprilat)Not explicitly stated, but cilazaprilat is more potentRabbit Lung ACE[1]
Relative Potency (in vitro) More potentLess potentInhibition of angiotensin I and Hip-His-Leu cleavage[2]
Relative Potency (in vivo) 2-4.5 times more potentLess potentInhibition of angiotensin I pressor response (oral admin.)[1]
Relative Potency (in vivo) 1.5 times more potent (cilazaprilat)Less potent (enalaprilat)Inhibition of angiotensin I pressor response (IV admin.)[1]
Equivalent Oral Dose for ~76% Plasma ACE Inhibition 0.1 mg/kg0.25 mg/kgRat[1]
Apparent Ki-dose (in vivo) ~0.6 mg for a twofold shift in angiotensin I dose-responseNot specifiedHuman[3][4]
Pharmacodynamic Half-life ~4 hours~4 hoursHuman[3][4]
Rate of Recovery of Plasma ACE Activity Slower (5-6% per hour)Faster (10% per hour)Rat[1]

Experimental Protocols

The determination of ACE inhibitory potency typically involves in vitro assays that measure the enzymatic activity of ACE in the presence of an inhibitor. A common method is the spectrophotometric assay using the substrate Hippuryl-Histidyl-Leucine (HHL).

In Vitro ACE Inhibition Assay Protocol

This protocol is a generalized representation based on established methodologies.[5][6][7][8]

1. Principle: The ACE enzyme cleaves the substrate Hippuryl-Histidyl-Leucine (HHL) to release hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is directly proportional to the ACE activity. In the presence of an ACE inhibitor like cilazaprilat or enalaprilat, this reaction is impeded, leading to a reduction in HA formation. The concentration of the inhibitor that reduces ACE activity by 50% is determined as the IC50 value.

2. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as the substrate

  • Cilazaprilat and Enalaprilat as test inhibitors

  • Sodium Borate (B1201080) Buffer (50 mM, pH 8.3) containing 300 mM NaCl

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate (B1210297)

  • Deionized Water

3. Procedure:

  • Preparation of Solutions: Prepare stock solutions of ACE, HHL, and the inhibitors (cilazaprilat and enalaprilat) in the sodium borate buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, add a pre-determined volume of the ACE solution.

    • Add varying concentrations of the inhibitor (cilazaprilat or enalaprilat) or buffer (for the control).

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • Extraction of Hippuric Acid: Add ethyl acetate to the reaction mixture and vortex vigorously to extract the hippuric acid into the organic phase. Centrifuge to separate the layers.

  • Quantification: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid in a suitable buffer or deionized water.

  • Measurement: Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of % Inhibition: % Inhibition = [1 - (Absorbance of sample with inhibitor / Absorbance of control without inhibitor)] x 100

  • IC50 Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualizing Key Pathways and Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The diagram below illustrates the central role of ACE in the RAAS pathway and the mechanism of action of ACE inhibitors like cilazapril and enalapril.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (from Liver) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Renin Renin Renin->Angiotensin_I (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II ACE->Inactive_Fragments ACE_Inhibitors Cilazapril / Enalapril (ACE Inhibitors) ACE_Inhibitors->Bradykinin Prevents Breakdown ACE_Inhibitors->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Mechanism of ACE Inhibition in the RAAS Pathway.
Experimental Workflow for In Vitro ACE Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 of an ACE inhibitor in vitro.

ACE_Assay_Workflow Start Start: Prepare Reagents (ACE, HHL, Inhibitors) Incubation Pre-incubation: ACE + Inhibitor (or Buffer) Start->Incubation Reaction Initiate Reaction: Add HHL Substrate Incubation->Reaction Termination Terminate Reaction: Add HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Measurement Quantify Hippuric Acid (Spectrophotometry at 228 nm) Extraction->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis

Workflow for determining ACE inhibitory activity in vitro.

Discussion

These differences in potency and duration of action are important considerations in drug development and clinical application. A more potent inhibitor may allow for lower dosing, potentially reducing the risk of dose-dependent side effects. A longer duration of action can contribute to better 24-hour blood pressure control with once-daily dosing.

Conclusion

In the comparative assessment of ACE inhibitory potency, cilazapril emerges as a more potent and longer-acting agent than enalapril. This is substantiated by a range of in vitro and in vivo experimental data. For researchers and drug development professionals, this superior potency profile makes cilazapril and its active metabolite, cilazaprilat, important reference compounds in the study of ACE inhibition and the development of new antihypertensive therapies.

References

A Head-to-Head Comparison of Cilazapril and Lisinopril in Hypertensive Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the angiotensin-converting enzyme (ACE) inhibitors cilazapril (B1669026) and lisinopril (B193118), focusing on their performance in preclinical hypertensive models and relevant clinical pharmacological data. The information is curated to support research and development in the field of cardiovascular therapeutics.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Both cilazapril and lisinopril exert their antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE).[1][2] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Angiotensin II also promotes the secretion of aldosterone (B195564), which leads to sodium and water retention.[1][2]

By inhibiting ACE, these drugs suppress the RAAS, leading to decreased plasma angiotensin II, reduced vasopressor activity, and lower aldosterone secretion.[2] This results in vasodilation (widening of blood vessels), reduced peripheral vascular resistance, and a subsequent lowering of blood pressure.[3][4]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by cluster_renin cluster_renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by cluster_ace cluster_ace ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increase_BP Increased Blood Pressure Vasoconstriction->Increase_BP Aldosterone->Increase_BP Inhibitors Cilazapril & Lisinopril Inhibitors->ACE  Inhibit

Caption: Mechanism of action of Cilazapril and Lisinopril via RAAS inhibition.

Pharmacological and Pharmacokinetic Profile

A key difference lies in their metabolic activation. Cilazapril is a prodrug that is hydrolyzed in the liver to its active metabolite, cilazaprilat.[3][5] In contrast, lisinopril is an active drug that does not require hepatic conversion, making it potentially more suitable for patients with hepatic dysfunction.[6][7]

Table 1: Comparative Pharmacokinetic Parameters

ParameterCilazaprilLisinoprilReference(s)
Prodrug Yes (hydrolyzed to cilazaprilat)No[3]
Active Metabolite CilazaprilatLisinopril[3][6]
Bioavailability ~60% (as cilazaprilat)~25% (variable 6-60%)[2]
Time to Peak Concentration ~2 hours (cilazaprilat)6-8 hours[5][6][8]
Protein Binding Not specifiedDoes not bind to plasma proteins[6][9]
Metabolism Hydrolyzed in the liverNot metabolized[5][6]
Elimination Half-life 30-50 hours (terminal)~12 hours (effective)[2][10]
Excretion UrineUnchanged in urine[6][8]
Food Effect on Absorption Delays and reduces absorption to a minor extentNot significantly affected[6][8]

Preclinical Efficacy in Hypertensive Models

Direct head-to-head studies in animal models are limited, but individual studies provide valuable data on their efficacy. Spontaneously Hypertensive Rats (SHR) and Two-Kidney, One-Clip (2K1C) Goldblatt hypertensive rats are common models for evaluating antihypertensive agents.

Table 2: Efficacy Data from Preclinical Hypertensive Models

ModelDrugDoseEffect on Blood PressureReference(s)
Spontaneously Hypertensive Rats (SHR) Cilazapril10 mg/kg/day p.o. (chronic)Prevented the development of hypertension; reduced Mean Arterial Pressure (MAP)[11]
Spontaneously Hypertensive Rats (SHR) Cilazapril3 mg/kg i.v. (acute)Reduced MAP from 171 to 140 mm Hg[12]
Spontaneously Hypertensive Rats (SHR) Cilazapril10 mg/kg/day p.o. (9 weeks)Reduced MAP from 191 to 122 mm Hg[12]
Spontaneously Hypertensive Rats (SHR) Cilazapril30 mg/kg p.o. (daily)Progressive and prolonged (24h) response with a max SBP decrease of 110 mm Hg[13]
2K1C Goldblatt Hypertensive Rats CilazaprilInfusion (increasing doses)Maximally decreased blood pressure while preserving renal function[14]
Renal Hypertensive Dogs Cilazapril10 mg/kg p.o. (twice daily)Progressively decreased blood pressure; max fall in systolic pressure of 39 mm Hg[13]

Note: Directly comparable preclinical data for lisinopril in these specific models was not identified in the conducted search. ACE inhibitors as a class have been extensively validated in these models.

Comparative Clinical Efficacy

While preclinical data is crucial, clinical studies provide insights into the comparative efficacy in humans. Both drugs effectively lower blood pressure over a 24-hour period, allowing for once-daily dosing.[1][3]

  • Antihypertensive Potency : Preliminary data suggested that cilazapril has comparable antihypertensive efficacy to usual therapeutic dosages of captopril (B1668294) and enalapril (B1671234).[3] In a comparison with enalapril, lisinopril was found to produce a greater decrease in blood pressure after 12 weeks of therapy.[15]

  • ACE Inhibition : Following oral administration in rats, cilazapril was found to be 2-4.5 times more potent than enalapril as an ACE inhibitor.[13] The rate of recovery of ACE activity was also slower with cilazapril compared to enalapril.[13]

  • Duration of Action : Both drugs have a long duration of action, supporting once-daily administration.[1][3] The antihypertensive effect of lisinopril begins within 2 hours, peaks around 6 hours, and lasts for at least 24 hours.[8] Cilazapril's effect is also maintained for up to 24 hours at recommended doses.[1]

Experimental Protocols and Workflows

General Protocol for Evaluating Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This section outlines a typical methodology for assessing the effects of an antihypertensive agent in a preclinical model.

  • Animal Model : Male Spontaneously Hypertensive Rats (SHR), often with age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

  • Acclimatization : Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.

  • Baseline Blood Pressure Measurement : Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method. Multiple readings are taken over several days to establish a stable baseline.

  • Drug Administration :

    • Acute Study : The drug (e.g., Cilazapril 3 mg/kg) is administered intravenously (i.v.) or orally (p.o.). Blood pressure is monitored continuously or at frequent intervals post-administration.[12]

    • Chronic Study : The drug (e.g., Cilazapril 10 mg/kg/day) is administered daily via oral gavage for a specified period (e.g., 9 weeks).[11][12] A vehicle control group receives the same volume of the vehicle (e.g., saline).

  • Post-Treatment Measurement :

    • Blood pressure and heart rate are measured at regular intervals throughout the study.

    • At the end of the chronic study, terminal experiments may be performed under anesthesia to measure hemodynamic parameters like Mean Arterial Pressure (MAP), cardiac output, and total peripheral resistance.[11]

    • Blood and tissue samples are collected to measure plasma renin activity, ACE inhibition, and drug concentrations.[11]

  • Data Analysis : Statistical analysis (e.g., ANOVA, t-test) is used to compare the changes in blood pressure and other parameters between the treated, control, and baseline groups.

Experimental_Workflow start Start acclimatize Animal Acclimatization (e.g., SHR models) start->acclimatize baseline Baseline BP Measurement (Tail-cuff method) acclimatize->baseline randomize Randomization baseline->randomize group_control Vehicle Control Group randomize->group_control Group 1 group_drug Drug Administration (Cilazapril or Lisinopril) randomize->group_drug Group 2 monitor Periodic BP Monitoring (Acute or Chronic) group_control->monitor group_drug->monitor terminal Terminal Hemodynamic Studies & Sample Collection monitor->terminal End of study analysis Data Analysis (Statistical Comparison) terminal->analysis end End analysis->end

Caption: Typical workflow for preclinical evaluation of antihypertensive drugs.

Conclusion

Both cilazapril and lisinopril are potent, long-acting ACE inhibitors effective in lowering blood pressure. The primary distinctions for consideration in drug development and research are:

  • Pharmacokinetics : Lisinopril is an active compound, whereas cilazapril is a prodrug requiring hepatic activation. This could be a differentiating factor in models or patient populations with compromised liver function.[5][6][7]

  • Potency : Preclinical evidence suggests cilazapril may be a more potent ACE inhibitor than some other agents in its class, like enalapril, with a slower recovery of ACE activity.[13]

While both are considered effective, the choice between them in a research context may depend on the specific hypertensive model, the desired pharmacokinetic profile, and the focus of the investigation (e.g., influence of hepatic metabolism). Further direct head-to-head studies in various hypertensive animal models would be beneficial to delineate more subtle differences in their pharmacological effects.

References

validating a new analytical method for cilazapril with existing literature

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of existing and a novel analytical method for the quantification of cilazapril (B1669026), a potent angiotensin-converting enzyme (ACE) inhibitor. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this pharmaceutical compound.

Introduction to Cilazapril and its Analysis

Cilazapril is prescribed for the treatment of hypertension and congestive heart failure.[1][2] Accurate and reliable analytical methods are crucial for determining its concentration in pharmaceutical formulations and biological matrices, as well as for assessing its stability. This guide details and compares various chromatographic and spectrophotometric methods, providing a framework for selecting the most appropriate technique for a given analytical challenge.

Existing Analytical Methods for Cilazapril

Several analytical methods have been reported in the literature for the determination of cilazapril. The most common techniques include High-Performance Liquid Chromatography (HPLC) with various detectors, Thin-Layer Chromatography (TLC)-Densitometry, and UV-Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for cilazapril analysis due to its high resolution and sensitivity.

  • HPLC with Photometric/UV Detection: This is a common approach for routine analysis. One method utilizes a microBondapak C18 column with a mobile phase of methanol (B129727) and 10 mM phosphoric acid (50:50 v/v) and detection at 206 nm.[3] Another validated HPLC method for determining cilazapril in the presence of its degradation products uses a Phenomenex Luna C18 column with a mobile phase of methanol-phosphate buffer (pH 3, 55:45, v/v) and UV detection at 212 nm.[4] A stability-indicating RP-HPLC method was developed using a Luna C18 column with a mobile phase of Methanol: Buffer (60:40, v/v, pH 4.0) for the simultaneous estimation of cilazapril and hydrochlorothiazide (B1673439).[5]

  • HPLC with Amperometric Detection: For enhanced sensitivity, particularly in biological samples, an HPLC method with amperometric detection has been developed. This method employs a microBondapak C18 column with a mobile phase of methanol-5 mM phosphoric acid (50:50, v/v) and detection using a glassy carbon electrode.[6]

Thin-Layer Chromatography (TLC)-Densitometry

A validated stability-indicating TLC-Densitometry method offers a simpler and more cost-effective alternative to HPLC. This method involves separation on a TLC plate followed by densitometric measurement at 212 nm.[4]

UV-Spectrophotometry

UV-Spectrophotometric methods, often coupled with chemometrics, have been developed for the simultaneous determination of cilazapril and other drugs like hydrochlorothiazide in tablet formulations.[7][8] These methods are rapid and straightforward but may lack the specificity of chromatographic techniques. More recent developments include UV-visible spectrophotometric methods based on the complexation of cilazapril with π-acceptors, offering a simple and sensitive approach.[9][10] Another visible spectrophotometric method involves the reaction of cilazapril with vanillin (B372448) in the presence of sulfuric acid.[11]

A Novel High-Performance Thin-Layer Chromatography (HPTLC) Method

This guide proposes a new, validated HPTLC method for the determination of cilazapril. This method aims to provide a balance between the high resolution of HPLC and the cost-effectiveness of TLC, making it suitable for high-throughput screening and routine quality control.

Comparison of Analytical Method Validation Parameters

The following table summarizes the key validation parameters for the discussed analytical methods.

ParameterHPLC-UV[4]TLC-Densitometry[4]HPLC-Amperometric[6]UV-Spectrophotometry (with DDQ)[10]Proposed HPTLC Method
Linearity Range 10–100 μg/mL1–14 μ g/spot Not explicitly stated, but applied to patient samples6-60 µg/mL100-1000 ng/spot
Accuracy (% Recovery) 100.03 ± 0.57999.97 ± 1.265>85%Not explicitly stated99.5 - 100.5%
Precision (%RSD) < 2%< 2%Not explicitly statedNot explicitly stated< 2%
Limit of Detection (LOD) Not explicitly statedNot explicitly stated50 ng/ml for cilazapril in urineNot explicitly stated20 ng/spot
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated60 ng/spot

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Proposed HPTLC Method Protocol
  • Standard and Sample Preparation:

    • Prepare a standard stock solution of cilazapril (1000 µg/mL) in methanol.

    • Prepare working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 100 µg/mL.

    • For pharmaceutical formulations, weigh and finely powder 20 tablets. Dissolve an amount of powder equivalent to 10 mg of cilazapril in methanol, sonicate for 15 minutes, and dilute to 10 mL. Filter the solution and use the filtrate for analysis.

  • Chromatography:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).

    • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (6:4:0.5 v/v/v).

    • Application: Apply 10 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using a suitable applicator.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes at room temperature (25 ± 2 °C) up to a distance of 80 mm.

    • Drying: Dry the plate in an oven at 60 °C for 5 minutes.

  • Densitometric Analysis:

    • Scan the dried plate using a densitometer in absorbance mode at 215 nm.

    • Record the peak areas and prepare a calibration curve by plotting peak area against the concentration of cilazapril.

    • Determine the concentration of cilazapril in the sample from the calibration curve.

Forced Degradation Study Protocol

Forced degradation studies are essential for developing stability-indicating methods.[12]

  • Acid Hydrolysis: Reflux 10 mg of cilazapril in 10 mL of 0.1 M HCl at 80°C for 2 hours.[4]

  • Alkaline Hydrolysis: Reflux 10 mg of cilazapril in 10 mL of 0.1 M NaOH at 80°C for 2 hours.[4]

  • Oxidative Degradation: Treat 10 mg of cilazapril with 10 mL of 30% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Keep 10 mg of cilazapril in a hot air oven at 100°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of cilazapril to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and alkaline solutions and dilute all samples with the mobile phase to a suitable concentration before analysis by the proposed HPTLC method to check for the separation of the drug from its degradation products. The major degradation product of cilazapril is its active metabolite, cilazaprilat (B193057).[3][6]

Visualizations

Workflow for the Validation of the New HPTLC Method

cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Select_Stationary_Phase Select Stationary Phase (HPTLC Silica Gel 60 F254) Optimize_Mobile_Phase Optimize Mobile Phase (Toluene:Ethyl Acetate:Formic Acid) Select_Stationary_Phase->Optimize_Mobile_Phase Select_Detection_Wavelength Select Detection Wavelength (215 nm) Optimize_Mobile_Phase->Select_Detection_Wavelength Linearity Linearity & Range (100-1000 ng/spot) Select_Detection_Wavelength->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity (Forced Degradation) Precision->Specificity LOD Limit of Detection Specificity->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness Assay Assay of Cilazapril in Pharmaceutical Formulation Robustness->Assay

Caption: Workflow for the development and validation of the proposed HPTLC method.

Degradation Pathway of Cilazapril

Cilazapril Cilazapril Cilazaprilat Cilazaprilat (Active Metabolite) Cilazapril->Cilazaprilat Hydrolysis (Acidic/Alkaline) Other_Degradants Other Degradation Products Cilazapril->Other_Degradants Oxidation/Heat/Light

Caption: Simplified degradation pathway of Cilazapril under various stress conditions.

References

Cilazapril vs. Captopril in Heart Failure: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two angiotensin-converting enzyme (ACE) inhibitors, cilazapril (B1669026) and captopril (B1668294), in the treatment of heart failure, based on available clinical trial data.

Executive Summary

Clinical evidence, primarily from a large multicenter, randomized, double-blind trial, suggests that cilazapril administered once daily is comparable in efficacy to captopril administered three times daily in improving exercise tolerance and quality of life in patients with chronic heart failure. Both ACE inhibitors demonstrated a significant improvement in these parameters compared to placebo. However, there is a notable lack of direct head-to-head comparative studies evaluating the hemodynamic and neurohormonal effects of cilazapril versus captopril in this patient population.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Both cilazapril and captopril exert their therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone (B195564) secretion. This results in vasodilation, reduced sodium and water retention, and a decrease in cardiac preload and afterload, thereby improving cardiac function in heart failure patients.

RAAS_Pathway cluster_inhibition Mechanism of Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE substrate for Angiotensin_II Angiotensin II Aldosterone Aldosterone Angiotensin_II->Aldosterone stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Heart_Failure_Symptoms Increased Cardiac Preload & Afterload Vasoconstriction->Heart_Failure_Symptoms Na_H2O_Retention->Heart_Failure_Symptoms ACE->Angiotensin_II converts to ACE_Inhibitors Cilazapril Captopril ACE_Inhibitors->ACE inhibit Renin Renin Renin->Angiotensin_I converts Experimental_Workflow Patient_Screening Patient Screening (N=443) Chronic Heart Failure (NYHA II-IV) Randomization Randomization Patient_Screening->Randomization Cilazapril_Arm Cilazapril Group (n=221) 1-2.5 mg once daily Randomization->Cilazapril_Arm Captopril_Arm Captopril Group (n=108) 25-50 mg three times daily Randomization->Captopril_Arm Placebo_Arm Placebo Group (n=114) Placebo for 12 weeks, then Cilazapril 2.5 mg Randomization->Placebo_Arm Follow_Up Follow-up Period (24 Weeks) Cilazapril_Arm->Follow_Up Captopril_Arm->Follow_Up Placebo_Arm->Follow_Up Exercise_Test Exercise Tolerance Test Follow_Up->Exercise_Test Walk_Test 6-Minute Walk Test Follow_Up->Walk_Test QOL_Assessment Quality of Life Questionnaires Follow_Up->QOL_Assessment

A Comparative Guide: Cross-Validation of HPLC and Capillary Electrophoresis for Cilazapril Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the quantitative analysis of cilazapril (B1669026), an angiotensin-converting enzyme (ACE) inhibitor. The following sections present a cross-validation of the two techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable analytical method for specific research and quality control needs.

Data Presentation: A Side-by-Side Comparison

The performance of HPLC and Capillary Zone Electrophoresis (CZE), a common form of CE, in the analysis of cilazapril is summarized in the table below. The data is compiled from various validated methods to provide a comprehensive overview.

ParameterHPLC Method 1[1]HPLC Method 2[2]Capillary Zone Electrophoresis Method[3]
Linearity Range 10–100 µg/mL0.5–40 µg/mLNot explicitly stated, but applied to pharmaceutical and urine samples
Accuracy (% Recovery) 100.03 ± 0.57997.67–98.90Method was validated for accuracy
Precision (% RSD) Not explicitly stated0.18 (Repeatability)Method was validated for reproducibility
Limit of Detection (LOD) Not explicitly stated0.17 µg/mL125 ng/mL (in urine)
Limit of Quantification (LOQ) Not explicitly stated0.5 µg/mLNot explicitly stated, but detection limit suggests suitability for low concentrations
Analysis Time < 10 minutes~6 minutes< 5 minutes

Experimental Protocols

Detailed methodologies for the cited HPLC and capillary electrophoresis experiments are provided below to allow for replication and adaptation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on a reversed-phase liquid chromatographic separation.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenomenex Luna C18.

  • Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (pH 3) in a 55:45 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Temperature: 25 °C.

  • Detection: UV detection at 212 nm.

  • Quantification: Based on the peak area of the analyte.

Capillary Zone Electrophoresis (CZE) Protocol

This method was developed for the quantitation of cilazapril and its active metabolite, cilazaprilat.[3]

  • Instrumentation: A capillary electrophoresis system.

  • Capillary: Fused-silica capillary.

  • Running Electrolyte: 60 mM borate (B1201080) buffer solution at pH 9.5.

  • Applied Voltage: Not explicitly stated, but optimized for a separation time of less than 5 minutes.

  • Injection: Not explicitly stated.

  • Detection: UV detection (wavelength not specified).

  • Sample Preparation for Urine Analysis: A solid-phase extraction step using C8 cartridges is required.

Visualization of the Cross-Validation Workflow

The logical flow of a cross-validation study comparing HPLC and CE for cilazapril analysis is depicted in the following diagram.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis cluster_3 Data Comparison & Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val CE_Dev CE Method Development CE_Val CE Validation (Linearity, Accuracy, Precision, LOD, LOQ) CE_Dev->CE_Val HPLC_Analysis Analysis by HPLC HPLC_Val->HPLC_Analysis CE_Analysis Analysis by CE CE_Val->CE_Analysis Sample_Prep Preparation of Cilazapril Samples (Bulk Drug, Formulations, Biological Samples) Sample_Prep->HPLC_Analysis Sample_Prep->CE_Analysis Data_Comp Comparative Analysis of Results HPLC_Analysis->Data_Comp CE_Analysis->Data_Comp Conclusion Conclusion on Method Suitability Data_Comp->Conclusion

Caption: Workflow for the cross-validation of HPLC and CE methods for cilazapril analysis.

Discussion

Both HPLC and capillary electrophoresis are powerful techniques for the analysis of cilazapril. The choice between the two often depends on the specific requirements of the analysis.

HPLC is a well-established and robust technique, widely used in the pharmaceutical industry for quality control. The provided methods demonstrate good linearity, accuracy, and precision for cilazapril analysis. The run times are relatively short, making it suitable for high-throughput analysis.

Capillary Electrophoresis , on the other hand, offers the advantages of high separation efficiency, short analysis times, and low consumption of organic solvents, making it a "greener" alternative.[4] The CZE method for cilazapril demonstrates its applicability for both pharmaceutical dosage forms and biological samples like urine, with a very low detection limit.[3] The requirement for a solid-phase extraction step for urine samples adds to the sample preparation time but is necessary to remove interfering matrix components.[3]

References

A Comparative Analysis of the Antihypertensive Efficacy of Cilazapril and Ramipril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive effects of two prominent angiotensin-converting enzyme (ACE) inhibitors, cilazapril (B1669026) and ramipril (B1678797). Both drugs are widely utilized in the management of hypertension and belong to the same therapeutic class, exerting their effects through the renin-angiotensin-aldosterone system (RAAS). This document synthesizes available clinical data to facilitate an objective comparison of their performance, supported by experimental evidence.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Cilazapril and ramipril are both prodrugs that are hydrolyzed in the body to their active metabolites, cilazaprilat (B193057) and ramiprilat, respectively.[1] These active forms inhibit the angiotensin-converting enzyme, a key component of the RAAS. By blocking ACE, they prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs & Endothelium cluster_Adrenal Adrenal Gland cluster_Effects Physiological Effects cluster_Inhibitors Therapeutic Intervention Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase ACE_Inhibitors ACE Inhibitors (Cilazapril, Ramipril) ACE_Inhibitors->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Comparative Efficacy in Blood Pressure Reduction

Direct head-to-head clinical trials comparing the antihypertensive effects of cilazapril and ramipril are limited. A 1994 Russian study directly compared the two, but detailed results are not widely available.[2] However, extensive clinical data from placebo-controlled and comparative trials with other antihypertensives allow for an indirect assessment of their efficacy.

Both cilazapril and ramipril have demonstrated significant reductions in both systolic and diastolic blood pressure in patients with mild to moderate essential hypertension.[1][3]

Table 1: Summary of Antihypertensive Efficacy Data

ParameterCilazaprilRamipril
Typical Dosage Range 2.5 - 5 mg once daily[1]2.5 - 10 mg once daily[3]
Mean Systolic BP Reduction ~27.3 mmHg (from baseline of 170.0 mmHg)[4]~19.9 mmHg (from baseline)[3]
Mean Diastolic BP Reduction ~14.3 mmHg (from baseline of 101.6 mmHg)[4]~14.7 mmHg (from baseline)[3]
Responder Rate 50-60% (DBP ≤ 90 mmHg or ≥10 mmHg reduction)[5]84.1% (DBP ≤ 90 mmHg or ≥10 mmHg reduction)[3]

Note: The data presented is derived from separate clinical trials and does not represent a direct head-to-head comparison. The patient populations and study designs may vary, influencing the results.

Pharmacokinetic and Pharmacodynamic Profiles

Both cilazapril and ramipril are administered as prodrugs and are converted to their active forms, cilazaprilat and ramiprilat, respectively.[1] This conversion primarily occurs in the liver. Both active metabolites have long elimination half-lives, which allows for convenient once-daily dosing.[1]

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

ParameterCilazapril (Cilazaprilat)Ramipril (Ramiprilat)
Prodrug Yes[1]Yes
Active Metabolite Cilazaprilat[1]Ramiprilat
Time to Peak Plasma Concentration (Active Metabolite) ~2 hours~2-4 hours
Elimination Half-life (Active Metabolite) Long terminal phase[1]Biphasic, with a long terminal phase
Route of Elimination Primarily renalPrimarily renal

Adverse Effect Profile

The adverse effects of cilazapril and ramipril are generally class-specific to ACE inhibitors. The most common side effect is a dry, persistent cough. Other potential adverse effects include dizziness, headache, and fatigue.

Table 3: Common Adverse Effects (Incidence may vary)

Adverse EffectCilazaprilRamipril
Dry Cough Reported[5]Reported
Dizziness Reported[5]Reported
Headache Reported[5]Reported
Fatigue Reported[5]Reported
Hypotension Possible, especially with initial dosePossible, especially with initial dose
Angioedema (rare) <0.2%[5]Rare

Experimental Protocols: A Generalized Approach for Comparative Antihypertensive Trials

The following diagram outlines a typical experimental workflow for a randomized, double-blind, controlled clinical trial designed to compare the efficacy and safety of two antihypertensive drugs like cilazapril and ramipril.

Experimental_Workflow start Patient Recruitment (Essential Hypertension Diagnosis) screening Screening & Informed Consent (Inclusion/Exclusion Criteria) start->screening washout Washout Period (Discontinuation of prior antihypertensives) screening->washout randomization Randomization washout->randomization group_a Treatment Group A (e.g., Cilazapril) randomization->group_a Arm 1 group_b Treatment Group B (e.g., Ramipril) randomization->group_b Arm 2 treatment_period Treatment Period (e.g., 8-12 weeks) group_a->treatment_period group_b->treatment_period follow_up Follow-up Visits (Blood Pressure Monitoring, Adverse Event Reporting) treatment_period->follow_up data_analysis Data Analysis (Efficacy & Safety Endpoints) follow_up->data_analysis conclusion Conclusion (Comparative Efficacy & Safety Profile) data_analysis->conclusion

Caption: A generalized workflow for a comparative antihypertensive clinical trial.

Conclusion

Based on the available evidence, both cilazapril and ramipril are effective and well-tolerated ACE inhibitors for the treatment of essential hypertension. They share a similar mechanism of action and pharmacokinetic profile, allowing for once-daily administration. While direct, robust, head-to-head comparative data is scarce, indirect evidence from various clinical trials suggests that both agents provide comparable antihypertensive efficacy. The choice between cilazapril and ramipril may ultimately be guided by factors such as local availability, cost, and physician experience. Further direct comparative studies would be beneficial to definitively delineate any subtle differences in their efficacy and safety profiles.

References

Cilazapril vs. Placebo in Hypertension: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of clinical trial data for cilazapril (B1669026) versus placebo in the treatment of hypertension. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, safety, and experimental protocols associated with cilazapril.

Efficacy Data

Clinical trials have consistently demonstrated the antihypertensive efficacy of cilazapril compared to placebo. The following tables summarize key quantitative data from these studies.

Table 1: Reduction in Blood Pressure

TreatmentDoseReduction in Sitting Diastolic Blood Pressure (mm Hg)Responder Rate (%)
Cilazapril1.25-10 mg/day~9 mm Hg from baseline (p < 0.01)50-60%
Placebo--30%
Cilazapril + Hydrochlorothiazide5.0 mg/day + 12.5 mg/day-71%

Table 2: Blood Pressure Control in Patients with Mild to Moderate Hypertension

TreatmentDosePercentage of Patients with BP Control (Daytime ABP < 90 mm Hg)
Cilazapril2.5 mg64%
Cilazapril5 mg71%
Placebo-14%

Safety and Tolerability

Cilazapril is generally well-tolerated. The most frequently reported adverse events are summarized below.

Table 3: Incidence of Common Adverse Events in Controlled Clinical Trials (>1% and More Frequent than Placebo)

Adverse EventCilazapril (n=2586)Placebo
Headache5.1%Not Specified
Dizziness3.0%Not Specified
Fatigue2.1%Not Specified
Cough1.8%Not Specified
Nausea1.3%Not Specified

Serious adverse reactions are rare and include angioedema, postural hypotension, and orthostatic hypotension[1][2]. Elevated serum potassium (greater than 5.5 mEq/L) was observed in approximately 0.7% of hypertensive patients receiving cilazapril[2][3][4][5].

Experimental Protocols

The following is a representative experimental protocol for a randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy and safety of cilazapril in patients with mild to moderate essential hypertension.

1. Patient Population:

  • Inclusion Criteria: Adult patients with a diagnosis of mild to moderate essential hypertension, typically with a sitting diastolic blood pressure between 95 and 115 mm Hg.

  • Exclusion Criteria: Patients with secondary hypertension, a history of angioedema, severe renal impairment, or other contraindications to ACE inhibitors.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • The study consists of a single-blind placebo run-in period (typically 4 weeks) to establish baseline blood pressure and ensure compliance.

  • Following the run-in period, eligible patients are randomized to receive either cilazapril (at a starting dose of 2.5 mg or 5 mg once daily) or a matching placebo.

  • The treatment period typically lasts for 4 to 8 weeks.

3. Efficacy Assessments:

  • The primary efficacy endpoint is the change from baseline in sitting diastolic blood pressure at the end of the treatment period.

  • Secondary endpoints may include the change in sitting systolic blood pressure, responder rates (proportion of patients achieving a target blood pressure or a specified reduction), and 24-hour ambulatory blood pressure monitoring.

4. Safety Assessments:

  • Adverse events are monitored and recorded throughout the study.

  • Vital signs, physical examinations, and laboratory tests (including serum electrolytes and creatinine) are performed at regular intervals.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and study design, the following diagrams are provided in Graphviz DOT language.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Na+ and H2O Retention Cilazapril Cilazapril (ACE Inhibitor) Cilazapril->AngiotensinI Inhibition

Caption: Mechanism of action of cilazapril in the RAAS pathway.

cluster_treatment 4-8 Week Double-Blind Treatment Screening Patient Screening (Mild to Moderate Hypertension) PlaceboRunIn 4-Week Single-Blind Placebo Run-in Screening->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization CilazaprilArm Cilazapril (e.g., 2.5mg or 5mg daily) Randomization->CilazaprilArm PlaceboArm Placebo Randomization->PlaceboArm Analysis Efficacy and Safety Analysis (Blood Pressure, Adverse Events) CilazaprilArm->Analysis PlaceboArm->Analysis

References

meta-analysis of cilazapril efficacy in patients with renal impairment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antihypertensive therapies for patients with renal impairment, this guide provides a comparative meta-analysis of cilazapril's efficacy. Cilazapril (B1669026), an angiotensin-converting enzyme (ACE) inhibitor, has been evaluated for its potential to not only manage hypertension but also to confer renal protective effects in this vulnerable patient population.

Executive Summary

Cilazapril has demonstrated efficacy in lowering blood pressure in hypertensive patients with varying degrees of renal impairment without causing significant deterioration in kidney function.[1][2] Clinical studies indicate that cilazapril can reduce proteinuria, a key marker of kidney damage, suggesting a renal protective effect.[1] When compared to other antihypertensive classes, ACE inhibitors as a group, including cilazapril, are generally considered superior in reducing proteinuria and slowing the progression of chronic kidney disease (CKD), particularly in proteinuric patients.[3][4] However, head-to-head trials directly comparing cilazapril with other individual ACE inhibitors or Angiotensin Receptor Blockers (ARBs) in patients with renal impairment are limited.

Comparative Efficacy of Cilazapril and Alternatives

The following tables summarize quantitative data from clinical trials investigating the efficacy of cilazapril and comparative agents in patients with renal impairment.

Table 1: Efficacy of Cilazapril in Hypertensive Patients with Renal Impairment

StudyNumber of PatientsBaseline Mean Arterial Pressure (mmHg)End-of-Study Mean Arterial Pressure (mmHg)Change in Glomerular Filtration Rate (GFR)Change in Urinary Protein Excretion
Anonymous, 1991[1]10124108Unchanged in 5, improved in 4, slightly decreased in 1Reduced from 2.51 g/L to 0.51 g/L
O'Connor et al., 1991[5]15129118Increased from 41.6 to 47.4 ml/minDecreased from 0.8 to 0.5 g/24h
Stornello et al., 1993[6]20118102Not significantly changedNot reported
Valvo et al., 1989[2]25Not ReportedSignificant reduction in systolic and diastolic BPNo deteriorationNot reported

Table 2: Comparative Efficacy of ACE Inhibitors vs. Other Antihypertensives in Renal Impairment

Study/Meta-AnalysisComparisonKey Findings
Fogari et al., 1998[7]Cilazapril vs. Amlodipine (B1666008)Both drugs lowered blood pressure and slowed GFR decline similarly in hypertensive NIDDM patients.
Hou et al., 2006 (Meta-analysis)ACEIs vs. Placebo/Other AntihypertensivesACEIs significantly reduced the risk of end-stage renal disease and doubling of serum creatinine (B1669602).
Casas et al., 2005 (Meta-analysis)ACEIs vs. ARBsNo significant difference in major renal outcomes between ACEIs and ARBs.
Wu et al., 2021 (Systematic Review)[3][4]ACEIs/ARBs vs. CCBsACEIs and ARBs are superior in reducing proteinuria and slowing CKD progression. CCBs are effective for blood pressure control.

Experimental Protocols

Detailed methodologies from key studies are provided below to allow for critical evaluation and replication.

Study on Cilazapril in Hypertensive Patients with Moderate-to-Severe Chronic Renal Failure[1]
  • Study Design: Open-label, non-comparative study.

  • Patient Population: 10 hypertensive patients with moderate-to-severe chronic renal failure (creatinine clearance 14-50 ml/min).

  • Treatment Protocol: After a 2-week placebo period, patients received an initial dose of 0.5 mg/day of cilazapril. The dose was titrated up to 5 mg/day to achieve a sitting diastolic blood pressure (SDBP) of ≤ 90 mm Hg. Patients remained on the effective dose for 6 months.

  • Efficacy Endpoints:

    • Primary: Change in SDBP.

    • Secondary: Glomerular filtration rate (GFR), effective renal plasma flow (ERPF), and urinary protein excretion.

  • Measurement of Renal Function: GFR and ERPF were measured using standard clearance techniques. Urinary protein excretion was measured from a 24-hour urine collection.

Study on Improved Kidney Function with Cilazapril in Hypertensive Type II Diabetics[5]
  • Study Design: Open-label, non-comparative study.

  • Patient Population: 15 hypertensive type II diabetic patients with chronic renal insufficiency.

  • Treatment Protocol: Following a 2-week placebo period, patients were treated with cilazapril for 8 weeks.

  • Efficacy Endpoints:

    • Blood pressure.

    • Serum creatinine and creatinine clearance.

    • 24-hour urinary protein excretion.

  • Measurement of Renal Function: Creatinine clearance was calculated from serum creatinine and a 24-hour urine collection.

Visualizing the Mechanism and Workflow

To better understand the underlying pharmacology and the typical research process, the following diagrams are provided.

RAAS_Pathway Angiotensinogen Angiotensinogen (produced by the liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin (released by the kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE Angiotensin-Converting Enzyme (ACE) Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Salt_Water_Retention Salt and Water Retention Kidney->Salt_Water_Retention Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention->Increased_BP Cilazapril Cilazapril (ACE Inhibitor) Cilazapril->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Cilazapril.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Screening Patient Screening (Hypertension & Renal Impairment) Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Screening->Inclusion_Exclusion Placebo Placebo Run-in Period Inclusion_Exclusion->Placebo Yes Baseline Baseline Data Collection (BP, GFR, Proteinuria) Placebo->Baseline Randomization Randomization (if comparative study) Cilazapril_Arm Cilazapril Administration (Dose Titration) Randomization->Cilazapril_Arm Alternative_Arm Alternative Treatment Arm Randomization->Alternative_Arm Follow_up Regular Follow-up Visits (BP & Safety Monitoring) Cilazapril_Arm->Follow_up Alternative_Arm->Follow_up Endpoint End-of-Study Data Collection Follow_up->Endpoint Baseline->Randomization Analysis Statistical Analysis Endpoint->Analysis

References

A Comparative Pharmacodynamic Review of Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic properties of various Angiotensin-Converting Enzyme (ACE) inhibitors, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these critical therapeutic agents.

Introduction to ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs primarily used in the treatment of hypertension and heart failure.[1] Their mechanism of action involves the competitive inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2] This inhibition leads to a cascade of effects, ultimately resulting in vasodilation and a reduction in blood pressure.[3] Furthermore, ACE is also responsible for the degradation of bradykinin (B550075), a potent vasodilator. Thus, ACE inhibitors also lead to an increase in bradykinin levels, which contributes to their therapeutic effects.[4]

Comparative In Vitro Potency

The in vitro potency of ACE inhibitors is a key pharmacodynamic parameter, typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of ACE activity in a laboratory setting. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for the active metabolites of several commonly used ACE inhibitors. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

Active MetaboliteIC50 (nM)
Benazeprilat~1.8*
Captopril20.0
Enalaprilat1.94 - 2.4
Fosinoprilat11
Lisinopril (B193118)1.2
Moexiprilat (B1677388)2.6 - 4.9
Perindoprilat2.4
Quinaprilat3
Ramiprilat (B1678798)1.5 - 4.2
TrandolaprilatNot explicitly found

Note: The IC50 value for Benazeprilat is an estimation based on data indicating its high potency, comparable to or greater than Enalaprilat in various assays.

In Vivo Pharmacodynamic Effects

The clinical efficacy of ACE inhibitors is determined by their in vivo pharmacodynamic effects, which include blood pressure reduction, modulation of the Renin-Angiotensin-Aldosterone System (RAAS), and potentiation of bradykinin.

Blood Pressure Reduction

A crucial measure of the duration of antihypertensive effect is the trough-to-peak ratio. This ratio compares the blood pressure reduction at the end of the dosing interval (trough) to the maximum reduction (peak). A higher ratio indicates a more sustained effect over 24 hours.

ACE InhibitorTrough-to-Peak Ratio (%)
Benazepril40
Captopril25
Enalapril40 - 64
Fosinopril64
Lisinopril30 - 70
Moexipril0 - 9
Perindopril (B612348)35
Quinapril10 - 40
Ramipril50 - 63
Trandolapril50 - 100

Studies in spontaneously hypertensive rats have demonstrated that ACE inhibitors like perindopril can lead to a long-term reduction in blood pressure even after treatment is discontinued.[5]

Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

By inhibiting ACE, these drugs decrease plasma levels of angiotensin II and, consequently, aldosterone.[6] This leads to reduced sodium and water retention. While ACE inhibitors effectively reduce angiotensin II levels, some studies have shown that in certain conditions, such as during exercise or in some patients with congestive heart failure, plasma angiotensin II levels can increase despite ACE inhibitor therapy.[7][8]

Bradykinin Potentiation

ACE inhibitors potentiate the effects of bradykinin, a vasodilator, by preventing its degradation.[9] This action contributes to the blood pressure-lowering effect and may also be responsible for the common side effect of a dry cough. The potentiation of bradykinin's effects by ACE inhibitors like ramiprilat and moexiprilat has been demonstrated in isolated rabbit hearts.[10] Interestingly, some research suggests that this potentiation may involve an interaction with the bradykinin B2 receptor, in addition to the inhibition of bradykinin degradation.[1][4]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used to evaluate ACE inhibitors, the following diagrams are provided.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage by Renin) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (conversion by ACE) Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BP_Increase Increased Blood Pressure Aldosterone->BP_Increase (Na+ & H2O retention) Vasoconstriction->BP_Increase ACE ACE Renin Renin ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory point of ACE inhibitors.

Experimental_Workflow cluster_Workflow Experimental Workflow: In Vitro ACE Inhibition Assay Start Start: Prepare Reagents Incubation Incubate ACE with Inhibitor Start->Incubation Add_Substrate Add ACE Substrate (e.g., HHL) Incubation->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Measurement Measure Product Formation (e.g., Spectrophotometry) Stop_Reaction->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: A generalized workflow for determining the in vitro potency (IC50) of ACE inhibitors.

Experimental Protocols

A variety of experimental protocols are employed to assess the pharmacodynamic properties of ACE inhibitors. Below are summaries of common methodologies.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

Objective: To determine the IC50 value of an ACE inhibitor.

Principle: This assay measures the amount of hippuric acid (HA) produced from the ACE substrate hippuryl-histidyl-leucine (B1329654) (HHL). The reaction is stopped, and the HA is quantified, often after extraction, by measuring its absorbance with a spectrophotometer.[11]

Generalized Protocol:

  • Preparation: Prepare solutions of ACE, the ACE inhibitor at various concentrations, and the HHL substrate in a suitable buffer (e.g., borate (B1201080) buffer).

  • Pre-incubation: Pre-incubate the ACE solution with the different concentrations of the inhibitor for a defined period at 37°C.

  • Reaction Initiation: Add the HHL substrate to initiate the enzymatic reaction and incubate for a specific time at 37°C.

  • Reaction Termination: Stop the reaction, often by adding a strong acid or by heat inactivation.

  • Quantification: Extract the resulting hippuric acid with an organic solvent (e.g., ethyl acetate) and measure its absorbance, typically in the UV range.

  • Data Analysis: Plot the percentage of ACE inhibition against the inhibitor concentration to determine the IC50 value.

Radioligand Binding Displacement Assay

Objective: To determine the binding affinity (Ki) of an ACE inhibitor to the ACE enzyme.

Principle: This assay measures the ability of a test compound (the ACE inhibitor) to compete with a radiolabeled ligand for binding to the ACE enzyme. The displacement of the radioligand is proportional to the affinity of the test compound.[12][13]

Generalized Protocol:

  • Preparation: Prepare membrane homogenates or purified ACE, a radiolabeled ACE inhibitor (e.g., 125I-labeled lisinopril analogue), and the unlabeled test inhibitor at various concentrations.[13]

  • Incubation: Incubate the ACE preparation with the radioligand and varying concentrations of the test inhibitor until equilibrium is reached.

  • Separation: Separate the bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test inhibitor to determine the IC50, from which the Ki can be calculated.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive efficacy and duration of action of an ACE inhibitor in an animal model of hypertension.

Principle: Spontaneously hypertensive rats are a well-established model for studying hypertension. Blood pressure is measured at various time points after administration of the ACE inhibitor to assess its effect and duration.[5][14]

Generalized Protocol:

  • Animal Model: Use adult male or female spontaneously hypertensive rats.

  • Drug Administration: Administer the ACE inhibitor orally or via another appropriate route at different doses. A control group receives a vehicle.

  • Blood Pressure Measurement: Measure systolic and/or diastolic blood pressure at baseline and at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours). This is often done using non-invasive tail-cuff plethysmography.

  • Data Analysis: Calculate the change in blood pressure from baseline for each dose and time point. Determine the peak effect and the effect at the end of the dosing interval to calculate the trough-to-peak ratio.

Conclusion

ACE inhibitors are a diverse class of drugs with distinct pharmacodynamic profiles. While they share a common mechanism of action, differences in their in vitro potency, in vivo antihypertensive efficacy, and duration of action can be clinically relevant. This guide provides a comparative overview of these properties to aid in the research and development of new and improved therapeutic agents for cardiovascular diseases.

References

A Comparative Guide to the Bioequivalence of Generic Cilazapril Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of generic cilazapril (B1669026) formulations with the reference product. Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed to its active metabolite, cilazaprilat (B193057), and is used in the management of hypertension and congestive heart failure.[1] Ensuring the bioequivalence of generic formulations is crucial for therapeutic interchangeability.

Understanding Bioequivalence Assessment

Bioequivalence studies are designed to demonstrate that a generic drug product performs in the same manner as the innovator product.[2][3] These studies are typically conducted in healthy volunteers under controlled conditions. The key pharmacokinetic parameters assessed are the rate and extent of drug absorption, measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), respectively.[4] For a generic product to be considered bioequivalent to the reference product, the 90% confidence interval (CI) for the ratio of the geometric means of Cmax and AUC must fall within the acceptance range of 80% to 125%.[4][5][6]

Pharmacokinetic Profile of Cilazapril and Cilazaprilat

Cilazapril is rapidly absorbed after oral administration and is quickly converted to its active metabolite, cilazaprilat.[7][8] Maximum plasma concentrations of cilazaprilat are typically reached within two hours.[8][9] The absolute bioavailability of cilazaprilat from oral cilazapril is approximately 57%, based on urinary recovery data.[7][8][9]

Table 1: Pharmacokinetic Parameters of the Reference Product (Inhibace®) following a single oral dose.

ParameterCilazaprilCilazaprilatReference
Tmax (h) ~0.83~1.7[7]
Cmax (ng/mL) ~82 (for a 2.5 mg dose)~36 (for a 2.5 mg dose)[7]
Elimination Half-life (t½) ~1.3 hBiphasic: ~1.8 h and ~45 h[7]

Comparative Bioavailability of Generic Cilazapril Formulations

While full, head-to-head comparative study data is not always publicly available, product monographs for approved generic cilazapril formulations confirm that bioequivalence has been established against the reference product, Inhibace®. The following table summarizes the findings from a representative comparative bioavailability study as often presented in such monographs.

Table 2: Representative Bioequivalence Data for a Generic Cilazapril Formulation vs. Inhibace® (5 mg tablets) under Fasting Conditions.

Parameter (for Cilazapril)Geometric Mean Ratio (Generic/Reference)90% Confidence IntervalBioequivalence Outcome
AUCt (ng·h/mL) 98.5%92.0% - 105.5%Meets Acceptance Criteria
AUCi (ng·h/mL) 98.2%91.8% - 105.1%Meets Acceptance Criteria
Cmax (ng/mL) 102.3%94.5% - 110.8%Meets Acceptance Criteria

Note: The data presented in this table is a representative summary based on typical findings in bioequivalence studies and is intended for illustrative purposes. Actual values may vary between different generic products.

Experimental Protocols for a Cilazapril Bioequivalence Study

The following section outlines a typical experimental protocol for a single-dose, randomized, two-way crossover bioequivalence study of a generic cilazapril formulation against the reference product.

Study Design

A randomized, single-dose, two-period, two-sequence, crossover study is the standard design for bioequivalence assessment of immediate-release oral dosage forms.[5] Healthy, non-smoking adult volunteers are recruited for the study. After an overnight fast, subjects receive a single dose of either the test (generic) or reference (innovator) cilazapril formulation with a standardized volume of water. A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[7]

Blood Sampling

Blood samples are collected in tubes containing an appropriate anticoagulant at predetermined time points before and after drug administration. A typical sampling schedule would include a pre-dose sample, followed by multiple samples over 24 to 72 hours post-dose to adequately characterize the plasma concentration-time profile of both cilazapril and cilazaprilat.

Analytical Method

Plasma concentrations of cilazapril and its active metabolite, cilazaprilat, are determined using a validated bioanalytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used, sensitive, and specific method for this purpose. The method must be validated for accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic and Statistical Analysis

The primary pharmacokinetic parameters, Cmax, AUC from time zero to the last measurable concentration (AUCt), and AUC extrapolated to infinity (AUCi), are calculated from the plasma concentration-time data for both cilazapril and cilazaprilat using non-compartmental methods. These parameters are then statistically analyzed using an analysis of variance (ANOVA) on the log-transformed data. The 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and Cmax are calculated to determine if they fall within the 80-125% acceptance range.[6]

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a cilazapril bioequivalence study.

Bioequivalence_Workflow cluster_screening Phase 1: Subject Recruitment cluster_period1 Phase 2: Treatment Period 1 cluster_period2 Phase 3: Treatment Period 2 (Crossover) cluster_analysis Phase 4: Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization1 Randomization to Test or Reference Informed_Consent->Randomization1 Dosing1 Single Dose Administration (Fasting) Randomization1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥ 7 days) Sampling1->Washout Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling1->Bioanalysis Dosing2 Single Dose Administration (Alternate Formulation) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion (80-125% range) Stat_Analysis->Conclusion

Caption: Workflow of a typical crossover bioequivalence study for cilazapril.

Signaling Pathway of Cilazapril's Mechanism of Action

Cilazapril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). The diagram below illustrates this pathway.

RAAS_Pathway cluster_effects Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Cilazaprilat Cilazaprilat (Active Metabolite) Cilazaprilat->ACE Inhibits

Caption: Mechanism of action of cilazaprilat within the RAAS pathway.

Conclusion

The assessment of bioequivalence is a rigorous process that ensures generic cilazapril formulations are therapeutically equivalent to the innovator product. Based on the available data from product monographs and a comprehensive understanding of regulatory requirements, it can be concluded that approved generic versions of cilazapril have demonstrated comparable pharmacokinetic profiles to the reference drug, Inhibace®. This allows for confident substitution, promoting both patient access to affordable medication and consistent therapeutic outcomes.

References

The Potent Correlation Between In Vitro ACE Inhibition and In Vivo Blood pressure Reduction: A Comparative Analysis of Cilazapril

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the direct relationship between the laboratory potency and clinical efficacy of cilazapril (B1669026), a prominent angiotensin-converting enzyme (ACE) inhibitor, reveals a strong and predictable correlation. This guide provides a comparative analysis of cilazapril against other well-established ACE inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its pharmacological profile.

Cilazapril, a prodrug, is converted in the body to its active form, cilazaprilat (B193057). This active metabolite is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component in the renin-angiotensin-aldosterone system (RAAS) which regulates blood pressure. The inhibition of ACE leads to reduced production of angiotensin II, a powerful vasoconstrictor, and increased levels of bradykinin, a vasodilator. This dual action results in the relaxation of blood vessels and a subsequent reduction in blood pressure.

In Vitro Potency: A Strong Predictor of In Vivo Efficacy

The in vitro potency of an ACE inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity. Cilazaprilat exhibits a high affinity for ACE, with a reported IC50 value of 1.9 nM for rabbit lung ACE.[1] This high in vitro potency is a strong indicator of its potential for significant blood pressure reduction in vivo.

Clinical studies have established a direct and steep correlation between the plasma concentration of cilazaprilat and the degree of ACE inhibition.[2] It has been observed that for a discernible reduction in blood pressure to occur, a substantial inhibition of plasma ACE activity, exceeding 90%, is necessary.[2] This highlights the direct translation of in vitro enzyme inhibition to a physiological response.

Comparative In Vitro and In Vivo Performance

To contextualize the performance of cilazapril, this guide presents a comparative analysis with other widely used ACE inhibitors, namely enalapril (B1671234) and lisinopril.

ACE Inhibitor (Active Form)In Vitro IC50 (nM)In Vivo Oral Dose Range (Humans)In Vivo Blood Pressure Reduction (Example in Hypertensive Patients)
Cilazaprilat 1.9 [1]2.5 - 5 mg once dailySignificant reduction in systolic and diastolic blood pressure over 24 hours.[3]
Enalaprilat1.94 - 2.4[4]5 - 40 mg once or twice dailyEffective in lowering blood pressure.
Lisinopril1.2[4]10 - 40 mg once dailyPotent and long-lasting blood pressure reduction.

Note: In vitro IC50 values can vary slightly between studies due to different experimental conditions. The in vivo data represents typical therapeutic ranges and observed effects.

Studies directly comparing the potency of the active diacids in inhibiting plasma ACE activity have shown the following order: perindoprilat (B1679611) > cilazaprilat > enalaprilat.[5] In vivo studies in spontaneously hypertensive rats (SHR) have demonstrated a dose-dependent decrease in systolic blood pressure with oral administration of cilazapril at doses between 1 and 10 mg/kg.[6]

Experimental Protocols

In Vitro ACE Inhibition Assay (Cushman and Cheung Method)

The determination of the in vitro ACE inhibitory activity is commonly performed using the spectrophotometric method developed by Cushman and Cheung.[7][8]

Principle: This assay measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by the action of ACE. The presence of an ACE inhibitor reduces the rate of this reaction.

Procedure:

  • Preparation of Reagents: Prepare solutions of ACE (from rabbit lung), the substrate HHL, and the test inhibitor (e.g., cilazaprilat) in a suitable buffer (e.g., borate (B1201080) buffer with NaCl, pH 8.3).

  • Incubation: A mixture of the ACE solution and the inhibitor is pre-incubated. The reaction is initiated by adding the HHL substrate. The mixture is then incubated at 37°C.

  • Termination of Reaction: The enzymatic reaction is stopped by adding hydrochloric acid.

  • Extraction: The hippuric acid produced is extracted into an organic solvent, typically ethyl acetate.

  • Quantification: The amount of hippuric acid in the extract is determined by measuring its absorbance at 228 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with the inhibitor to a control sample without the inhibitor. The IC50 value is then determined from a dose-response curve.

In Vivo Blood Pressure Measurement in Rats (Tail-Cuff Method)

A common non-invasive method for measuring blood pressure in conscious rats is the tail-cuff method.[2][9][10]

Principle: A cuff placed around the rat's tail is inflated to occlude blood flow and then slowly deflated. A sensor detects the return of blood flow, and the pressure at which this occurs is recorded as the systolic blood pressure.

Procedure:

  • Acclimatization and Training: To minimize stress-induced variations in blood pressure, the rats are acclimatized to the restraining device and the procedure for several days before the actual measurements are taken.

  • Restraint and Warming: The rat is placed in a restrainer, and the tail is gently warmed to increase blood flow and facilitate pulse detection.

  • Cuff Placement: An occlusion cuff and a sensor (e.g., a piezo-electric pulse transducer) are placed on the tail.

  • Measurement Cycle: The cuff is automatically inflated to a pressure above the expected systolic pressure and then slowly deflated. The sensor detects the pressure at which the pulse reappears, which corresponds to the systolic blood pressure.

  • Data Acquisition: Multiple readings are taken for each animal to ensure accuracy and consistency. The data is recorded and analyzed using a computerized system.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway, experimental workflow, and the logical relationship between in vitro and in vivo data.

RAAS_Pathway cluster_renin cluster_ace cluster_bradykinin Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I Renin->Angiotensin_I converts ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments degrades Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction leads to Bradykinin Bradykinin Cilazapril Cilazapril (ACE Inhibitor) Cilazapril->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for cilazapril.

InVitro_Workflow start Start reagents Prepare Reagents: - ACE Enzyme - HHL Substrate - Test Inhibitor (Cilazaprilat) start->reagents incubation Incubate ACE with Inhibitor reagents->incubation reaction Initiate Reaction with HHL incubation->reaction termination Terminate Reaction (HCl) reaction->termination extraction Extract Hippuric Acid (Ethyl Acetate) termination->extraction measurement Measure Absorbance at 228 nm extraction->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end End calculation->end

Caption: Experimental workflow for the in vitro ACE inhibition assay.

Correlation_Logic InVitro High In Vitro Potency (Low IC50 for ACE Inhibition) InVivo_ACE High In Vivo ACE Inhibition (>90%) InVitro->InVivo_ACE correlates with BP_Reduction Significant In Vivo Blood Pressure Reduction InVivo_ACE->BP_Reduction leads to

Caption: Logical relationship between in vitro potency and in vivo efficacy.

References

comparative tolerability and side effect profiles of cilazapril and other ACEIs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the comparative tolerability and side effect profiles of cilazapril (B1669026) against other prominent Angiotensin-Converting Enzyme (ACE) inhibitors, such as enalapril (B1671234), lisinopril (B193118), and ramipril (B1678797), reveals a general class effect for adverse events, with subtle but noteworthy differences among the individual agents. For researchers and drug development professionals, understanding these nuances is critical for patient stratification, clinical trial design, and post-marketing surveillance.

Comparative Analysis of Side Effect Incidence

While direct head-to-head clinical trials comprehensively comparing the side effect profiles of all major ACE inhibitors are limited, data from various large-scale studies, meta-analyses, and observational cohorts allow for a comparative assessment. The primary adverse effects associated with ACE inhibitors include cough, angioedema, hypotension, and renal dysfunction.

Data Presentation: Incidence of Key Adverse Events

The following table summarizes the approximate incidence rates of common side effects for cilazapril and other widely used ACE inhibitors. It is important to note that these figures are collated from different studies and meta-analyses; therefore, direct comparisons should be interpreted with caution as patient populations and study methodologies may vary.

Adverse EventCilazaprilEnalaprilLisinoprilRamipril
Dry Cough ~1.5%[1]7% - 28%[2][3][4]1.6% - 64.7% (ranked)[2][5]~76.4% (ranked)[5]
Angioedema Typical of class~0.68%[6]0.1% - 0.7% (class)[7]0.1% - 0.7% (class)[7]
Hypotension Typical of classClass EffectClass EffectClass Effect
Renal Dysfunction Typical of classAssociated with high incidence[3][4]Class EffectClass Effect

Key Observations:

  • Cough: Dry cough is the most frequently reported side effect leading to discontinuation of ACE inhibitor therapy.[8][9] A large observational study on cilazapril reported a relatively low incidence of cough at 1.5%.[1] In contrast, a network meta-analysis that ranked ACE inhibitors based on their propensity to cause cough placed ramipril and lisinopril higher than enalapril.[5][10] Another meta-analysis in patients with chronic heart failure found that enalapril was associated with the highest incidence of cough.[3][4]

  • Hypotension and Renal Dysfunction: These are known class effects of ACE inhibitors.[8] Enalapril has been associated with a higher incidence of renal function deterioration in some comparative analyses of patients with heart failure.[3][4]

Experimental Protocols

To rigorously compare the tolerability of different ACE inhibitors, a randomized, double-blind, parallel-group clinical trial is the gold standard. The following protocol outlines a typical methodology.

Protocol: A Randomized Controlled Trial for Comparative Tolerability

  • Objective: To compare the incidence of key adverse events (cough, angioedema, hypotension, renal dysfunction) between cilazapril and another active comparator ACE inhibitor (e.g., lisinopril).

  • Study Population:

    • Inclusion Criteria: Adult patients (18-75 years) with a diagnosis of mild to moderate essential hypertension. Patients must provide written informed consent.

    • Exclusion Criteria: History of hypersensitivity or significant adverse reaction to any ACE inhibitor, pregnant or lactating women, severe renal impairment (e.g., creatinine (B1669602) clearance <30 mL/min), or uncontrolled heart failure.

  • Study Design:

    • A multicenter, randomized, double-blind, parallel-group design.

    • Patients are randomized in a 1:1 ratio to receive either cilazapril or the comparator ACE inhibitor.

  • Treatment Regimen:

    • Group A: Cilazapril, starting at 2.5 mg once daily, titrated up to 5 mg once daily if blood pressure targets are not met after 4 weeks.

    • Group B: Lisinopril, starting at 10 mg once daily, titrated up to 20 mg once daily if blood pressure targets are not met after 4 weeks.

    • The study duration is typically 24-52 weeks.

  • Data Collection and Assessments:

    • Baseline Visit: Collection of demographic data, medical history, physical examination, vital signs, and baseline laboratory tests (serum creatinine, potassium).

    • Follow-up Visits (Weeks 4, 12, 24, and 52):

      • Assessment of blood pressure and heart rate.

      • Systematic collection of all adverse events (AEs) and serious adverse events (SAEs) through patient diaries and direct questioning. A standardized questionnaire is used to characterize cough (onset, severity, nature).

      • Repeat laboratory tests to monitor renal function and potassium levels.

  • Statistical Analysis:

    • The primary endpoint is the incidence of treatment-emergent adverse events, particularly cough.

    • The comparison between groups will be performed using the Chi-squared test or Fisher's exact test for categorical variables.

    • A time-to-event analysis (Kaplan-Meier) may be used for the onset of specific side effects like cough.

    • All analyses will be conducted on the intention-to-treat (ITT) population.

Visualization of Comparative Assessment Workflow

The logical process for evaluating and comparing the side effect profiles of different drugs within the same class can be visualized as a structured workflow.

cluster_0 Phase 1: Pre-Clinical & Trial Design cluster_1 Phase 2: Patient Enrollment & Treatment cluster_2 Phase 3: Adverse Event Monitoring cluster_3 Phase 4: Data Analysis & Reporting A Identify Tolerability Endpoints (e.g., Cough, Angioedema) B Design Randomized Controlled Trial (RCT) Protocol A->B C Establish Patient Inclusion/Exclusion Criteria B->C D Patient Recruitment & Randomization (Cilazapril vs. Comparator) C->D E Administer Double-Blind Treatment D->E F Systematic Data Collection (Patient Diaries, Clinical Visits) E->F G Record Incidence, Severity & Onset of Side Effects F->G H Monitor Lab Parameters (Renal Function, Potassium) F->H I Statistical Comparison of Incidence Rates G->I H->I J Characterize Side Effect Profiles I->J K Publish Comparative Tolerability Guide J->K

Workflow for Comparative Tolerability Assessment of ACEIs.

References

validation of cilazapril's therapeutic effect in diabetic nephropathy models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cilazapril's therapeutic efficacy in preclinical models of diabetic nephropathy against other common interventions, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Comparative Efficacy of Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors

Cilazapril (B1669026), an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant therapeutic effects in animal models of diabetic nephropathy. Its performance is comparable to other ACE inhibitors and angiotensin II receptor blockers (ARBs) in ameliorating key markers of kidney damage.

Key Therapeutic Outcomes in Animal Models
Drug Animal Model Dosage Treatment Duration Key Findings Reference
Cilazapril Otsuka Long-Evans Tokushima Fatty (OLETF) rats (Type 2 DM)1 or 10 mg/kg/day (oral)26 or 40 weeksReduced glomerulosclerosis and glomerular hypertrophy. Lowered blood pressure.[1]
Cilazapril Streptozotocin (B1681764) (STZ)-induced diabetic rats (Type 1 DM)1 mg/kg/day8 weeksDecreased kidney weight/body weight ratio, creatinine (B1669602) clearance, and 24-hour urine protein. Suppressed glomerular VEGF and ICAM-1 expression.
Enalapril (B1671234) STZ-induced diabetic rats (Type 1 DM)20 mg/L in drinking water90 daysReduced urinary TGF-β excretion and lowered glomerular immunostaining for TGF-β and fibronectin.[2]
Enalapril Obese ZSF1 rats (Type 2 DM)Not specifiedNot specifiedAlleviated diabetic nephropathy by reducing albuminuria, renal cast formation, fibrosis, and glomerular injury.[3]
Losartan (B1675146) (ARB) STZ-induced diabetic rats (Type 1 DM)50 mg/L in drinking water90 daysReduced urinary TGF-β excretion and decreased glomerular immunostaining for TGF-β and fibronectin.[2]
E4177 (ARB) OLETF rats (Type 2 DM)10 mg/kg/day (oral)26 or 40 weeksComparable to cilazapril in reducing glomerulosclerosis and glomerular hypertrophy. Lowered blood pressure.[1]
Captopril db/db and ACE2 KO mice (Type 2 DM with HFD)Not specified4 weeksAmeliorated the high-fat diet-induced increase in Angiotensin II levels and reduced serum creatinine.[4]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in preclinical drug validation. Below are detailed methodologies for common diabetic nephropathy models used in the evaluation of RAAS inhibitors.

Streptozotocin (STZ)-Induced Diabetic Rat Model (Type 1 Diabetes)

This model is widely used to induce insulin-deficient diabetes, which subsequently leads to the development of diabetic nephropathy.

  • Animal Strain: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Diabetes:

    • A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 55-65 mg/kg body weight is administered.[5][6][7]

    • STZ is dissolved in a cold citrate (B86180) buffer (e.g., 0.1 M, pH 4.5) immediately before injection.

    • Control animals receive an injection of the citrate buffer alone.

  • Confirmation of Diabetes:

    • Blood glucose levels are monitored 48-72 hours after STZ injection.

    • Animals with fasting blood glucose levels exceeding 250 mg/dL (or 16 mmol/L) are considered diabetic and included in the study.[5][7]

  • Treatment:

    • Treatment with cilazapril or other compounds is typically initiated 2-4 weeks after the confirmation of diabetes.

    • Drugs are administered daily via oral gavage or in drinking water.

  • Assessment of Renal Function and Pathology:

    • Urine Analysis: 24-hour urine collection is performed to measure albuminuria and proteinuria.

    • Blood Analysis: Blood samples are collected to measure serum creatinine and blood urea (B33335) nitrogen (BUN).

    • Histopathology: Kidneys are harvested, weighed, and processed for histological examination (e.g., H&E, PAS, and Masson's trichrome staining) to assess glomerular hypertrophy, mesangial expansion, and fibrosis.

    • Immunohistochemistry: Expression of key proteins such as TGF-β, fibronectin, VEGF, and ICAM-1 in the glomeruli can be quantified.

db/db Mouse Model (Type 2 Diabetes)

The db/db mouse is a genetic model of obesity, insulin (B600854) resistance, and type 2 diabetes that spontaneously develops features of diabetic nephropathy.

  • Animal Strain: Male C57BLKS/J-db/db mice are a commonly used strain. Non-diabetic db/m mice serve as controls.

  • Model Characteristics: These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, and subsequent development of type 2 diabetes and nephropathy.[8]

  • Treatment:

    • Treatment can be initiated at different stages of the disease, for example, at the onset of diabetes or after the establishment of nephropathy.

    • Compounds are typically administered daily via oral gavage or mixed in the diet.

  • Assessment of Renal Function and Pathology:

    • Metabolic Parameters: Body weight, food and water intake, and blood glucose are monitored regularly.

    • Renal Function: Albuminuria, proteinuria, and creatinine clearance are measured. Glomerular filtration rate (GFR) can also be assessed.[8]

    • Histopathology: Kidney sections are stained with PAS to evaluate glomerular sclerosis and mesangial matrix expansion.[8]

    • Gene and Protein Expression: Renal tissues can be analyzed for changes in the expression of genes and proteins involved in fibrosis and inflammation (e.g., TGF-β, collagen IV).

Signaling Pathways and Mechanism of Action

Cilazapril and other ACE inhibitors exert their therapeutic effects in diabetic nephropathy primarily by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). This action leads to the modulation of several downstream signaling pathways implicated in renal damage.

RAAS_Pathway Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI ACE ACE AngII Angiotensin II ACE->AngII Conversion Bradykinin Bradykinin (Inactive) ACE->Bradykinin Degradation AT1R AT1 Receptor AngII->AT1R Activation Effects Pathophysiological Effects: - Vasoconstriction - Inflammation - Fibrosis (TGF-β ↑) - Oxidative Stress AT1R->Effects Cilazapril Cilazapril (ACE Inhibitor) Cilazapril->ACE Cilazapril->Bradykinin Prevents Degradation Bradykinin_active Bradykinin (Active) Vasodilation Beneficial Effects: - Vasodilation - Anti-inflammatory Bradykinin_active->Vasodilation

Caption: Mechanism of action of Cilazapril via the Renin-Angiotensin-Aldosterone System.

By inhibiting ACE, cilazapril reduces the production of angiotensin II, a potent vasoconstrictor that also promotes inflammation, fibrosis (partially through upregulation of TGF-β), and oxidative stress. Additionally, ACE inhibition prevents the breakdown of bradykinin, which has vasodilatory and anti-inflammatory properties.[1]

TGF_beta_Pathway HighGlucose High Glucose TGFb TGF-β1 HighGlucose->TGFb Upregulates AngII Angiotensin II AngII->TGFb Upregulates TGFbR TGF-β Receptors TGFb->TGFbR Binds Smad23 p-Smad2/3 TGFbR->Smad23 Phosphorylates SmadComplex Smad Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to GeneTranscription Gene Transcription SmadComplex->GeneTranscription Activates Fibrosis Fibrosis: - Collagen ↑ - Fibronectin ↑ GeneTranscription->Fibrosis ACEi ACE Inhibitors (e.g., Cilazapril) ACEi->AngII Inhibits Production

Caption: TGF-β signaling pathway in diabetic nephropathy and the inhibitory effect of ACE inhibitors.

Hyperglycemia and angiotensin II are key drivers of TGF-β1 overexpression in the diabetic kidney. TGF-β1 signaling through the Smad pathway leads to the transcription of genes encoding extracellular matrix proteins, culminating in fibrosis. ACE inhibitors like cilazapril, by reducing angiotensin II levels, can attenuate this pro-fibrotic signaling cascade.[2][9][10]

Experimental_Workflow Start Start: Select Animal Model (e.g., STZ-rat or db/db mouse) Induction Induce/Confirm Diabetes Start->Induction Grouping Randomize into Groups: - Vehicle Control - Cilazapril - Comparator Drug(s) Induction->Grouping Treatment Daily Drug Administration Grouping->Treatment Monitoring In-life Monitoring: - Body Weight - Blood Glucose - Urine Collection Treatment->Monitoring Endpoint Endpoint: Sacrifice and Tissue Collection Monitoring->Endpoint At predetermined time point Analysis Analysis: - Serum/Urine Biochemistry - Renal Histopathology - Gene/Protein Expression Endpoint->Analysis Data Data Interpretation and Comparison Analysis->Data

Caption: General experimental workflow for preclinical validation of cilazapril in diabetic nephropathy models.

This standardized workflow ensures a systematic approach to evaluating the therapeutic efficacy of cilazapril and its comparators, from model selection and induction to endpoint analysis and data interpretation.

References

Safety Operating Guide

Proper Disposal of Cilazapril Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of cilazapril (B1669026) hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with general environmental regulations.

Cilazapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor. While not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is crucial to manage its disposal responsibly to prevent environmental contamination and ensure workplace safety.[1] Unused or expired this compound should be disposed of as chemical waste through a licensed disposal contractor.

I. Pre-Disposal and Handling

Before disposal, proper handling and storage of this compound waste are imperative to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[2][3] Incompatible chemicals can react dangerously. For instance, cilazapril is unstable in acidic and basic conditions.[4]

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for this compound waste.[2][3] The container should be made of a material compatible with the chemical.

  • Labeling: Label the waste container with "this compound Waste," the approximate concentration and quantity, and the date of accumulation.

II. Step-by-Step Disposal Procedure

The recommended method for the disposal of non-hazardous pharmaceutical waste, such as this compound, is incineration.[1][3] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Collection:

    • Collect all waste materials containing this compound, including expired bulk powder, unused solutions, and contaminated materials (e.g., weighing boats, contaminated gloves), in a designated and properly labeled waste container.

    • For solutions, ensure the pH is neutral before adding to the waste container to prevent degradation. Cilazapril degrades in both acidic and basic conditions.[4]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with a detailed inventory of the waste, including the chemical name, quantity, and any other relevant safety information.

  • Documentation:

    • Maintain a record of all disposed this compound waste, including the date of disposal and the name of the disposal contractor.

III. Spill and Decontamination Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including a respirator if the spill generates dust.

  • Containment: For solid spills, gently cover the spill with an absorbent material to prevent dust from becoming airborne. For liquid spills, contain the spill using absorbent pads or granules.

  • Cleanup: Carefully collect the spilled material and absorbent into a designated waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and water.

  • Disposal: Dispose of all contaminated materials as this compound waste.

IV. Quantitative Data

Currently, there is no specific quantitative data from regulatory bodies that sets disposal limits for this compound. The guiding principle is to minimize waste generation and to dispose of all quantities through a licensed chemical waste contractor.

ParameterGuidelineSource
Disposal Method Incineration[1][3]
RCRA Classification Non-hazardous[1]

V. Experimental Protocols: Forced Degradation Studies

Understanding the stability of cilazapril is crucial for its handling and disposal. Forced degradation studies have shown that cilazapril is susceptible to degradation under various conditions.

Acid and Base Hydrolysis: Cilazapril has been shown to degrade in the presence of both acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH), leading to the formation of its active metabolite, cilazaprilat.[4]

Oxidative Degradation: Exposure to oxidative conditions (e.g., 3-30% hydrogen peroxide) also results in the degradation of cilazapril.[4]

Thermal and Photodegradation: The compound also shows instability under thermal stress (e.g., 70°C) and when exposed to daylight.[4]

These studies highlight the importance of storing this compound in a cool, dark, and dry place, and of avoiding contact with strong acids, bases, and oxidizing agents.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

CilazaprilDisposalWorkflow start This compound Waste Generated is_contaminated Is the material contaminated with This compound? start->is_contaminated is_expired Is the pure compound expired or unused? is_contaminated->is_expired No collect_waste Collect in a designated, labeled, and sealed waste container. is_contaminated->collect_waste Yes is_expired->collect_waste Yes non_waste Material is not chemical waste. Follow standard laboratory hygiene procedures. is_expired->non_waste No store_waste Store in a secure satellite accumulation area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor. store_waste->contact_ehs document_disposal Document the disposal process. contact_ehs->document_disposal end Proper Disposal Complete document_disposal->end

Caption: Decision workflow for this compound waste disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.